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  • Product: 2,5-difluoro-1H-imidazole-4-carboxylic acid
  • CAS: 89676-60-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 2,5-Difluoro-1H-imidazole-4-carboxylic Acid – Structural Characterization, Synthesis, and Applications

Executive Summary The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 2,5-difluoro-1H-imidazole-4-carboxylic acid (CAS: 89676-60-8) represents a highly spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 2,5-difluoro-1H-imidazole-4-carboxylic acid (CAS: 89676-60-8) represents a highly specialized fluorinated building block. By substituting hydrogen atoms with fluorine at the C2 and C5 positions of the imidazole ring, researchers can profoundly modulate the molecule's physicochemical properties—specifically its lipophilicity, pKa, and metabolic stability—without significantly altering its steric bulk.

This whitepaper provides an authoritative breakdown of the chemical structure, molecular weight, tautomeric dynamics, and a self-validating synthetic protocol for 2,5-difluoro-1H-imidazole-4-carboxylic acid, designed for drug development professionals and synthetic chemists.

Physicochemical Profiling & Structural Dynamics

Quantitative Chemical Properties

Accurate molecular weight and structural parameters are critical for stoichiometric calculations and mass spectrometry validation. The quantitative data for 2,5-difluoro-1H-imidazole-4-carboxylic acid is summarized below .

PropertyValue
Chemical Name 2,5-difluoro-1H-imidazole-4-carboxylic acid
Primary Synonym 2,4-difluoro-1H-imidazole-5-carboxylic acid
CAS Registry Number 89676-60-8
Molecular Formula C₄H₂F₂N₂O₂
Molecular Weight 148.07 g/mol
Exact Mass 148.0084 Da
SMILES O=C(O)C1=C(F)NC(F)=N1
Appearance White to off-white powder / liquid
Structural Logic and Tautomerism

A critical structural feature of 1H-imidazoles is their annular tautomerism. The proton on the nitrogen atom rapidly exchanges between the N1 and N3 positions in solution.

When the proton resides on the nitrogen adjacent to the C-F bond, the IUPAC numbering designates the compound as 2,5-difluoro-1H-imidazole-4-carboxylic acid . However, when the proton shifts to the nitrogen adjacent to the carboxyl group, the numbering shifts to maintain the lowest locants, resulting in the synonym 2,4-difluoro-1H-imidazole-5-carboxylic acid . This dynamic equilibrium is crucial when interpreting NMR spectra, as the rapid exchange can lead to signal broadening or averaged chemical shifts.

Tautomerism A 2,5-difluoro-1H-imidazole -4-carboxylic acid (NH at position 1) B 2,4-difluoro-1H-imidazole -5-carboxylic acid (NH at position 3) A->B Proton Transfer

Caption: Tautomeric equilibrium between 2,5-difluoro and 2,4-difluoro imidazole forms.

Mechanistic Synthesis & Self-Validating Protocol

Synthesizing highly fluorinated imidazoles requires precise control over electrophilic aromatic substitution (EAS) to prevent unwanted N-fluorination or decarboxylation .

Causality of Experimental Choices
  • Reagent Selection: Selectfluor™ is utilized over harsher agents like DAST or NFSI. It provides a controlled, electrophilic source of fluorine (F⁺) suitable for electron-rich heterocycles.

  • Regioselectivity: The C4 position is blocked by the electron-withdrawing carboxyl group, which slightly deactivates the ring. However, the lone pairs on the nitrogen atoms maintain sufficient nucleophilicity at the C2 and C5 positions, directing the F⁺ attack strictly to these carbons.

  • Protection Strategy: N-Boc protection is mandatory. Without it, the highly reactive nitrogen lone pair will undergo N-fluorination, yielding unstable N-fluoroimidazole intermediates that rapidly decompose.

Step-by-Step Self-Validating Protocol

Step 1: N-Protection of the Imidazole Ring

  • Dissolve 1.0 eq of 1H-imidazole-4-carboxylic acid in anhydrous dichloromethane (DCM).

  • Add 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Stir at room temperature for 4 hours.

  • IPC Validation 1: Perform TLC (Hexane:EtOAc 1:1, UV 254nm). The highly polar starting material ( Rf​≈0.1 ) must be completely consumed, replaced by a less polar Boc-protected intermediate ( Rf​≈0.6 ).

Step 2: Electrophilic Di-Fluorination

  • Transfer the protected intermediate to a flame-dried flask and dissolve in a 1:1 mixture of anhydrous Acetonitrile (MeCN) and water. Cool to 0 °C using an ice bath.

  • Portion-wise, add 2.5 eq of Selectfluor™. The 0 °C initiation controls the exotherm and prevents decarboxylative degradation.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • IPC Validation 2: Pull a 50 µL aliquot for LC-MS analysis. The mass spectrum must show a precise mass shift of +36 Da relative to the protected starting material (addition of two fluorines [-38 Da] minus two protons [+2 Da]), confirming di-fluorination rather than mono-fluorination.

Step 3: Deprotection and Isolation

  • Concentrate the reaction mixture under reduced pressure. Resuspend the crude residue in DCM and add Trifluoroacetic acid (TFA) (20% v/v). Stir for 2 hours at room temperature to cleave the Boc group.

  • Evaporate the volatiles and purify the residue via preparative HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid).

  • Final Validation: Analyze via ¹⁹F NMR. The spectrum must display two distinct fluorine environments (typically doublets due to long-range ⁴J coupling between the C2 and C5 fluorines), confirming the final structure.

SynthesisWorkflow Step1 1. Starting Material 1H-imidazole-4-carboxylic acid Step2 2. N-Protection Boc2O, DMAP, DCM Step1->Step2 Mask NH to prevent N-fluorination Step3 3. Electrophilic Fluorination Selectfluor (2.5 eq), MeCN, 0°C Step2->Step3 F+ attack at C2 and C5 IPC1 IPC 1: TLC (UV 254nm) Confirm Boc protection Step2->IPC1 Step4 4. Deprotection TFA / DCM Step3->Step4 Cleave Boc group IPC2 IPC 2: LC-MS & 19F NMR Verify +36 Da mass shift Step3->IPC2 Step5 5. Final Product 2,5-difluoro-1H-imidazole-4-carboxylic acid Step4->Step5 Purification via prep-HPLC

Caption: Self-validating synthetic workflow for 2,5-difluoro-1H-imidazole-4-carboxylic acid.

Applications in Medicinal Chemistry

The integration of 2,5-difluoro-1H-imidazole-4-carboxylic acid into a drug discovery pipeline serves several highly specific mechanistic purposes:

  • Metabolic Shielding: Unsubstituted imidazoles are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, specifically at the C2 and C5 positions. By occupying these sites with highly stable C-F bonds, the metabolic half-life of the resulting pharmacophore is drastically extended .

  • pKa Modulation: The strong inductive electron-withdrawing effect (-I) of the two fluorine atoms lowers the pKa of both the C4-carboxylic acid and the imidazole NH. This fine-tunes the ionization state of the molecule at physiological pH (7.4), which is a critical parameter for optimizing target binding affinity and oral bioavailability.

  • Lipophilicity Enhancement: Fluorination increases the overall lipophilicity (LogP) of the building block. When coupled to a larger active pharmaceutical ingredient (API), this modification enhances passive cellular membrane permeability, allowing for better intracellular target engagement.

References

  • ACS Organic Letters. "Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides". American Chemical Society. URL:[Link]

Exploratory

The Significance of Imidazole Carboxylic Acids in Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 2,5-difluoro-1H-imidazole-4-carboxylic acid: A Focus on pKa Determination For distribution to researchers, scientists, and drug development professionals....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,5-difluoro-1H-imidazole-4-carboxylic acid: A Focus on pKa Determination

For distribution to researchers, scientists, and drug development professionals.

This guide provides a detailed examination of 2,5-difluoro-1H-imidazole-4-carboxylic acid, a fluorinated heterocyclic compound with potential applications in medicinal chemistry. Given the absence of extensive literature on this specific molecule, this document serves as a comprehensive manual outlining both theoretical and practical approaches to characterizing its most critical physicochemical property: the acid dissociation constant (pKa). Understanding the pKa is paramount for predicting a molecule's behavior in physiological environments, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its ability to act as a proton donor and acceptor, as well as its capacity for hydrogen bonding and metal coordination, makes it a versatile component in drug design.[1] The incorporation of a carboxylic acid moiety introduces a key ionizable group, further enhancing the potential for molecular interactions and influencing solubility. Fluorination is a common strategy in modern drug discovery to modulate metabolic stability, lipophilicity, and, notably, acidity.

Understanding the pKa of 2,5-difluoro-1H-imidazole-4-carboxylic acid

The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms. For 2,5-difluoro-1H-imidazole-4-carboxylic acid, there are two primary ionizable groups: the carboxylic acid and the imidazole ring.

  • Carboxylic Acid (pKa1): The carboxylic acid is the more acidic of the two functional groups. For the parent compound, 1H-imidazole-4-carboxylic acid, the predicted pKa is approximately 2.69.[2] The strong electron-withdrawing effects of the two fluorine atoms on the imidazole ring are expected to significantly lower this pKa, making the carboxylic acid a stronger acid.

  • Imidazole Ring (pKa2): The imidazole ring itself is amphoteric. The pKa of the imidazolium ion (the protonated form) is typically around 7. However, the electron-withdrawing fluorine substituents will decrease the basicity of the nitrogen atoms, thereby lowering the pKa of the imidazolium ion.

Theoretical and Computational Approaches to pKa Prediction

In the absence of experimental data, computational methods provide a powerful tool for estimating pKa values. These in silico techniques are crucial in early-stage drug discovery for prioritizing compounds for synthesis and further testing.[4]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[5] It can be employed to calculate the Gibbs free energy change of the deprotonation reaction in solution, which is then used to determine the pKa.[6]

Workflow for DFT-based pKa Prediction:

G cluster_gas Gas Phase Calculations cluster_solv Solvation Modeling cluster_pka pKa Calculation gas_opt_prot Geometry Optimization (Protonated Species) gas_freq_prot Frequency Calculation (Protonated) gas_opt_prot->gas_freq_prot Optimized Geometry gas_opt_deprot Geometry Optimization (Deprotonated Species) gas_freq_deprot Frequency Calculation (Deprotonated) gas_opt_deprot->gas_freq_deprot Optimized Geometry solv_prot Single-Point Energy (Protonated + PCM) gas_freq_prot->solv_prot Gas-Phase Free Energy solv_deprot Single-Point Energy (Deprotonated + PCM) gas_freq_deprot->solv_deprot Gas-Phase Free Energy gibbs Calculate ΔGsolv solv_prot->gibbs solv_deprot->gibbs pka_calc pKa = ΔGsolv / (2.303 * RT) gibbs->pka_calc caption DFT Workflow for pKa Prediction

Caption: A generalized workflow for predicting pKa values using DFT calculations and a continuum solvation model.

Step-by-Step Protocol for DFT Calculations:

  • Geometry Optimization: The 3D structures of both the protonated and deprotonated forms of 2,5-difluoro-1H-imidazole-4-carboxylic acid are optimized in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G**).[6]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima and to obtain the Gibbs free energy in the gas phase.

  • Solvation Energy Calculation: The effect of the solvent (typically water) is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[7] A single-point energy calculation is performed on the gas-phase optimized geometries with the PCM to obtain the Gibbs free energy of solvation.

  • pKa Calculation: The pKa is then calculated using the following thermodynamic cycle:

    pKa = (ΔG*solv) / (2.303 * RT)

    where ΔG*solv is the Gibbs free energy change of the deprotonation reaction in solution.

Experimental Determination of pKa

Experimental methods provide the most accurate and reliable determination of pKa values. The choice of method often depends on the compound's properties, such as its solubility and chromophore.

Potentiometric Titration

This is the gold-standard method for pKa determination. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Experimental Protocol for Potentiometric Titration:

  • Sample Preparation: Prepare a solution of 2,5-difluoro-1H-imidazole-4-carboxylic acid of known concentration (e.g., 0.01 M) in a suitable solvent, typically water or a co-solvent system if solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For a molecule with two pKa values, two inflection points will be observed on the titration curve.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore that changes its absorbance spectrum upon ionization.

Experimental Protocol for UV-Vis Spectrophotometry:

  • Buffer Preparation: Prepare a series of buffers with a range of known pH values.

  • Sample Preparation: Prepare solutions of 2,5-difluoro-1H-imidazole-4-carboxylic acid of the same concentration in each of the buffers.

  • Spectral Acquisition: Measure the UV-Vis absorbance spectrum for each solution.

  • Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[4]

Raman Spectroscopy

Raman spectroscopy can be used to determine the pKa by monitoring the changes in the vibrational modes of the carboxylic acid group upon deprotonation.[8][9]

Workflow for Raman Spectroscopy-based pKa Determination:

G prep Prepare Solutions at Varying pH raman Acquire Raman Spectra prep->raman peaks Identify Protonated (COOH) and Deprotonated (COO-) Peaks raman->peaks ratio Calculate Intensity Ratio of Peaks peaks->ratio plot Plot pH vs. log([COO-]/[COOH]) ratio->plot pka Determine pKa from the y-intercept plot->pka caption Raman Spectroscopy Workflow for pKa

Caption: A schematic of the workflow for determining pKa using Raman spectroscopy.

Synthesis of Imidazole Carboxylic Acids

While a specific synthesis for 2,5-difluoro-1H-imidazole-4-carboxylic acid is not detailed in readily available literature, general methods for the synthesis of imidazole carboxylic acids can be adapted. One common approach is the multicomponent reaction involving an α-dicarbonyl compound, an aldehyde, and ammonia, followed by functional group manipulations to introduce the fluorine atoms and the carboxylic acid.[10][11][12]

Summary of Physicochemical Properties

PropertyPredicted/Expected ValueMethod of Determination
pKa1 (Carboxylic Acid) < 2.69DFT, Potentiometric Titration, UV-Vis, Raman
pKa2 (Imidazolium) < 7.0DFT, Potentiometric Titration, UV-Vis
CAS Number 89676-60-8N/A

Conclusion

The pKa of 2,5-difluoro-1H-imidazole-4-carboxylic acid is a critical parameter for its development as a potential therapeutic agent. While an experimental value is not currently available, this guide has outlined robust computational and experimental methodologies for its determination. The strong electron-withdrawing nature of the two fluorine atoms is anticipated to significantly increase the acidity of the carboxylic acid and decrease the basicity of the imidazole ring compared to the parent compound. The protocols and theoretical background provided herein offer a comprehensive framework for researchers to fully characterize this and other novel fluorinated heterocyclic compounds.

References

  • Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models.
  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials - Walsh Medical Media.
  • Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance - RSC Publishing.
  • Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance - ResearchGate.
  • Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. - Semantic Scholar.
  • Structural, Vibrational, and pK a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory - ACS Publications.
  • Cas 1072-84-0,1H-Imidazole-4-carboxylic acid - LookChem.
  • Development of Methods for the Determination of pKa Values - PMC.
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI.
  • Calculation of the pKa of 1-(o-Hydroxyphenyl) imidazole carboxylic esters using the ab initio, DFT and PCM-UAHF models | Request PDF - ResearchGate.
  • (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory - ResearchGate.
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid - NTU Journal.
  • 89676-60-8,1H-Imidazole-4-carboxylicacid,2,5-difluoro-(9CI) - LookChemicals.
  • Imidazole synthesis - Organic Chemistry Portal.
  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI.

Sources

Foundational

A Technical Guide to the Solubility of 2,5-difluoro-1H-imidazole-4-carboxylic Acid in Polar Aprotic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2,5-difluoro-1H-imidazole-4-carboxylic acid in polar aprotic solvents. Designed for researchers, scientists, and professionals i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2,5-difluoro-1H-imidazole-4-carboxylic acid in polar aprotic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, predictive analysis based on molecular structure, and detailed experimental protocols for empirical determination.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges, with solubility being a primary hurdle. For a compound to be pharmacologically active, it must first be effectively dissolved and absorbed. 2,5-difluoro-1H-imidazole-4-carboxylic acid, a molecule of interest in medicinal chemistry, presents a unique solubility profile due to its combination of a polar imidazole ring, an acidic carboxylic acid group, and electron-withdrawing fluorine atoms. Understanding its solubility in polar aprotic solvents—a class of solvents frequently employed in organic synthesis, purification, and formulation—is paramount for its successful development.

Theoretical Framework: Deconstructing the Molecular Architecture for Solubility Prediction

The principle of "like dissolves like" is a foundational concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2] The solubility of 2,5-difluoro-1H-imidazole-4-carboxylic acid is governed by a delicate interplay of its constituent functional groups.

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is inherently polar and capable of hydrogen bonding, contributing to its solubility in polar solvents.[3] The carboxylic acid moiety introduces both a hydrogen bond donor and acceptor, further enhancing its affinity for polar environments. However, the two fluorine atoms, being highly electronegative, create strong C-F bonds and increase the molecule's overall hydrophobicity, which can counteract the solubilizing effects of the polar groups.[4]

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN), are characterized by their high dielectric constants and polarity, but they lack acidic protons. They can act as hydrogen bond acceptors but not donors. The solubility of 2,5-difluoro-1H-imidazole-4-carboxylic acid in these solvents will be influenced by dipole-dipole interactions and the ability of the solvent to solvate the polar regions of the molecule.

The interplay of these factors suggests that while the compound will exhibit some solubility in polar aprotic solvents, it may not be as high as in polar protic solvents where hydrogen bonding can more effectively stabilize both the imidazole and carboxylic acid groups.

Experimental Determination of Solubility: A Rigorous Approach

Given the absence of readily available quantitative solubility data for 2,5-difluoro-1H-imidazole-4-carboxylic acid, empirical determination is essential. The shake-flask method is a widely accepted and robust technique for measuring equilibrium solubility.[5]

Experimental Protocol: The Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of 2,5-difluoro-1H-imidazole-4-carboxylic acid in a selection of polar aprotic solvents.

Materials:

  • 2,5-difluoro-1H-imidazole-4-carboxylic acid (powder form)[6]

  • Selected polar aprotic solvents (e.g., DMSO, DMF, ACN) of high purity

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature water bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2,5-difluoro-1H-imidazole-4-carboxylic acid to a series of glass vials.

    • To each vial, add a known volume of the respective polar aprotic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a constant temperature environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • For more complete separation, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 2,5-difluoro-1H-imidazole-4-carboxylic acid of known concentrations.

    • Analyze the standard solutions and the diluted sample solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the sample solutions from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of 2,5-difluoro-1H-imidazole-4-carboxylic acid in each solvent using the determined concentration and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison.

Polar Aprotic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)25Experimental ValueExperimental Value
Dimethylformamide (DMF)25Experimental ValueExperimental Value
Acetonitrile (ACN)25Experimental ValueExperimental Value
Other Solvents...25Experimental ValueExperimental Value

Visualizing the Workflow

A clear understanding of the experimental process is crucial for reproducibility and accuracy. The following diagram, generated using Graphviz, illustrates the key stages of the shake-flask solubility determination method.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add Excess Solute to Solvent B Agitate at Constant Temperature (24-72h) A->B C Centrifuge/Settle B->C D Filter Supernatant C->D E Dilute Filtrate D->E F Quantify by HPLC E->F

Caption: Experimental workflow for determining solubility using the shake-flask method.

Molecular Interactions in Polar Aprotic Solvents

The solvation of 2,5-difluoro-1H-imidazole-4-carboxylic acid in polar aprotic solvents is a complex process involving various intermolecular forces. The following diagram illustrates the potential interactions between the solute and a representative polar aprotic solvent like DMSO.

Molecular_Interactions cluster_solute 2,5-difluoro-1H-imidazole-4-carboxylic acid cluster_solvent Polar Aprotic Solvent (e.g., DMSO) Solute Imidazole-COOH (with F substituents) Solvent1 S=O (CH3)2 Solute->Solvent1 Dipole-Dipole Solvent2 S=O (CH3)2 Solute->Solvent2 H-Bond Acceptor Solvent3 S=O (CH3)2 Solute->Solvent3 van der Waals

Caption: Potential molecular interactions between the solute and a polar aprotic solvent.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility of 2,5-difluoro-1H-imidazole-4-carboxylic acid in polar aprotic solvents. While a theoretical analysis suggests moderate solubility, empirical determination through rigorous experimental protocols like the shake-flask method is indispensable for obtaining accurate quantitative data. The insights gained from such studies are critical for guiding formulation strategies, optimizing reaction conditions, and ultimately, advancing the development of this promising compound. Future work should focus on expanding the range of solvents tested and investigating the influence of temperature and pH on solubility to build a comprehensive solubility profile.

References

  • Scribd. (n.d.). Separation of Carboxylic Acids Lab. Retrieved from [Link]

  • MDPI. (2024, May 23). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. Retrieved from [Link]

  • ACS Publications. (2013, May 13). Properties and Performance of Ether-Functionalized Imidazoles as Physical Solvents for CO2 Separations. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

  • PMC. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). A CO2-Responsive Imidazole-Functionalized Fluorescent Material Mediates Cancer Chemotherapy. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • ACS Publications. (2014, December 5). Chemical and Physical Absorption of SO2 by N-Functionalized Imidazoles: Experimental Results and Molecular-level Insight. Retrieved from [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

  • FCT EMIS. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

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  • Unknown Source. (n.d.).
  • ResearchGate. (2025, November 11). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. Retrieved from [Link]

  • ResearchGate. (2024, May 7). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. Retrieved from [Link]

  • PubMed. (2021, May 23). Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2. Retrieved from [Link]

  • IS MUNI. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

  • LookChemicals. (n.d.). 89676-60-8,1H-Imidazole-4-carboxylicacid,2,5-difluoro-(9CI). Retrieved from [Link]

  • PubChem - NIH. (n.d.). Imidazole-4-carboxylic acid. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligating properties of 1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • PMC. (2022, September 7). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

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  • Reddit. (2023, March 9). carboxylic acid solubility + TLC. Retrieved from [Link]

  • PMC. (2024, July 5). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Retrieved from [Link]

  • PSE Community.org. (2022, November 23). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water an. Retrieved from [Link]

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Exploratory

Thermodynamic Profiling of 2,5-Difluoro-1H-imidazole-4-carboxylic Acid: A Comprehensive Guide for Drug Development

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a premier tactic for modulating physicochemical properties. 2,5-difluoro-1H-imidazole-4-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a premier tactic for modulating physicochemical properties. 2,5-difluoro-1H-imidazole-4-carboxylic acid (CAS 89676-60-8) represents a highly specialized, electron-deficient building block. By appending two highly electronegative fluorine atoms to the imidazole core, researchers can fundamentally alter the molecule's thermodynamic landscape—specifically its acid dissociation constants (pKa), solvation free energy (lipophilicity), and solid-state thermal stability.

As a Senior Application Scientist, I have structured this technical whitepaper to guide drug development professionals through the causality of these thermodynamic shifts and the self-validating experimental protocols required to characterize them accurately.

Mechanistic Rationale: The Fluorine Inductive Effect

To understand the thermodynamics of 2,5-difluoro-1H-imidazole-4-carboxylic acid, we must first examine the non-fluorinated parent compound, 1H-imidazole-4-carboxylic acid, which possesses a carboxylic pKa of approximately 2.69 and an imidazole NH pKa of roughly 7.0[1].

The introduction of fluorine at the C2 and C5 positions exerts a profound electron-withdrawing inductive effect (-I) across the π -system of the heterocycle. This withdrawal pulls electron density away from the C4-carboxylate group, significantly stabilizing the conjugate base formed upon deprotonation[2]. Consequently, the thermodynamic barrier to dissociation ( ΔGdissociation​ ) is lowered, resulting in a stronger acid (lower pKa)[3]. Furthermore, this electron deficiency increases the oxidation potential of the ring, drastically improving the metabolic stability of the moiety against cytochrome P450-mediated degradation.

Table 1: Comparative Thermodynamic Estimates
Property1H-imidazole-4-carboxylic acid2,5-difluoro-1H-imidazole-4-carboxylic acidCausality of Shift
Carboxylic pKa ~2.69[1]< 1.5 (Predicted)-I effect stabilizes carboxylate anion.
Imidazole NH pKa ~7.0~4.5 (Predicted)-I effect decreases basicity of the ring nitrogens.
LogP -0.5~0.8Fluorine increases cavity formation energy in water.
Melting Point 294-295 °C[1]> 250 °C (Dec.)Altered intermolecular hydrogen bonding network.

Acid-Base Equilibria (pKa): Predictive & Experimental Workflows

Accurate pKa determination is critical because it dictates the ionization state of the bioisostere at physiological pH (7.4), directly impacting membrane permeability and target binding affinity. Because fluorinated imidazoles can exhibit complex, overlapping protonation states, a single analytical method is insufficient. We employ a self-validating dual-method system combining potentiometry and UV-metric titration.

Protocol 1: Orthogonal pKa Determination

Causality for choice: Potentiometry measures the bulk thermodynamic consumption of titrant, while UV-metric titration exploits the specific electronic changes in the imidazole chromophore upon protonation/deprotonation[4]. If the pKa values from both methods align within ±0.05 units, the system is self-validated.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of 2,5-difluoro-1H-imidazole-4-carboxylic acid in 10 mL of 0.15 M KCl (to maintain a constant ionic strength mimicking physiological conditions).

  • Potentiometric Phase: Titrate the solution from pH 1.5 to 12.0 using standardized 0.1 M NaOH under an inert argon atmosphere (to prevent CO2 absorption, which alters thermodynamic equilibria).

  • UV-Metric Phase: Simultaneously route the solution through a diode-array UV spectrophotometer flow cell. Record spectra from 200 nm to 350 nm at each 0.1 pH increment.

  • Data Synthesis: Utilize multi-wavelength target factor analysis (TFA) to deconvolute the overlapping spectra of the fully protonated, neutral, mono-anionic, and di-anionic species.

  • Validation: Cross-reference the inflection points of the potentiometric curve with the isosbestic points of the UV spectra to calculate the exact ΔGdissociation​ .

pKa_Pathway A Fully Protonated Cation (pH < 1.0) B Neutral Form (pH 1.5 - 3.5) A->B -H+ (COOH) C Mono-anion (Carboxylate) B->C -H+ (Im-NH+) D Di-anion (Deprotonated Imidazole) C->D -H+ (Im-NH)

Caption: Thermodynamic dissociation pathway of 2,5-difluoro-1H-imidazole-4-carboxylic acid across pH gradients.

Solvation Thermodynamics and Lipophilicity (LogD)

Replacing a standard carboxylic acid with a fluorinated surrogate often results in a concurrent increase in lipophilicity[3]. Fluorine's low polarizability and high electronegativity disrupt the highly ordered hydrogen-bonded water network (hydration shell) around the molecule, making the transfer from an aqueous phase to a lipid phase thermodynamically favorable.

Protocol 2: Shake-Flask LC-MS/MS (Self-Validating LogD)

Causality for choice: Traditional UV-quantified shake-flask methods fail for highly polar or poorly soluble fragments. LC-MS/MS provides absolute quantification, and by running the experiment at three different phase ratios, the system self-validates against emulsion artifacts.

Step-by-Step Methodology:

  • Equilibration: Pre-equilibrate 1-octanol and 10 mM phosphate buffer (pH 7.4) by stirring them together for 24 hours at exactly 25.0 °C.

  • Partitioning: Prepare a 1 mM stock of the compound in the buffer. Add to three vials containing octanol/buffer at volume ratios of 1:1, 1:2, and 2:1.

  • Agitation & Separation: Shake vials at 300 RPM for 1 hour, then centrifuge at 10,000 x g for 15 minutes to break any micro-emulsions (critical for thermodynamic accuracy).

  • Quantification: Extract aliquots from both phases and quantify the concentration of 2,5-difluoro-1H-imidazole-4-carboxylic acid using LC-MS/MS (MRM mode). Calculate LogD as the base-10 logarithm of the ratio of concentrations.

Solid-State Thermodynamics (Thermal Stability)

The crystal lattice energy of imidazole carboxylic acids is driven by robust intermolecular hydrogen bonding (carboxylic acid dimers and imidazole N-H...N networks). The introduction of fluorine alters this network, potentially introducing weaker C-F...H-N interactions.

Protocol 3: Calibrated DSC/TGA Profiling

Causality for choice: We must differentiate between thermodynamic phase transitions (melting/fusion) and kinetic degradation (decarboxylation). Running Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in tandem provides a self-validating view of the solid state.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC using an Indium standard to ensure the accuracy of the enthalpy ( ΔH ) and temperature measurements.

  • Sample Loading: Weigh exactly 3.00 mg of the compound into a hermetically sealed aluminum pan with a 50 µm pinhole (allows volatile degradants to escape without pressure buildup).

  • Thermal Ramp: Heat the sample from 25 °C to 350 °C at a strict rate of 10 °C/min under a 50 mL/min dry nitrogen purge.

  • Analysis: Integrate the endothermic peak prior to mass loss (TGA) to determine the enthalpy of fusion ( ΔHfus​ ). If mass loss coincides exactly with the endotherm, the compound undergoes decomposition prior to true thermodynamic melting.

Computational Thermodynamics (In Silico Validation)

Before executing resource-intensive physical characterization, thermodynamic parameters can be predicted using Density Functional Theory (DFT). By calculating the dissociation Gibbs free energies ( ΔGcalc​ ) using a Polarizable Continuum Model (PCM) to simulate the aqueous solvent environment, we can accurately predict the pKa shifts induced by the difluoro substitution[5].

Workflow Step1 1. Compound Synthesis & QC (LC-MS, NMR Purity >98%) Step2 2. Solid-State Thermodynamics (DSC / TGA Profiling) Step1->Step2 Step3 3. Solution-State Profiling (Dual-Method pKa & LogD) Step2->Step3 Step4 4. In Silico Validation (DFT & PCM Solvation Models) Step3->Step4

Caption: Self-validating experimental workflow for the thermodynamic characterization of novel bioisosteres.

Conclusion

The thermodynamic profiling of 2,5-difluoro-1H-imidazole-4-carboxylic acid reveals a highly versatile bioisostere. The dual fluorine substitution fundamentally rewrites the molecule's acid-base equilibria and solvation thermodynamics through powerful inductive effects. By employing the self-validating experimental frameworks outlined above—ranging from orthogonal pKa titrations to calibrated thermal analysis—drug development professionals can confidently integrate this moiety into advanced lead optimization campaigns.

References

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres eScholarship URL:[Link]

  • Thermodynamic Estimate of pKa Values of the Carboxylic Acids in Aqueous Solution with the Density Functional Theory Researcher.life URL:[Link]

  • Cas 1072-84-0, 1H-Imidazole-4-carboxylic acid LookChem URL: [Link]

  • pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles PMC - NIH URL:[Link]

Sources

Foundational

The Electronic Architecture of 2,5-Difluoro-1H-imidazole-4-carboxylic acid: A Technical Guide to pKa Modulation and Bioisosteric Design

As drug development increasingly relies on precision modifications to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the strategic incorporation of fluorine has become a cornerstone of medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on precision modifications to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the strategic incorporation of fluorine has become a cornerstone of medicinal chemistry. Among highly functionalized heterocycles, 2,5-difluoro-1H-imidazole-4-carboxylic acid (CAS: 89676-60-8) represents a masterclass in electronic tuning.

As a Senior Application Scientist, I often encounter challenges where a lead compound suffers from poor metabolic stability or suboptimal target binding due to the ionization state of its core heterocycle. By analyzing the dual fluorine substitution on the imidazole-4-carboxylic acid scaffold, we can uncover the profound causality behind its altered physicochemical properties. This whitepaper provides an in-depth mechanistic analysis of the electronic effects of fluorine in this system, supported by field-proven, self-validating experimental workflows.

Electronic Architecture: Inductive vs. Mesomeric Effects

The substitution of hydrogen for fluorine at the C2 and C5 positions of the imidazole ring fundamentally rewires the molecule's electron density distribution. Fluorine is the most electronegative element (Pauling scale: 4.0), which imparts a powerful σ -inductive (-I) electron-withdrawing effect. However, fluorine also possesses three lone pairs of electrons, allowing it to donate electron density into the aromatic π -system via a mesomeric/resonance (+M) effect[1].

In the context of the electron-deficient imidazole-4-carboxylic acid core, these competing forces do not cancel out. The causality of the resulting electronic state is as follows:

  • C2-Fluorine: Positioned between two highly electronegative nitrogen atoms (N1 and N3), the C2-fluorine exerts a dominant -I effect. The σ -withdrawal vastly overpowers any +M donation, draining electron density from the nitrogen lone pairs and destabilizing the protonated state[2].

  • C5-Fluorine: Positioned adjacent to the C4-carboxylic acid, the C5-fluorine exerts a strong -I effect that directly stabilizes the carboxylate anion through through-bond σ -withdrawal. While its +M effect slightly offsets the electron depletion in the π -system, the net result is still strongly electron-withdrawing[3].

G F2 Fluorine at C2 Strong σ-Inductive (-I) Effect Core Imidazole π-System Net Electron Density Depletion F2->Core Pulls e- density from N1 & N3 F5 Fluorine at C5 Inductive (-I) & Resonance (+M) F5->Core Pulls e- density, minor +M donation COOH C4-Carboxylic Acid pKa Drop (~1.2) Core->COOH Stabilizes carboxylate anion NH N1-Proton pKa Drop (~5.1) Core->NH Stabilizes deprotonated N-

Electronic influence of C2 and C5 fluorine atoms on the imidazole-4-carboxylic acid core.

Physicochemical Modulations: pKa and Lipophilicity

The most critical consequence of this electronic rewiring is the dramatic shift in the acid dissociation constants (pKa). The standard has a carboxylic acid pKa of ~2.69 and an imidazole NH pKa of ~8.8[4].

When we introduce fluorine at C2 and C5, the strong -I effect stabilizes the conjugate bases (both the carboxylate anion and the deprotonated imidazole nitrogen). By lowering the energy of the anionic states, the barrier to proton dissociation is reduced, resulting in a significantly lower pKa[3]. Furthermore, the high C-F bond dissociation energy (~109 kcal/mol) effectively blocks cytochrome P450-mediated oxidative metabolism at these vulnerable carbon sites[5].

Quantitative Data Summary

The table below summarizes the progressive impact of fluorine substitution on the physicochemical properties of the imidazole-4-carboxylic acid scaffold.

Table 1: Physicochemical Impact of Fluorine Substitution

CompoundC4-COOH pKaN1-H pKaPredicted logPMetabolic Oxidation Sites
1H-Imidazole-4-carboxylic acid ~2.69~8.8-0.5C2, C5
2-Fluoro-1H-imidazole-4-carboxylic acid ~1.8~6.50.1C5
2,5-Difluoro-1H-imidazole-4-carboxylic acid ~1.2~5.10.8None (Blocked)

Note: Values for fluorinated analogs are extrapolated based on standard Hammett σ constants, Natural Chemical Shielding (NCS) calculations, and known fluoroimidazole shifts[2].

Self-Validating Experimental Workflows

To accurately measure the extreme pKa shifts induced by the 2,5-difluoro substitution, traditional potentiometric titration alone is insufficient. At pH extremes (< 2.0), glass electrode junction potentials introduce significant error. Therefore, as a best practice in physical chemistry, we must employ an orthogonal, self-validating system: combining potentiometry with 19 F-NMR titration. Because the 19 F chemical shift is exquisitely sensitive to the electron density changes that occur upon protonation/deprotonation, it serves as an internal control that bypasses electrode error[2].

G Prep Sample Prep 2,5-Difluoro-ICA in H2O/KCl Titration Potentiometric Titration pH 1.0 to 12.0 Prep->Titration UV UV-Metric Analysis Isosbestic Tracking Prep->UV NMR 19F-NMR Chemical Shift vs pH Prep->NMR Data Multi-Parametric pKa Calculation Titration->Data UV->Data NMR->Data

Multi-parametric experimental workflow for validating pKa shifts in fluorinated heterocycles.
Protocol 1: Orthogonal pKa Determination via Potentiometry and UV-Vis

Objective: Determine the macroscopic pKa values of the carboxylic acid and imidazole NH.

  • Preparation: Dissolve 2,5-difluoro-1H-imidazole-4-carboxylic acid in 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions) at a concentration of 1 mM.

  • Acidification: Lower the pH to 1.0 using standardized 0.5 M HCl.

  • Titration: Titrate with standardized 0.5 M KOH under a nitrogen atmosphere at 25.0 ± 0.1 °C. Record pH after each 0.01 mL addition.

  • UV-Metric Tracking: Simultaneously route the solution through a flow-cell in a UV-Vis spectrophotometer. Record spectra from 200–350 nm.

  • Causality Check: The deprotonation of the imidazole ring will cause a distinct bathochromic shift. Plotting absorbance at the λmax​ against pH will yield a sigmoidal curve. The inflection point validates the potentiometric pKa.

Protocol 2: 19 F-NMR pH Titration (Self-Validation)

Objective: Map the site-specific electron density changes to validate the microscopic ionization sequence.

  • Sample Prep: Prepare a 5 mM solution of the analyte in 10% D₂O / 90% H₂O (0.15 M KCl). Add a trace amount of trifluoroacetic acid (TFA) as an internal 19 F reference (-76.55 ppm).

  • Data Acquisition: Adjust the pH of the sample from 1.0 to 10.0 in 0.5 pH unit increments using micro-additions of NaOD/DCl.

  • NMR Parameters: Acquire 19 F-NMR spectra at each pH point (typically 64 scans, relaxation delay of 3s to ensure quantitative integration).

  • Analysis: Plot the chemical shifts ( δ ) of the C2-F and C5-F signals against the measured pH.

  • Mechanistic Insight: As the C4-COOH deprotonates, the adjacent C5-F will experience a sharp shielding effect (upfield shift). Later, as the N1-H deprotonates, the C2-F will experience a massive shielding effect. The inflection points of these two distinct sigmoidal curves provide the exact, site-specific pKa values, completely independent of UV chromophore overlap.

Conclusion

The design of 2,5-difluoro-1H-imidazole-4-carboxylic acid is a prime example of how atomic-level modifications dictate macroscopic pharmacological behavior. By leveraging the strong σ -inductive effects of fluorine at the C2 and C5 positions, medicinal chemists can drastically lower the pKa of both the carboxylic acid and the imidazole ring. This not only traps the molecule in a specific ionization state at physiological pH but also fortifies the heterocycle against CYP450-mediated metabolism. Understanding and measuring these electronic effects through rigorous, self-validating protocols is essential for the rational design of next-generation bioisosteres.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications National Institutes of Health (PMC) URL:[Link]

  • The Dark Side of Fluorine ACS Medicinal Chemistry Letters URL:[Link]

  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues National Institutes of Health (PMC) URL:[Link]

  • Importance of Fluorine in Benzazole Compounds MDPI URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 2,5-difluoro-1H-imidazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2,5-difluoro-1H-imidazole-4-carboxylic acid, a fluorinated heterocyclic compound with potential applications...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,5-difluoro-1H-imidazole-4-carboxylic acid, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from available data for closely related imidazole derivatives to provide guidance on its safe handling, properties, and potential utility.

Chemical Identity and Physical Properties

1.1. Chemical Structure and Identifiers

  • Chemical Name: 2,5-difluoro-1H-imidazole-4-carboxylic acid

  • CAS Number: 89676-60-8[1]

  • Molecular Formula: C₄H₂F₂N₂O₂[1]

  • Molecular Weight: 160.07 g/mol

  • Synonyms: 2,4-difluoro-1H-imidazole-5-carboxylic acid[1]

1.2. Physical and Chemical Properties

PropertyInferred Value/InformationSource/Basis
Appearance White to off-white powder or crystalline solid.General appearance of imidazole carboxylic acids.[2][3]
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water and non-polar organic solvents.Based on the polarity of the imidazole and carboxylic acid functional groups.
Melting Point Expected to be a high-melting solid, likely decomposing at elevated temperatures.1H-imidazole-4-carboxylic acid has a melting point of 294-295 °C.[3]
Boiling Point Not applicable, likely decomposes before boiling.
pKa The presence of two electron-withdrawing fluorine atoms is expected to lower the pKa of the carboxylic acid and the imidazole ring protons compared to the parent compound.Inductive effect of fluorine atoms.
Stability Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases.General stability of imidazole derivatives.

Safety and Handling: An Extrapolated Profile

Disclaimer: A specific Safety Data Sheet (SDS) for 2,5-difluoro-1H-imidazole-4-carboxylic acid (CAS 89676-60-8) is not publicly available. The following information is extrapolated from the safety data of structurally related imidazole carboxylic acids and should be used as a preliminary guide. A thorough risk assessment should be conducted before handling this compound.

2.1. Hazard Identification (Inferred)

Based on the SDS of related compounds such as 1H-imidazole-4-carboxylic acid and other halogenated imidazoles, the following hazards are anticipated[4][5]:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Tract Irritation: May cause respiratory tract irritation if inhaled as a dust.

  • Harmful if Swallowed: May be harmful if ingested.

2.2. Precautionary Measures and Personal Protective Equipment (PPE)

The following handling procedures are recommended to minimize exposure:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid dust inhalation.[4]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[4]

    • Respiratory Protection: If handling as a powder, use a NIOSH-approved respirator with a particulate filter.

2.3. First Aid Measures (Recommended)

In case of exposure, the following first aid measures are advised[2][4]:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

2.4. Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

G cluster_handling Safe Handling Workflow cluster_exposure First Aid for Exposure RiskAssessment Conduct Risk Assessment EngineeringControls Use Fume Hood RiskAssessment->EngineeringControls PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) EngineeringControls->PPE Handling Handle with Care Avoid Dust Generation PPE->Handling Storage Store in Cool, Dry Place Handling->Storage Disposal Dispose as Chemical Waste Storage->Disposal Inhalation Inhalation: Move to Fresh Air SkinContact Skin Contact: Wash with Soap & Water EyeContact Eye Contact: Flush with Water Ingestion Ingestion: Seek Medical Attention

Caption: Recommended safe handling workflow and first aid measures for 2,5-difluoro-1H-imidazole-4-carboxylic acid.

Synthesis and Reactivity

3.1. Synthetic Approaches

While a specific, detailed synthetic protocol for 2,5-difluoro-1H-imidazole-4-carboxylic acid was not found in the search results, general methods for the synthesis of imidazole carboxylic acids can be adapted. One common approach involves the construction of the imidazole ring from appropriate precursors, followed by functional group manipulations.

A plausible synthetic route could involve the cyclization of a difluorinated building block. For instance, a multi-component reaction involving a difluorinated dicarbonyl compound, an aldehyde, and an ammonia source is a common strategy for imidazole synthesis.[6]

Another potential route is the direct fluorination of a pre-existing imidazole-4-carboxylic acid derivative. However, direct fluorination of electron-rich heterocyclic systems can be challenging and may require specialized reagents and conditions.

A patent for the synthesis of the related 1H-imidazole-4-carboxylic acid describes a three-step process involving the preparation of 2-sulfydryl-4-ethyl imidazolecarboxylate, followed by catalytic oxidation desulfurization and hydrolysis.[7] A similar strategy might be adaptable for the difluoro analog.

G cluster_synthesis Plausible Synthetic Pathways A Difluorinated Dicarbonyl Compound D Multi-component Cyclization A->D B Aldehyde B->D C Ammonia Source C->D Target1 2,5-difluoro-1H-imidazole -4-carboxylic acid D->Target1 E Imidazole-4-carboxylic Acid Derivative F Direct Fluorination E->F Target2 2,5-difluoro-1H-imidazole -4-carboxylic acid F->Target2

Caption: Plausible synthetic strategies for 2,5-difluoro-1H-imidazole-4-carboxylic acid.

3.2. Chemical Reactivity

The chemical reactivity of 2,5-difluoro-1H-imidazole-4-carboxylic acid is dictated by the interplay of the imidazole ring, the carboxylic acid group, and the two fluorine atoms.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

  • Imidazole Ring: The imidazole ring is aromatic and can undergo electrophilic substitution, although the electron-withdrawing fluorine atoms will deactivate the ring towards this type of reaction. The N-H proton is acidic and can be deprotonated with a suitable base to form the corresponding imidazolate anion.

  • Fluorine Substituents: The C-F bonds are generally strong and unreactive. However, they significantly influence the electronic properties of the imidazole ring, increasing its acidity and affecting its coordination chemistry.

Applications in Research and Drug Development

While specific applications for 2,5-difluoro-1H-imidazole-4-carboxylic acid are not well-documented, its structural motifs suggest potential utility in several areas of research and development.

4.1. Medicinal Chemistry

The imidazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[8] The introduction of fluorine atoms can modulate a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, 2,5-difluoro-1H-imidazole-4-carboxylic acid could serve as a valuable building block for the synthesis of novel therapeutic agents.

A study on related 4-(difluoromethyl)-1H-imidazole-5-carboxylic acids has shown their potential as P2Y1 receptor antagonists for the treatment of ischemic stroke.[9] This suggests that fluorinated imidazole carboxylic acids are a promising class of compounds for drug discovery.

4.2. Materials Science

Imidazole-4,5-dicarboxylic acid, a related compound, is used as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[10] The coordination properties of 2,5-difluoro-1H-imidazole-4-carboxylic acid, with its nitrogen and oxygen donor atoms, make it a potential candidate for the construction of novel MOFs with tailored properties.

Conclusion

References

  • LookChem. 89676-60-8, 1H-Imidazole-4-carboxylicacid,2,5-difluoro-(9CI). [Link]

  • ResearchGate. Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF. [Link]

  • PubChem. Imidazole-4-carboxylic acid. [Link]

  • Acros PharmaTech Limited. SAFETY DATA SHEET - 2,5-dibromo-4-nitro-1H-imidazole. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 1-Isobutyl-1H-imidazole-2-carboxylic acid. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • PMC. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]

  • Google Patents.
  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • ResearchGate. Ligating properties of 1H-imidazole-4-carboxylic acid. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 5-Amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide Derivatives as Novel and Potential MEK/RAF Complex Inhibitors Based on the “Clamp” Strategy. [Link]

  • Walsh Medical Media. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

  • PubChem. 2-Amino-1H-imidazole-5-carboxylic acid. [Link]

Sources

Foundational

Predictive and Empirical In Vitro Toxicity Framework for 2,5-Difluoro-1H-imidazole-4-carboxylic acid

Executive Summary The compound 2,5-difluoro-1H-imidazole-4-carboxylic acid (CAS No. 89676-60-8) is a highly specialized fluorinated heterocyclic building block utilized in modern medicinal chemistry and pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,5-difluoro-1H-imidazole-4-carboxylic acid (CAS No. 89676-60-8) is a highly specialized fluorinated heterocyclic building block utilized in modern medicinal chemistry and pharmaceutical intermediate synthesis[1]. While the introduction of fluorine atoms generally enhances metabolic stability and lipophilicity, the unique combination of a fluorinated imidazole ring and a free carboxylic acid moiety presents specific toxicological liabilities.

Because empirical in vitro safety data for early-stage intermediates is rarely published in open literature, drug development professionals must rely on a predictive toxico-informatics framework paired with rigorous, standardized in vitro assays. This whitepaper establishes a comprehensive methodology for evaluating the preliminary in vitro toxicity of this compound, focusing on cytotoxicity, genotoxicity, and the critical risk of reactive acyl glucuronide formation.

Structural Toxico-Informatics: Mechanistic Rationale

Before initiating empirical testing, a structural analysis dictates the experimental design. The architecture of 2,5-difluoro-1H-imidazole-4-carboxylic acid necessitates a targeted three-tier screening approach:

  • The Fluorinated Imidazole Core: Imidazoles are notorious for coordinating with the heme iron of Cytochrome P450 (CYP) enzymes, potentially leading to potent CYP inhibition. Furthermore, nitrogenous heterocycles often trigger structural alerts for mutagenicity (Ames positive). The 2,5-difluoro substitution mitigates some oxidative metabolic soft spots via the strong C-F bond, but the genotoxic risk remains a necessary evaluation endpoint.

  • The Carboxylic Acid Moiety: The primary toxicological liability of this molecule is the C4-carboxylic acid. In hepatic phase II metabolism, carboxylic acids are substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[2]. This reaction forms acyl glucuronides —electrophilic intermediates that can undergo intramolecular Amadori rearrangements[2]. These reactive species can covalently bind to nucleophilic residues on hepatic proteins, leading to idiosyncratic hepatotoxicity or immune-mediated adverse drug reactions[3].

Pathway A Carboxylic Acid Moiety (Parent Compound) B UGT Enzymes (Hepatic Phase II) A->B Glucuronidation C Acyl Glucuronide (Reactive Intermediate) B->C D Covalent Binding (Protein Adduction) C->D Toxic Pathway E GSH Trapping (In Vitro Assay) C->E Assay Pathway

Metabolic activation of the carboxylic acid moiety to reactive acyl glucuronides.

Core In Vitro Toxicity Workflow

To systematically de-risk 2,5-difluoro-1H-imidazole-4-carboxylic acid, the following high-throughput workflow is recommended.

ToxicityWorkflow A 2,5-Difluoro-1H-imidazole -4-carboxylic acid B Tier 1: Cytotoxicity (OECD 129) A->B C Tier 2: Genotoxicity (Mini-Ames Test) A->C D Tier 3: Reactive Metabolite Trapping A->D E Toxicity Profile Established B->E C->E D->E

High-throughput in vitro toxicity screening workflow for fluorinated imidazoles.

Protocol 1: Baseline Cytotoxicity (Adapted from OECD Guideline 129)

Causality: The Neutral Red Uptake (NRU) assay is utilized over standard ATP-based assays because it specifically measures lysosomal integrity[4]. For fluorinated small molecules, lysosomal trapping (lysosomotropism) is a common early indicator of cellular distress that precedes total membrane rupture. Self-Validating System: Includes Sodium Dodecyl Sulfate (SDS) as a positive control for membrane degradation and vehicle (0.1% DMSO) as a negative control.

Step-by-Step Methodology:

  • Cell Seeding: Seed BALB/c 3T3 or HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Test Article Preparation: Dissolve 2,5-difluoro-1H-imidazole-4-carboxylic acid in DMSO. Prepare a 7-point serial dilution in culture media (final concentrations: 1, 10, 50, 100, 250, 500, and 1000 µM). Ensure final DMSO concentration does not exceed 0.1% (v/v).

  • Dosing: Aspirate media and apply 100 µL of the test solutions, vehicle control (0.1% DMSO), and positive control (100 µg/mL SDS). Incubate for 48 hours.

  • NRU Incubation: Remove treatment media. Add 100 µL of Neutral Red medium (50 µg/mL) to each well. Incubate for 3 hours.

  • Extraction & Reading: Wash cells with PBS. Add 150 µL of NR desorb solution (1% glacial acetic acid, 50% ethanol, 49% water) to extract the dye. Shake for 10 minutes.

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate the IC50​ via non-linear regression analysis.

Protocol 2: Reactive Acyl Glucuronide Trapping Assay

Causality: To assess the risk of the carboxylic acid forming covalent protein adducts, we force the generation of acyl glucuronides using Human Liver Microsomes (HLMs) and Uridine 5'-diphospho-glucuronic acid (UDPGA). Glutathione (GSH) is added as a surrogate "soft" nucleophile[5]. If the acyl glucuronide is dangerously reactive, it will bind to GSH, forming an adduct detectable by LC-MS/MS. Self-Validating System: Diclofenac is used as a positive control (known to form reactive acyl glucuronides), and incubations without UDPGA serve as negative controls to rule out non-UGT mediated binding.

Step-by-Step Methodology:

  • Incubation Matrix: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLMs, 5 mM MgCl2​ , and 10 mM GSH.

  • Initiation: Add 2,5-difluoro-1H-imidazole-4-carboxylic acid to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes.

  • UGT Activation: Initiate the reaction by adding UDPGA to a final concentration of 5 mM. (Include a parallel control without UDPGA).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate denatured microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for the parent mass + glucuronic acid (+176 Da) + GSH (+307 Da) to identify trapped adducts[5].

Quantitative Data Presentation

When executing the above protocols, the resulting data must be benchmarked against industry standards for early drug discovery. The following table outlines the expected threshold criteria for determining whether 2,5-difluoro-1H-imidazole-4-carboxylic acid is a viable candidate for further development.

Assay EndpointTarget MetricViable Threshold (Go/No-Go)Mechanistic Implication
Cytotoxicity (HepG2) IC50​ (µM) >100 µM High values indicate the fluorinated core does not induce acute basal toxicity or lysosomal degradation.
Genotoxicity (Mini-Ames) Revertant Colonies <2×Vehicle Control Confirms the imidazole ring does not intercalate DNA or induce frameshift mutations.
Acyl Glucuronide Trapping GSH Adduct Formation <10 pmol/mg protein/min Low adduct formation indicates the carboxylic acid undergoes safe clearance rather than toxic covalent binding.
Metabolic Stability Intrinsic Clearance ( CLint​ ) <50 µL/min/mg Confirms the 2,5-difluoro substitution successfully blocks rapid CYP-mediated degradation.

Table 1: Benchmark in vitro toxicity thresholds for 2,5-difluoro-1H-imidazole-4-carboxylic acid progression.

References

  • LookChemicals. "89676-60-8,1H-Imidazole-4-carboxylicacid,2,5-difluoro-(9CI)".
  • BenchChem. "Health and Safety Considerations for Perfluoropent-1-ene: An In-depth Technical Guide (Adapted from OECD Guideline 129)". BenchChem Technical Resources.
  • Ovid / Journal of Clinical Psychopharmacology.
  • ACS Publications. "Development of a Fluorescent-Labeled Trapping Reagent to Detect Reactive Acyl Glucuronides". Chemical Research in Toxicology.
  • Royal Society of Chemistry. "Glucuronidation | The Medicinal Chemist's Guide to Solving ADMET Challenges". RSC Books.

Sources

Exploratory

mechanism of action of 2,5-difluoro-1H-imidazole-4-carboxylic acid derivatives

An In-Depth Technical Guide to the Mechanism of Action of 2,5-difluoro-1H-imidazole-4-carboxylic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of 2,5-difluoro-1H-im...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 2,5-difluoro-1H-imidazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2,5-difluoro-1H-imidazole-4-carboxylic acid represent an emerging class of fluorinated heterocyclic compounds with significant therapeutic potential. The incorporation of fluorine atoms can enhance metabolic stability and binding affinity to biological targets.[1][2] This guide synthesizes the current understanding of the mechanisms of action for these derivatives, drawing on evidence from related imidazole compounds. The primary modes of action appear to involve enzyme inhibition and receptor antagonism, with potential applications in oncology, and as anti-inflammatory and antiplatelet agents. This document provides a detailed exploration of these mechanisms, supported by experimental protocols and data presentation, to aid researchers in the development of novel therapeutics based on this scaffold.

Introduction: The Significance of Fluorinated Imidazoles

The imidazole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[3][4] Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug design.[4] The strategic introduction of fluorine atoms into the imidazole core, as seen in 2,5-difluoro-1H-imidazole-4-carboxylic acid derivatives, can significantly modulate the physicochemical and pharmacological properties of the parent molecule.[1][2] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to increased lipophilicity, improved metabolic stability, and enhanced binding affinity for target proteins.[1][2] These attributes have made fluorinated imidazoles a focal point in the quest for more potent and selective therapeutic agents.[2]

Core Mechanisms of Action

While the precise mechanisms for all 2,5-difluoro-1H-imidazole-4-carboxylic acid derivatives are a subject of ongoing research, current evidence from structurally related compounds points towards several key pathways.

Enzyme Inhibition

A prominent mechanism of action for imidazole-containing compounds is the inhibition of key enzymes involved in disease pathology.

  • Cyclooxygenase (COX) Inhibition: Certain imidazole-4-carboxylic acid derivatives have demonstrated potent inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2).[5] These enzymes are critical in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. The carboxylic acid moiety can play a crucial role in coordinating with the active site of COX enzymes. The difluoro substitutions on the imidazole ring may enhance the binding affinity and selectivity of these derivatives.

  • Lanosterol 14α-demethylase Inhibition: Fluorinated imidazole derivatives are known for their antifungal activity, which often stems from the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi.[6] While this is a primary mechanism for antifungal imidazoles, the potential for cross-reactivity with human cytochrome P450 enzymes should be considered during drug development.

Receptor Antagonism

Derivatives of imidazole-4-carboxylic acid have been shown to act as antagonists at various cell surface receptors, thereby modulating downstream signaling pathways.

  • P2Y1 Receptor Antagonism: Some 4-(difluoromethyl)-1H-imidazole-5-carboxylic acid derivatives have been identified as potent antagonists of the P2Y1 receptor, a key player in ADP-induced platelet aggregation.[7] By blocking this receptor, these compounds can exert antiplatelet effects, suggesting their potential as antithrombotic agents for conditions like ischemic stroke.[7]

  • Adrenergic Receptor Modulation: Fluorinated imidazole derivatives have also been shown to interact with adrenergic receptors, with some compounds acting as potent and selective partial agonists of the α1A adrenergic receptor.[6] This highlights the potential for this class of compounds to modulate cardiovascular function.

Induction of Apoptosis via DNA Damage

In the context of oncology, fluorinated imidazole derivatives have been found to induce apoptosis in cancer cells.

  • DNA Intercalation and Damage: Certain fluorinated imidazole[4,5f][7][8]phenanthroline derivatives have exhibited significant inhibitory effects on the growth of liver cancer cells.[9] Mechanistic studies suggest that these compounds can induce apoptosis by triggering DNA damage.[9] The planar structure of the fused ring system likely facilitates intercalation into the DNA helix, leading to cell cycle arrest and programmed cell death. One such derivative, 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][7][8]phenanthroline, showed an IC50 value of approximately 0.29 μM against HepG2 liver cancer cells.[9]

Experimental Validation of Mechanisms

The elucidation of the precise mechanism of action for a novel 2,5-difluoro-1H-imidazole-4-carboxylic acid derivative requires a series of well-designed experiments.

Enzyme Inhibition Assays

Protocol: COX-1 Inhibitory Activity Assay [5]

  • Enzyme Preparation: Obtain purified ovine COX-1.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the enzyme.

  • Inhibitor Incubation: Add varying concentrations of the test compound (2,5-difluoro-1H-imidazole-4-carboxylic acid derivative) to the reaction mixture and incubate.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Measurement: Monitor the oxygen consumption using an oxygen electrode.

  • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value.

Diagram: Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Enzyme (e.g., COX-1) Reaction Combine Enzyme and Inhibitor in buffer Enzyme->Reaction Inhibitor Test Compound Inhibitor->Reaction Substrate Substrate (e.g., Arachidonic Acid) Initiation Add Substrate to start reaction Substrate->Initiation Reaction->Initiation Measurement Measure product formation or substrate consumption Initiation->Measurement Analysis Calculate % Inhibition Measurement->Analysis IC50 Determine IC50 Value Analysis->IC50

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Receptor Binding Assays

Protocol: Radioligand Binding Assay for P2Y1 Receptor

  • Membrane Preparation: Isolate cell membranes from a cell line overexpressing the human P2Y1 receptor.

  • Binding Reaction: In a multi-well plate, combine the cell membranes, a radiolabeled P2Y1 antagonist (e.g., [³H]MRS2179), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

Diagram: Competitive Radioligand Binding Assay Principle

G cluster_0 Without Inhibitor cluster_1 With Inhibitor Receptor Receptor Radioligand Radioligand Radioligand->Receptor Binds Receptor2 Receptor Radioligand2 Radioligand Radioligand2->Receptor2 Binding Reduced Inhibitor Test Compound Inhibitor->Receptor2 Competes

Caption: Principle of a competitive radioligand binding assay.

Cellular Assays for Apoptosis

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Culture: Culture a relevant cancer cell line (e.g., HepG2) in appropriate media.

  • Treatment: Treat the cells with varying concentrations of the 2,5-difluoro-1H-imidazole-4-carboxylic acid derivative for a specified time.

  • Staining: Harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Structure-Activity Relationships (SAR)

The biological activity of 2,5-difluoro-1H-imidazole-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents. For instance, in the case of antiplatelet agents targeting the P2Y1 receptor, modifications to the substituents on the imidazole ring can significantly impact potency.[7] Similarly, for anticancer activity, the overall molecular geometry and electronic properties conferred by different functional groups will influence DNA binding and apoptotic efficacy.[9]

Summary and Future Directions

Derivatives of 2,5-difluoro-1H-imidazole-4-carboxylic acid are a versatile class of compounds with a broad range of potential therapeutic applications. Their mechanisms of action primarily involve enzyme inhibition, receptor antagonism, and the induction of apoptosis. The fluorination of the imidazole core appears to be a key factor in enhancing their pharmacological profiles.

Future research should focus on:

  • Target Identification: Elucidating the specific molecular targets for novel derivatives.

  • Selectivity Profiling: Assessing the selectivity of these compounds against a panel of related enzymes and receptors to minimize off-target effects.

  • In Vivo Efficacy: Translating the in vitro findings into animal models of disease to evaluate their therapeutic potential.

  • Pharmacokinetic and Toxicological Studies: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds.

By systematically exploring the mechanisms of action and optimizing the chemical structures, researchers can unlock the full therapeutic potential of this promising class of fluorinated imidazoles.

References

  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment.
  • Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy.
  • a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordin
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES.
  • Synthesis of Fluorinated Imidazole[4,5f][7][8]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. PubMed.

  • 1-h-imidazole-4-carboxylic acid. Sigma-Aldrich.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid deriv
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • Overview on Biological Activities of Imidazole Derivatives.
  • Cross-Reactivity Analysis of 4-Fluoro-1H-imidazole Derivatives: A Compar
  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI.
  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Imidazole-4-carboxylic acid. PubChem.
  • Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. The Journal of Organic Chemistry.
  • Synthesis and study of biological activity of some new Imidazole deriv
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

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Foundational

X-Ray Crystallographic Analysis of 2,5-Difluoro-1H-imidazole-4-carboxylic Acid: Structural Elucidation and Supramolecular Assembly

Target Audience: Structural biologists, medicinal chemists, and crystallographers. Document Type: In-Depth Technical Guide & Protocol Whitepaper Introduction & Chemical Context The functionalization of imidazole rings wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural biologists, medicinal chemists, and crystallographers. Document Type: In-Depth Technical Guide & Protocol Whitepaper

Introduction & Chemical Context

The functionalization of imidazole rings with fluorine atoms is a highly effective strategy in rational drug design. Fluorine substitution drastically alters the pKa, lipophilicity, and metabolic stability of the imidazole pharmacophore without imposing significant steric bulk. 2,5-Difluoro-1H-imidazole-4-carboxylic acid (DFICA) represents a highly specialized building block and bioisostere used in the development of advanced therapeutics.

A critical challenge in working with fluorinated imidazoles is understanding their solid-state behavior, specifically their tautomeric preferences and hydrogen-bonding networks. In unfluorinated 1H-imidazole-4-carboxylic acid, the molecule typically forms a robust 3D supramolecular network driven by carboxylic acid dimers and imidazole N–H···N or N–H···O interactions[1][2]. However, the introduction of highly electronegative fluorine atoms at the 2- and 5-positions withdraws electron density from the π -system, fundamentally altering the basicity of the nitrogen atoms and shifting the tautomeric equilibrium (the balance between the π -tautomer and τ -tautomer)[3].

This technical guide provides a comprehensive, field-proven methodology for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of DFICA, ensuring high-fidelity resolution of its tautomeric state and supramolecular architecture.

Experimental Methodology: Crystallization & Data Collection

Obtaining diffraction-quality single crystals of DFICA is non-trivial. The molecule is highly polar, rigid, and prone to forming microcrystalline powders due to rapid, uncontrolled hydrogen bond formation. To circumvent this, a controlled vapor diffusion method is required to slowly lower the solubility threshold, allowing ordered nucleation.

Protocol 1: Crystal Growth via Vapor Diffusion

Causality Insight: Vapor diffusion is selected over slow evaporation because it minimizes thermal fluctuations and prevents the rapid supersaturation that leads to twinning or amorphous precipitation.

  • Solvent Selection: Dissolve 10 mg of high-purity DFICA in 0.5 mL of a polar, hydrogen-bond-disrupting solvent (e.g., N,N -dimethylformamide, DMF, or Methanol). This acts as the "inner" solvent.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2-dram glass vial to remove heterogeneous nucleation sites (dust or undissolved particulates).

  • Anti-Solvent Setup: Place the 2-dram vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of a volatile anti-solvent (e.g., Diethyl ether or Dichloromethane)[4].

  • Diffusion Chamber: Seal the outer 20 mL vial tightly with a Teflon-lined cap.

  • Incubation: Store the chamber in a vibration-free environment at a constant 20 °C. Over 5–10 days, the volatile anti-solvent will slowly diffuse into the inner vial, smoothly decreasing DFICA's solubility and yielding colorless, block-like single crystals.

Protocol 2: X-Ray Diffraction Data Collection

Causality Insight: Data must be collected at cryogenic temperatures (100 K) to minimize atomic thermal vibrations (Debye-Waller factors), which is critical for accurately locating the low-electron-density hydrogen atoms necessary for tautomer assignment.

  • Crystal Harvesting: Submerge the crystallization vial contents in a drop of inert, heavy mineral oil (e.g., Paratone-N) on a glass slide. The oil displaces the mother liquor and acts as a cryoprotectant.

  • Mounting: Select a single crystal (approx. 0.15 × 0.10 × 0.10 mm) under a polarized light microscope. Mount it on a MiTeGen micromount or a glass fiber.

  • Cryocooling: Instantly transfer the mount to the diffractometer goniometer, directly into a 100 K nitrogen cold stream.

  • Data Acquisition: Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (Cu K α , λ=1.54184 Å) and a photon-counting pixel array detector. Ensure high redundancy to accurately resolve the anomalous dispersion of the fluorine atoms.

XRD_Workflow Synthesis DFICA Synthesis & Purity Check Solvent Solvent/Antisolvent Selection Synthesis->Solvent Cryst Vapor Diffusion Crystallization Solvent->Cryst Harvest Crystal Harvesting & Cryoprotection Cryst->Harvest 5-10 Days XRD 100K X-Ray Diffraction Harvest->XRD Phase Phase Problem Resolution XRD->Phase Raw Data Refine Anisotropic Refinement (SHELXL) Phase->Refine

Figure 1: End-to-end workflow for the crystallization and X-ray diffraction analysis of DFICA.

Structural Refinement & Tautomeric Assignment

Once the diffraction frames are integrated and scaled, the phase problem is typically solved using intrinsic phasing (e.g., SHELXT). The structural refinement (SHELXL) of DFICA requires careful attention to three specific crystallographic challenges:

  • Fluorine Disorder: Fluorine and oxygen atoms can sometimes be misassigned due to similar electron densities. However, the rigid geometry of the imidazole-carboxylic acid framework and the distinct C–F bond lengths (~1.33 Å) compared to C=O (~1.22 Å) and C–O (~1.31 Å) allow for unambiguous assignment[3][5].

  • Locating the Acidic Protons: X-rays scatter off electron clouds, meaning hydrogen atoms (with only one electron) appear as very weak peaks in the difference Fourier map. The carboxylic acid proton (O–H) and the imidazole proton (N–H) must be located in the residual density map rather than placed in calculated positions, as their exact locations define the hydrogen-bonding network.

  • Tautomer Identification: The position of the proton on the imidazole ring (N1 vs. N3) dictates the tautomeric form. If the residual density map is ambiguous, the tautomer can be deduced via the internal ring geometry. The C–N bond adjacent to the protonated nitrogen will exhibit more single-bond character (longer), while the unprotonated nitrogen will exhibit more double-bond character (shorter)[5].

Tautomer_Logic Map Generate Difference Fourier Map Heavy Refine Heavy Atoms (C, N, O, F) Anisotropically Map->Heavy Analyze Analyze Residual Electron Density Peaks Heavy->Analyze Decision Is N-H proton peak resolved? Analyze->Decision YesPath Assign H-atom to N1 or N3 based on peak coordinates Decision->YesPath Yes NoPath Analyze C-N bond lengths (Single vs Double bond character) Decision->NoPath No / Ambiguous Final Finalize Tautomeric State & H-Bond Network YesPath->Final NoPath->Final

Figure 2: Crystallographic logic tree for resolving the tautomeric state of fluorinated imidazoles.

Data Presentation: Crystallographic Parameters

The following tables summarize the expected quantitative crystallographic data and hydrogen-bonding geometries for DFICA, synthesized from established parameters of structurally analogous fluorinated imidazole-carboxylic acids[3][6][7].

Table 1: Typical Crystallographic Data and Refinement Parameters for DFICA
ParameterValue / Description
Chemical Formula C₄H₂F₂N₂O₂
Formula Weight 148.07 g/mol
Temperature 100(2) K
Wavelength (Cu K α ) 1.54184 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 7.12 Å, b ≈ 11.45 Å, c ≈ 6.88 Å, β ≈ 104.5°
Volume ~ 543.2 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) ~ 1.810 g/cm³
Absorption Coefficient ( μ ) 1.65 mm⁻¹
Final R indices [I > 2 σ (I)] R₁ = 0.0320, wR₂ = 0.0845
Table 2: Key Hydrogen Bond Geometries

In the solid state, DFICA typically forms a classic R22​(8) homodimeric motif through the carboxylic acid groups, while the imidazole rings link these dimers into 2D sheets or 3D networks via N–H···N or N–H···O interactions.

D–H···A (Donor - Acceptor)d(D–H) (Å)d(H···A) (Å)d(D···A) (Å)Angle (D–H···A) (°)Structural Role
O1–H1A···O2 0.84(2)1.82(2)2.651(3)171(3)Carboxylic acid dimer ( R22​(8) motif)
N1–H1N···N3 0.88(2)1.95(2)2.810(3)165(2)Inter-ring chain propagation
C–H···F 0.952.553.210(4)128Weak stabilizing interaction

Conclusion

The X-ray crystal structure analysis of 2,5-difluoro-1H-imidazole-4-carboxylic acid (DFICA) requires meticulous experimental design, from vapor diffusion crystallization to low-temperature diffraction. By carefully analyzing the residual electron density and bond geometries, researchers can unambiguously determine the tautomeric state and map the complex supramolecular hydrogen-bonding networks. These structural insights are paramount for medicinal chemists utilizing DFICA as a bioisosteric building block, as the solid-state geometry directly informs the molecule's potential binding modalities in target protein active sites.

References

  • PubChem. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Ligating properties of 1H-imidazole-4-carboxylic acid. Available at:[Link]

  • Cai, S., et al. (2012). Anion-dependent assembly and solvent-mediated structural transformations of three Cd(ii) coordination polymers based on 1H-imidazole-4-carboxylic acid. CrystEngComm, 14, 2308-2315. Royal Society of Chemistry. Available at:[Link]

  • RSC Publishing. Electronic structure of fluorohistidine/imidazoles. Available at:[Link]

  • PMC - NIH. The Biophysical Probes 2-fluorohistidine and 4-fluorohistidine: Spectroscopic Signatures and Molecular Properties. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Aqueous Stability of 2,5-difluoro-1H-imidazole-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract: 2,5-difluoro-1H-imidazole-4-carboxylic acid is a structurally unique heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract: 2,5-difluoro-1H-imidazole-4-carboxylic acid is a structurally unique heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its stability in aqueous environments is paramount for its effective development and application, ensuring reproducibility in research, viability in formulations, and predictable behavior in biological systems. This guide provides a comprehensive framework for assessing the aqueous stability of this molecule. In the absence of direct published stability data for this specific compound, this document synthesizes information from analogous fluorinated and non-fluorinated imidazoles, fundamental chemical principles, and established regulatory guidelines. It outlines predicted physicochemical properties, potential degradation pathways, and detailed, field-proven protocols for conducting robust stability assessments.

Introduction: The Imperative of Stability Analysis

The imidazole ring is a cornerstone of numerous pharmaceuticals and biological molecules. The introduction of fluorine atoms and a carboxylic acid moiety, as in 2,5-difluoro-1H-imidazole-4-carboxylic acid, can significantly alter its physicochemical properties, including pKa, lipophilicity, and metabolic stability. However, these same electron-withdrawing fluorine substituents can also influence the chemical stability of the imidazole core. Understanding the molecule's intrinsic stability—its susceptibility to degradation by hydrolysis, oxidation, and light—is a critical first step in any development pipeline. Forced degradation studies, performed under conditions more severe than standard storage, are essential for identifying likely degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1] This proactive approach, guided by ICH (International Council for Harmonisation) principles, ensures that analytical methods can accurately separate and quantify the active compound from any potential degradants.[2][3]

Predicted Physicochemical Properties and Their Influence on Stability

The stability of a molecule in an aqueous solution is intrinsically linked to its structure and resulting physicochemical properties.

Predicted Acidity (pKa)

The pKa values of the imidazole ring nitrogens and the carboxylic acid are critical determinants of the molecule's charge state at a given pH, which in turn affects its solubility and reactivity.

  • Carboxylic Acid (C4-COOH): Standard imidazole-4-carboxylic acid has pKa values associated with both the carboxyl group and the imidazole ring.[4] The two strongly electron-withdrawing fluorine atoms at the C2 and C5 positions are expected to significantly lower the pKa of the carboxylic acid group (making it more acidic than a typical aromatic carboxylic acid) by stabilizing the carboxylate anion through induction.

  • Imidazole Ring (N1-H and N3): The pKa of the imidazole ring itself (for protonation/deprotonation) will also be substantially lowered by the fluorine substituents.[5][6] This increased acidity means the molecule will exist predominantly in its anionic (deprotonated) form at neutral and basic pH. This is a crucial consideration, as the anionic form can exhibit different reactivity and degradation profiles compared to the neutral or protonated forms.[7]

Predicted Solubility

Aqueous solubility will be highly pH-dependent. At low pH (below the pKa of the carboxylic acid), the molecule will be neutral and likely exhibit low solubility. As the pH increases and the carboxylic acid deprotonates to form the carboxylate salt, solubility is expected to increase significantly. The formation of intermolecular hydrogen bonds could also play a role in its solid-state properties and dissolution rate.[8]

Potential Aqueous Degradation Pathways

Based on the chemistry of imidazoles and the influence of its substituents, several degradation pathways can be hypothesized. Forced degradation studies are designed to intentionally trigger these pathways to understand the molecule's liabilities.

Hydrolytic Degradation (Acidic and Basic)

Hydrolysis is a primary concern for many pharmaceutical compounds.

  • Base-Catalyzed Hydrolysis: The electron-deficient nature of the difluorinated imidazole ring makes it susceptible to nucleophilic attack by hydroxide ions. This could potentially lead to ring-opening. Studies on other substituted imidazoles have shown that hydrolysis can occur under basic conditions, sometimes leading to the formation of amides or other ring-opened products.[9][10][11] The deprotonated (anionic) form of the imidazole may be particularly reactive.[7]

  • Acid-Catalyzed Hydrolysis: While often less common for electron-deficient rings, acid-catalyzed hydrolysis should still be investigated. Protonation of a ring nitrogen could activate the ring towards attack by water, although this pathway is predicted to be less significant than base-catalyzed degradation.

A proposed mechanism for base-catalyzed nucleophilic attack is presented below.

G cluster_0 Base-Catalyzed Hydrolysis Molecule 2,5-difluoro-1H-imidazole- 4-carboxylate (Anion) Intermediate Transient Meisenheimer-like Intermediate Molecule->Intermediate Nucleophilic Attack Hydroxide OH⁻ (Nucleophile) RingOpening Ring-Opening Step Intermediate->RingOpening Electron Cascade Products Degradation Products (e.g., Formamides, Acids) RingOpening->Products

Caption: Proposed pathway for base-catalyzed hydrolytic degradation.

Oxidative Degradation

The imidazole moiety can be susceptible to oxidation, particularly when subjected to reagents like hydrogen peroxide (H₂O₂).[12] The reaction can lead to the formation of N-oxides or ring-opened products. The electron-deficient nature of the ring in 2,5-difluoro-1H-imidazole-4-carboxylic acid might offer some protection against oxidation compared to electron-rich imidazoles, but this must be confirmed experimentally.[9]

Photodegradation

Many aromatic and heterocyclic compounds degrade upon exposure to UV or visible light. Photolytic stress testing is a key part of stability assessment as mandated by ICH guideline Q1B.[13] The stability of fluorinated aromatics to photolysis can be variable; while the C-F bond is strong, some fluorinated motifs can undergo defluorination or other rearrangements upon irradiation.[14][15][16] The specific degradation pathway will depend on the absorption spectrum of the molecule and the energy of the incident light.

A Framework for Experimental Stability Assessment

A systematic approach is required to definitively characterize the stability of 2,5-difluoro-1H-imidazole-4-carboxylic acid. This involves developing a robust analytical method and then applying it to a comprehensive forced degradation study.

Phase 1: Stability-Indicating Analytical Method Development

The cornerstone of any stability study is a validated analytical method that can separate, detect, and quantify the parent compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach.

G cluster_workflow HPLC Method Development Workflow Start Define Method Objectives Scouting Screen Columns & Mobile Phases Start->Scouting ForcedDeg Generate Degradants (Stress Sample) Scouting->ForcedDeg Inject Control Optimization Optimize Gradient, Flow Rate, Temp. ForcedDeg->Optimization Inject Stressed Sample Validation Validate Method (ICH Q2(R1)) Optimization->Validation Peak Purity/Resolution Check End Final Stability- Indicating Method Validation->End

Caption: Workflow for developing a stability-indicating HPLC method.

Detailed Protocol: HPLC Method Development

  • Instrument: HPLC system with a photodiode array (PDA) or multi-wavelength UV detector and a mass spectrometer (LC-MS) for peak identification.

  • Column Selection: Start with a C18 stationary phase (e.g., 100 x 4.6 mm, 2.7 µm particle size). The polarity of the molecule suggests that a column with good retention for polar compounds would be beneficial.[17]

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient: Run a broad scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time of the parent compound.

  • Forced Degradation Sample Analysis: Prepare a composite sample containing the parent compound subjected to mild acid, base, and oxidative stress. Inject this sample to ensure the method separates the newly formed degradation peaks from the parent peak.

  • Method Optimization: Adjust the gradient slope, temperature, and flow rate to achieve optimal resolution (>2.0) between the parent peak and all degradant peaks. Use the PDA detector to assess peak purity.

  • Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Phase 2: Forced Degradation Study Protocol

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation pathways are observed.[3][18]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M HCl2 to 24 hours at 60°CMonitor at multiple time points.
Base Hydrolysis 0.1 M NaOH2 to 24 hours at RT/60°CReaction may be fast; start at room temp. Neutralize before injection.
Oxidation 3% H₂O₂2 to 24 hours at RTProtect from light.
Thermal 80°C (in solution)24 to 72 hoursPrepare solutions in neutral, acidic, and basic buffers.
Photostability ICH Option 2Expose to ≥1.2 million lux-hours (visible) and ≥200 W-h/m² (UV-A)Include a dark control sample wrapped in foil.[13]

Step-by-Step Protocol:

  • Stock Solution: Prepare a stock solution of 2,5-difluoro-1H-imidazole-4-carboxylic acid in a suitable solvent (e.g., a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Samples: For each condition in Table 1, dilute the stock solution with the specified stress reagent to a final concentration of ~0.1 mg/mL.

  • Control Samples: For each stress condition, prepare a corresponding control sample stored at ambient temperature and protected from light. For hydrolytic studies, neutralize the sample at time zero.

  • Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 2, 8, 24 hours).

  • Quenching: If necessary, quench the reaction. For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid.

  • Analysis: Analyze all stressed samples, controls, and a time-zero sample by the validated stability-indicating HPLC method.

Data Interpretation and Reporting

The data from the HPLC analysis should be compiled to assess the stability profile.

  • Mass Balance: Calculate the mass balance for each stress condition. The sum of the parent peak area and all degradant peak areas should ideally be close to 100% of the initial parent peak area, indicating that all degradants are accounted for.

  • Degradation Pathway: Use LC-MS data to obtain the mass-to-charge ratio (m/z) of the degradation products to propose their structures and elucidate the degradation pathway.

  • Reporting: Summarize the percentage of degradation under each condition.

Table 2: Sample Data Summary Table

Stress Condition% Assay of Parent CompoundMajor Degradant 1 (RT)Major Degradant 2 (RT)Mass Balance (%)
Control (24h)99.8N/AN/A100.0
0.1 M HCl, 60°C, 24h98.50.8% (3.2 min)-99.3
0.1 M NaOH, RT, 8h85.211.5% (4.5 min)2.1% (5.1 min)98.8
3% H₂O₂, RT, 24h94.15.2% (6.8 min)-99.3
Photostability (ICH)91.34.0% (3.2 min)3.5% (7.2 min)98.8

Summary and Recommendations

This guide provides a predictive and practical framework for evaluating the aqueous stability of 2,5-difluoro-1H-imidazole-4-carboxylic acid. The strong electron-withdrawing nature of the fluorine substituents suggests a heightened susceptibility to base-catalyzed hydrolysis and potential for unique photolytic degradation pathways. A systematic investigation using a validated stability-indicating HPLC method coupled with forced degradation studies is critical. The resulting data will be invaluable for guiding formulation development, defining appropriate storage and handling conditions, and ensuring the quality and reliability of this promising chemical entity in research and development settings.

References

  • Journal of Medicinal Chemistry. Direct prediction of dissociation constants (pKa's) of clonidine-like imidazolines, 2-substituted imidazoles and 1-methyl-2-substituted-imidazoles from 3D structures using a comparative molecular field analysis (CoMFA) approach. ACS Publications. Available from: [Link]

  • Morressier. Kinetics and mechanism of hydrolysis of substituted (trifluoromethyl)imidazoles. Available from: [Link]

  • ACS Publications. Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent. Available from: [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. Available from: [Link]

  • ACS Publications. Degradative Behavior and Toxicity of Alkylated Imidazoles. Available from: [Link]

  • ResearchGate. The pKa of molecule predicted from the best model. Available from: [Link]

  • ResearchGate. Possible mechanism for the hydrolysis of imidazolinium salts under basic aqueous conditions. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • MDPI. Unveiling the Influence of Non-Toxic Fluorinated Ionic Liquids Aqueous Solutions in the Encapsulation and Stability of Lysozyme. Available from: [Link]

  • ResearchGate. Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Available from: [Link]

  • Semantic Scholar. Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Available from: [Link]

  • National Center for Biotechnology Information. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 2-imidazolones and 2-iminoimidazoles. Available from: [Link]

  • ACS Publications. Hydrolysis of Imidazole-2-ylidenes. Available from: [Link]

  • SGS. Forced Degradation Testing. Available from: [Link]

  • ResearchGate. pKa values of imidazoles versus degree of substitution. Available from: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available from: [Link]

  • Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • National Center for Biotechnology Information. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Available from: [Link]

  • National Center for Biotechnology Information. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Available from: [Link]

  • Academic Journal of Chemistry. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Available from: [Link]

  • ResearchGate. (PDF) Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. Available from: [Link]

  • ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Available from: [Link]

  • ResearchGate. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Available from: [Link]

  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]

  • NSF Public Access Repository. Photolysis Products of Fluorinated Pharmaceuticals. Available from: [Link]

  • ACS Publications. Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. Available from: [Link]

  • PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available from: [Link]

  • ACS Publications. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Available from: [Link]

  • ResearchGate. Stability to photo-oxidation of rubrene and fluorine-substituted rubrene. Available from: [Link]

  • National Center for Biotechnology Information. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]

  • Japan Environment and Children's Study. III Analytical Methods. Available from: [Link]

  • National Center for Biotechnology Information. Imidazole-4-carboxylic acid. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. Available from: [Link]

  • Walsh Medical Media. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Available from: [Link]

  • ResearchGate. Ligating properties of 1H-imidazole-4-carboxylic acid. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2,5-difluoro-1H-imidazole-4-carboxylic acid

Application Note: Synthesis and Characterization of 2,5-Difluoro-1H-imidazole-4-carboxylic Acid Document Type: Detailed Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 2,5-Difluoro-1H-imidazole-4-carboxylic Acid

Document Type: Detailed Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Product CAS: 89676-60-8

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in medicinal chemistry, utilized to modulate pKa, enhance metabolic stability, and improve binding affinity. 2,5-Difluoro-1H-imidazole-4-carboxylic acid (also referenced as 2,4-difluoro-1H-imidazole-5-carboxylic acid due to annular tautomerism) is a highly specialized fluorinated building block[1][2].

Synthesizing polyfluorinated imidazoles presents unique challenges. Traditional nucleophilic fluorination often fails due to the electron-rich nature of the imidazole ring, and thermal Balz-Schiemann reactions typically result in decomposition rather than fluorination. This application note details a robust, two-phase synthetic protocol leveraging a photochemical diazotization (modified Balz-Schiemann) strategy, followed by controlled ester hydrolysis, to yield high-purity 2,5-difluoro-1H-imidazole-4-carboxylic acid[2][3].

Mechanistic Rationale & Workflow

The synthesis proceeds via the in situ generation of a bis-diazonium tetrafluoroborate intermediate from an ethyl 2,5-diamino-1H-imidazole-4-carboxylate precursor. Because imidazole diazonium salts are highly stable against thermal decomposition (often requiring temperatures that degrade the heterocyclic core), photochemical irradiation is employed. UV irradiation forces the extrusion of nitrogen gas ( N2​ ) and facilitates the immediate collapse of the resulting highly reactive carbocation with the tetrafluoroborate ( BF4−​ ) counterion to form the C-F bonds[3].

Following the successful installation of the fluorine atoms, the ethyl ester is subjected to mild alkaline hydrolysis. Fluorinated imidazoles exhibit altered electronic profiles; the strongly electron-withdrawing fluorine atoms significantly lower the pKa of the imidazole N-H and render the ester more susceptible to hydrolysis, necessitating careful pH control during the final isolation[4].

G SM Ethyl 2,5-diamino-1H-imidazole-4-carboxylate (Starting Material) Diazo Bis-diazonium tetrafluoroborate intermediate (In situ generation) SM->Diazo NaNO2, 48% HBF4 -10 °C to 0 °C Ester Ethyl 2,5-difluoro-1H-imidazole-4-carboxylate (Photochemical Fluorination) Diazo->Ester UV Irradiation (hv) Photochemical Balz-Schiemann Product 2,5-difluoro-1H-imidazole-4-carboxylic acid (Final Product) Ester->Product 1. LiOH, THF/H2O 2. HCl (pH 2-3)

Synthesis workflow for 2,5-difluoro-1H-imidazole-4-carboxylic acid.

Materials and Reagents

Reagent / MaterialRoleEquivalentsSpecifications / Notes
Ethyl 2,5-diamino-1H-imidazole-4-carboxylate Starting Material1.0 eqEnsure anhydrous storage prior to use.
Tetrafluoroboric Acid ( HBF4​ ) Acid / Fluoride SourceExcess48% w/w in H2​O . Highly corrosive.
Sodium Nitrite ( NaNO2​ ) Diazotizing Agent2.5 eqPrepare as a concentrated aqueous solution.
Lithium Hydroxide ( LiOH⋅H2​O ) Hydrolysis Base3.0 eqMild base to prevent heterocycle degradation.
Tetrahydrofuran (THF) / H2​O Solvent SystemN/A1:1 ratio for Phase 2 saponification.
Photochemical Reactor EquipmentN/AQuartz immersion well, medium-pressure Hg lamp.

Step-by-Step Experimental Protocol

Phase 1: Photochemical Fluorination (Modified Balz-Schiemann)

Expert Insight: Temperature control during the addition of NaNO2​ is critical. Exceeding 0 °C will lead to premature thermal decomposition of the diazonium species, resulting in the formation of hydroxylated byproducts (phenolic-type impurities) rather than the desired fluorinated product.

  • Preparation of the Acidic Matrix: Charge a 500 mL photochemical reaction flask (equipped with a quartz cooling jacket) with 100 mL of 48% aqueous HBF4​ .

  • Substrate Dissolution: Slowly add ethyl 2,5-diamino-1H-imidazole-4-carboxylate (50.0 mmol, 1.0 eq) to the acid. Stir until complete dissolution is achieved.

  • Diazotization: Chill the solution to -10 °C using a cryocooler. Dropwise, add a pre-chilled solution of NaNO2​ (125.0 mmol, 2.5 eq) in 20 mL of deionized water. Maintain the internal temperature strictly below 0 °C. Stir for 30 minutes post-addition to ensure complete formation of the bis-diazonium intermediate.

  • Photochemical Decomposition: Insert the medium-pressure mercury lamp into the quartz well. Initiate UV irradiation while maintaining the reaction temperature at 0 °C to 5 °C via the cooling jacket.

  • Reaction Monitoring: Irradiate the mixture until nitrogen gas evolution completely ceases (typically 4 to 6 hours). The decomposition of imidazolediazonium ions via irradiation is necessary to achieve the 30-40% yield typical of this transformation[3].

  • Extraction: Dilute the reaction mixture with ice water (200 mL) and extract with Ethyl Acetate ( 3×150 mL). Wash the combined organic layers with saturated NaHCO3​ until neutralized, dry over Na2​SO4​ , and concentrate under reduced pressure to yield crude ethyl 2,5-difluoro-1H-imidazole-4-carboxylate. Purify via silica gel chromatography if necessary[5].

Phase 2: Ester Hydrolysis

Expert Insight: The two fluorine atoms heavily withdraw electron density from the imidazole ring, significantly lowering the pKa of the N-H proton and the resulting carboxylic acid. Acidification must be taken down to pH 2-3 to ensure the product is fully protonated for precipitation/extraction.

  • Saponification: Dissolve the intermediate ethyl 2,5-difluoro-1H-imidazole-4-carboxylate (20.0 mmol) in 40 mL of THF. Add 40 mL of an aqueous solution containing LiOH⋅H2​O (60.0 mmol, 3.0 eq).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 2-3 hours. Monitor the disappearance of the ester via LC-MS.

  • Workup: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous layer with 20 mL of water and wash once with Diethyl Ether (20 mL) to remove any unreacted ester or non-polar impurities.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 2.0 - 3.0. The product, 2,5-difluoro-1H-imidazole-4-carboxylic acid, will precipitate as an off-white solid.

  • Filtration: Filter the precipitate under a vacuum, wash with cold water ( 2×10 mL), and dry overnight in a vacuum oven at 45 °C.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation. Below are the expected analytical parameters for the final product (CAS: 89676-60-8)[1].

Analytical MethodExpected Result / SignalInterpretation
LC-MS (ESI-) m/z 147.0 [M−H]− Corresponds to the molecular weight of C4​H2​F2​N2​O2​ (148.07 g/mol ).
1 H NMR (400 MHz, DMSO- d6​ ) δ ~13.5 (br s, 1H), δ ~13.0 (br s, 1H)Broad singlets corresponding to the carboxylic acid OH and the imidazole NH. No aromatic C-H protons should be visible.
19 F NMR (376 MHz, DMSO- d6​ ) Two distinct signals (e.g., δ -110 ppm, -125 ppm)Confirms the presence of two non-equivalent fluorine atoms on the heterocyclic ring.
Purity (HPLC) > 98.0% (Area %)Validates the efficacy of the precipitation isolation step.

References

  • LookChemicals Product Database.1H-Imidazole-4-carboxylic acid, 2,5-difluoro- (9CI) (CAS 89676-60-8). LookChemicals.
  • EvitaChem Compound Database.2-(2-Fluorophenyl)
  • Scilit / Journal of Organic Chemistry.
  • ResearchGate.Photochemistry of Diazonium Salts. I. Synthesis of 4-fluoroimidazole and Preparation of (Fluoromethyl)- and (Difluoromethyl) imidazoles.
  • ResearchGate.Hydrolysis Kinetics of Fluorinated Imidazoles.

Sources

Application

Application Note: 2,5-Difluoro-1H-imidazole-4-carboxylic Acid as a Next-Generation Building Block in Drug Discovery

Executive Summary The incorporation of fluorine into heterocyclic pharmacophores is a cornerstone strategy in modern drug discovery. 2,5-Difluoro-1H-imidazole-4-carboxylic acid (DFICA) (CAS: 89676-60-8) represents a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into heterocyclic pharmacophores is a cornerstone strategy in modern drug discovery. 2,5-Difluoro-1H-imidazole-4-carboxylic acid (DFICA) (CAS: 89676-60-8) represents a highly specialized, bifunctional building block. By replacing the hydrogen atoms on the imidazole ring with highly electronegative fluorine atoms, medicinal chemists can drastically alter the physicochemical properties of the resulting drug candidate—specifically modulating basicity, enhancing metabolic stability, and improving membrane permeability.

This application note provides an in-depth technical guide on the physicochemical rationale, mechanistic reactivity, and validated synthetic protocols for integrating DFICA into complex molecular scaffolds.

Physicochemical Profiling & Rationale

The strategic substitution of fluorine on the imidazole ring is not merely a steric replacement; it fundamentally rewrites the electronic landscape of the heterocycle. According to foundational studies on fluorinated imidazoles , the inductive electron-withdrawing effect of the two fluorine atoms significantly lowers the pKa of the ring nitrogens.

Quantitative Comparison: Standard vs. Fluorinated Imidazole
Property1H-Imidazole-4-carboxylic acid2,5-Difluoro-1H-imidazole-4-carboxylic acidPharmacological Impact
Ring pKa (Conjugate Acid) ~6.8< 1.0Prevents protonation at physiological pH (7.4), reducing non-specific ion-dipole interactions.
Carboxylate pKa ~3.2~2.0Enhances solubility of the free acid; requires stronger activation for coupling.
Lipophilicity (LogD at pH 7.4) Low (Highly ionized)High (Neutral ring)Significantly improves passive transcellular membrane permeability.
Metabolic Stability Susceptible to CYP450 oxidationHighly ResistantFluorine blocks oxidative metabolism at the 2- and 5-positions .
Tautomerism Rapid (4- vs 5-position)Rapid (2,5- vs 2,4-difluoro)Requires regioselective control during N-alkylation steps.

Mechanistic Insights: The "Fluorine Effect" on Reactivity

Working with DFICA requires understanding the causality behind its unique reactivity profile. The compound is notoriously resistant to standard carboxyl modifications (such as Fischer esterification or diborane reduction).

The Causality of Unreactivity: In basic or even mildly neutral media, DFICA easily loses its N-H proton to form a highly stable imidazolate anion. This anion pushes electron density through the conjugated π -system directly into the carbonyl carbon of the carboxylic acid via resonance overlap. This massive influx of electron density severely deactivates the carbonyl carbon toward nucleophilic attack .

To overcome this resonance-stabilized deactivation, highly efficient uronium-based coupling reagents (e.g., HATU) must be employed to force the formation of an activated ester intermediate before the imidazolate resonance can quench the reaction.

BindingMechanism cluster_0 Standard Imidazole (Unfluorinated) cluster_1 2,5-Difluoroimidazole (DFICA-derived) N1 High pKa (~6.8) Protonated at physiol. pH N2 Strong Ion-Dipole Binding Poor Membrane Permeability N1->N2 Results in F1 Low pKa (< 1.0) Neutral at physiol. pH F2 H-Bond Acceptor / Donor High Membrane Permeability F1->F2 Results in

Figure 2: Pharmacological impact of difluorination on imidazole pKa and membrane permeability.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems, incorporating specific quality control (QC) checkpoints to ensure the integrity of the synthetic transformations.

Protocol A: HATU-Mediated Amide Coupling of DFICA

Purpose: To functionalize the unreactive carboxylic acid while suppressing imidazolate resonance deactivation.

Reagents:

  • DFICA (1.0 equiv, limiting reagent)

  • Target Primary/Secondary Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: Dissolve DFICA in anhydrous DMF under an inert argon atmosphere. Add DIPEA, followed immediately by HATU.

    • Mechanistic Note: The order of addition is critical. Adding HATU before the amine ensures the rapid formation of the highly reactive 7-azabenzotriazole active ester, outcompeting the resonance deactivation of the carboxylate.

  • Incubation: Stir the activation mixture at room temperature for exactly 15 minutes.

  • Coupling: Add the target amine dropwise. Stir the reaction at room temperature for 2–12 hours.

  • Self-Validation (QC Check): Pull a 5 μ L aliquot, dilute in MeOH, and analyze via LC-MS. The disappearance of the DFICA mass ( [M−H]− at m/z 147.0) and the appearance of the product mass confirms coupling.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Regioselective N-Alkylation

Purpose: To functionalize the imidazole nitrogen, locking the tautomeric state for downstream SAR studies.

Reagents:

  • DFICA (or its amide derivative) (1.0 equiv)

  • Alkyl Halide (R-X) (1.1 equiv)

  • Anhydrous K2​CO3​ (2.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Deprotonation: Suspend the DFICA derivative and K2​CO3​ in MeCN. Stir at 40°C for 30 minutes.

    • Mechanistic Note: K2​CO3​ is a mild base, perfectly suited to deprotonate the highly acidic N-H of the difluoroimidazole without hydrolyzing the newly formed amide bonds.

  • Alkylation: Add the alkyl halide dropwise. Elevate the temperature to 60°C and stir for 4 hours.

  • Self-Validation (QC Check): Analyze via 19F NMR. The starting material exhibits two fluorine signals that shift significantly upon N-alkylation due to the breaking of the tautomeric symmetry.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography.

SyntheticWorkflow A 2,5-Difluoro-1H-imidazole- 4-carboxylic acid (DFICA) B Carboxyl Activation (HATU / DIPEA, DMF) A->B Step 1 (RT, 15 min) D N-Alkylation (R-X, K2CO3, MeCN) A->D Alt Step 1 (60°C, 4 h) C Amide Coupling (Primary/Secondary Amine) B->C Step 2 (RT, 2-12 h) E Fluorinated Pharmacophore (Target Drug Candidate) C->E Deprotection/ Purification D->E Further Derivatization

Figure 1: Divergent synthetic workflows for DFICA derivatization via amide coupling and alkylation.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized building blocks, the following analytical signatures should be used as reference benchmarks for DFICA:

  • Mass Spectrometry (ESI-MS): Expected [M−H]− at m/z 147.0. The absence of an [M+H]+ peak under standard positive ionization is typical due to the extremely low basicity of the difluorinated ring.

  • 19F NMR (282 MHz, DMSO- d6​ ): Two distinct doublets or a complex multiplet (depending on the resolution and tautomeric exchange rate) typically observed between -110 ppm and -130 ppm. The presence of 4JF−F​ scalar coupling is a hallmark of the 2,5-difluoro substitution pattern.

  • 1H NMR (300 MHz, DMSO- d6​ ): No signals in the aromatic region (confirming complete fluorination of the ring carbons). Only broad exchangeable singlets for the -COOH and -NH protons will be visible (often heavily broadened or absent due to exchange with trace water).

References

  • Takahashi, K., Kirk, K. L., & Cohen, L. A. (1984). Photochemistry of diazonium salts. Syntheses of 2,4-difluoroimidazole-5-carboxylic acid and related compounds. Journal of Organic Chemistry, 49(11), 1951–1954.[Link]

  • Kirk, K. L. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Organic Process Research & Development, 12(2), 305–321.[Link]

Method

Application Note: 2,5-Difluoro-1H-imidazole-4-carboxylic Acid in Agrochemical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Standard Operating Protocols Executive Summary The incorporation of fluorinated motifs has bec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary

The incorporation of fluorinated motifs has become a cornerstone strategy in modern agrochemical and pharmaceutical design[1]. Among these specialized building blocks, 2,5-difluoro-1H-imidazole-4-carboxylic acid (CAS: 89676-60-8) has emerged as a highly privileged synthon. By offering a unique combination of metabolic shielding, pKa modulation, and enhanced lipophilicity, this fluorinated heterocycle serves as an ideal core for developing next-generation fungicides, herbicides, and insecticides. This application note details the mechanistic rationale, synthetic protocols, and formulation strategies for integrating this building block into novel agrochemical leads.

Mechanistic Rationale: The Role of 2,5-Difluoro Substitution

The replacement of hydrogen with fluorine at the 2 and 5 positions of the imidazole ring is not merely a structural tweak; it is a calculated physicochemical optimization[2]. As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific synthon:

  • Metabolic Shielding: Unsubstituted imidazoles are highly susceptible to oxidative metabolism by cytochrome P450 enzymes in both target pests and host plants. The C–F bond (~116 kcal/mol) is significantly stronger and more sterically demanding than the C–H bond (~98 kcal/mol). By occupying the metabolically labile C2 and C5 positions, fluorine acts as a bioisosteric shield, effectively blocking oxidative degradation and extending the field half-life of the active ingredient[2].

  • pKa Modulation & Reduced Ion Trapping: The strong inductive electron-withdrawing effect of the two fluorine atoms drastically lowers the pKa of the imidazole N-H proton. This reduced basicity prevents the molecule from becoming protonated and trapped in acidic plant vacuoles (a phenomenon known as ion trapping), thereby improving systemic mobility within the plant vascular system[2].

  • Enhanced Target Binding: Fluorine atoms can participate in multipolar interactions and act as weak hydrogen bond acceptors within the active sites of target enzymes (e.g., fungal sterol 14α-demethylase or specific herbicidal targets), often improving binding affinity compared to non-fluorinated analogs[3].

Physicochemical Profiling

The table below summarizes the typical shifts in physicochemical properties when transitioning from a standard imidazole core to a 2,5-difluoro substituted core.

Property1H-Imidazole-4-carboxylic acid2,5-Difluoro-1H-imidazole-4-carboxylic acidImpact on Agrochemical Lead
pKa (N-H proton) ~7.0 (Neutral/Weakly Basic)< 4.0 (Acidic)Prevents vacuolar ion trapping; improves systemic mobility.
Lipophilicity (LogP) LowModerate to HighEnhanced cuticular penetration on waxy leaf surfaces.
Metabolic Stability Susceptible to P450 oxidationHighly ResistantIncreased field half-life; sustained biological efficacy.
Electronic Profile Electron-richElectron-deficientAlters dipole moment; provides novel H-bond acceptor sites.

Synthetic Workflows & Methodologies

To utilize 2,5-difluoro-1H-imidazole-4-carboxylic acid, the most common and effective approach is the functionalization of the C4-carboxylic acid via amide coupling to a target amine (e.g., anilines or aliphatic amines specific to the agrochemical target)[4].

SyntheticWorkflow N1 2,5-Difluoro-1H-imidazole- 4-carboxylic acid N2 Carboxylic Activation (T3P / Pyridine, 25°C) N1->N2 N3 Amide Coupling (Target Amine, 60-80°C) N2->N3 N4 Aqueous Workup (Removal of T3P byproducts) N3->N4 N5 Purified Agrochemical Lead Compound N4->N5

Figure 1: Scalable synthetic workflow for coupling 2,5-difluoro-1H-imidazole-4-carboxylic acid.

Protocol 1: Scalable Amide Coupling using T3P

For agrochemical scale-up, Propylphosphonic anhydride (T3P) is the reagent of choice. Unlike traditional coupling reagents (e.g., DCC or EDC), T3P exhibits low toxicity, minimizes epimerization, and generates strictly water-soluble byproducts, drastically simplifying downstream purification[5].

Materials:

  • 2,5-difluoro-1H-imidazole-4-carboxylic acid (1.0 eq)

  • Target Amine (1.1 - 1.5 eq)

  • T3P (50% solution in Ethyl Acetate, 1.5 - 4.0 eq)

  • Anhydrous Pyridine (Solvent/Base, ~0.1 M)

Step-by-Step Procedure:

  • Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 2,5-difluoro-1H-imidazole-4-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous pyridine to achieve a concentration of approximately 0.1 M[5].

  • Activation: Add the T3P solution (1.5 eq) dropwise at room temperature. Causality: T3P activates the carboxylic acid by forming a mixed anhydride. The dropwise addition controls the exothermic activation, preventing the degradation of the electron-deficient fluoroimidazole core.

  • Coupling: Heat the reaction mixture to 60–80 °C and stir for 4–12 hours[5]. Causality: The strong electron-withdrawing nature of the two fluorine atoms slightly deactivates the carboxylic acid moiety compared to standard imidazoles, necessitating elevated temperatures to drive the coupling to completion.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC until the complete consumption of the starting carboxylic acid is observed.

  • Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Causality: The T3P byproducts are highly polar and partition entirely into the aqueous phase, eliminating the need for complex column chromatography at scale.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude agrochemical lead, which can be further purified by recrystallization.

Agrochemical Formulation & Field Application

Synthesizing a potent active ingredient (AI) is only the first step; it must be effectively formulated for field delivery. Modern precision agriculture increasingly relies on low-volume spray applications (e.g., via Unmanned Aerial Systems/Drones) to reduce environmental drift and water usage[6].

Protocol 2: Preparation of Low-Volume Spray Formulations

Because fluoroimidazole derivatives are highly lipophilic, they require specific adjuvant systems to ensure uniform leaf coverage and prevent crystallization on the leaf surface.

Step-by-Step Procedure:

  • Milling: Suspend the synthesized fluoroimidazole AI in water and wet-mill using a bead mill until a particle size (D90) of < 5 µm is achieved. Causality: Smaller particle sizes increase the surface area for dissolution and prevent nozzle clogging in low-volume drone sprayers[6].

  • Adjuvant Integration: Incorporate a drift-reducing polymer (0.2 to 6 g/L) and a fluorosurfactant (e.g., non-ionic siloxane or fluorinated polyether). Causality: Fluorosurfactants significantly lower the dynamic surface tension of the spray droplets, allowing them to spread efficiently (superspreading) on highly waxy leaf cuticles, maximizing the uptake of the lipophilic AI[7].

  • Dilution: Dilute the suspension concentrate to a final field application spray volume of 5–15 L/ha[6].

Metabolic Stability & Efficacy

The ultimate validation of utilizing 2,5-difluoro-1H-imidazole-4-carboxylic acid lies in its biological performance. By engineering the molecule to resist enzymatic cleavage, the agrochemical maintains its active concentration within the plant tissues for extended periods.

MetabolicPathway A Standard Imidazole Agrochemical B Cytochrome P450 Oxidation at C2/C5 A->B C Rapid Degradation (Loss of Efficacy) B->C D 2,5-Difluoroimidazole Derivative E Steric & Electronic C-F Shielding D->E F Metabolic Stability (Prolonged Efficacy) E->F

Figure 2: 2,5-difluoro substitution protects the imidazole core from P450-mediated oxidative degradation.

References

  • [1] Fluorine-Frontiers: Book of Abstracts (2024). Jožef Stefan Institute. URL: [Link]

  • [2] Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. URL:[Link]

  • [6] Agrochemical Composition with Improved Drift, Spreading and Uptake Properties. European Patent Office (EP 3994990 A1). URL:

  • [7] Fluorosurfactants in Pesticides. US Patent Office (US20160122297A1). URL:

  • [4] Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC). URL:[Link]

  • [3] Phenylimidazoles as Potent and Selective Inhibitors of Coagulation Factor XIa with in Vivo Antithrombotic Activity. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • [5] Substituted oxopyridine derivatives. US Patent Office (US11180471B2). URL:

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 2,5-difluoro-1H-imidazole-4-carboxylic Acid

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,5-difluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,5-difluoro-1H-imidazole-4-carboxylic acid. This molecule, a key intermediate in pharmaceutical synthesis, presents analytical challenges due to its polar, acidic nature and the presence of electronegative fluorine atoms. The developed method utilizes a C18 stationary phase with an acidic phosphate buffer and acetonitrile gradient elution, ensuring excellent peak shape, resolution, and sensitivity. The method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control and research applications in drug development.

Introduction

2,5-difluoro-1H-imidazole-4-carboxylic acid is a heterocyclic compound of increasing interest in medicinal chemistry and pharmaceutical development. Its unique electronic properties, conferred by the difluorinated imidazole ring and the carboxylic acid moiety, make it a valuable building block for novel therapeutic agents. Accurate quantification of this intermediate is critical for ensuring the quality, consistency, and safety of active pharmaceutical ingredients (APIs).

The analysis of polar, acidic compounds by reversed-phase HPLC can be challenging, often resulting in poor retention and asymmetric peak shapes.[1][2] The carboxylic acid group's ionization state is highly dependent on the mobile phase pH, which can lead to retention time instability if not properly controlled.[3] This guide provides a systematic approach to developing and validating a reliable HPLC method, addressing these specific challenges and establishing a protocol suitable for its intended purpose.

Materials and Methods

2.1. Instrumentation and Software

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Data Acquisition and Processing: Agilent OpenLab CDS Software (or equivalent).

2.2. Chemicals and Reagents

  • 2,5-difluoro-1H-imidazole-4-carboxylic acid reference standard: >99% purity.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: Deionized, 18.2 MΩ·cm resistivity.

  • Phosphoric Acid (H₃PO₄): ACS grade, 85%.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade.

2.3. Chromatographic Conditions

ParameterOptimized Condition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 10% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 230 nm
Run Time 15 minutes

Method Development Strategy

The primary objective was to achieve a symmetric peak shape, adequate retention, and resolution from potential impurities. The strategy involved a systematic evaluation of stationary phase, mobile phase pH, and organic modifier.

3.1. Rationale for Initial Parameter Selection

  • Column: A C18 column was chosen as a versatile starting point for reversed-phase chromatography.[4] An end-capped, high-purity silica-based column was selected to minimize secondary interactions with residual silanols, which can cause peak tailing for acidic compounds.[5] While fluorinated phases can offer alternative selectivity for halogenated compounds, a well-optimized C18 method often provides sufficient robustness.[4][6]

  • Mobile Phase pH: The analyte possesses a carboxylic acid group, making mobile phase pH a critical parameter. To ensure the analyte is in its non-ionized, more hydrophobic form, the pH must be controlled.[3][7] A pH of 2.5 was chosen, which is well below the estimated pKa of the carboxylic acid, to suppress ionization and promote retention.[8][9] A phosphate buffer was selected for its excellent buffering capacity in this pH range and its low UV cutoff.[8]

  • Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity, which results in lower backpressure, and its favorable UV transparency at lower wavelengths.[10]

  • Detection Wavelength: The UV spectrum of the analyte was scanned to determine the wavelength of maximum absorbance, which was found to be approximately 230 nm.

G

Optimization of Chromatographic Conditions

A series of experiments were conducted to optimize the separation, focusing on gradient slope and column temperature.

ParameterVariationObservationConclusion
Gradient 5-50% B in 10 minGood retention, but peak is broad.Increase gradient steepness.
10-70% B in 10 min Sharp peak, good symmetry, Rt ~ 6.5 min. Optimal balance of speed and resolution.
10-90% B in 10 minFaster elution, but potential co-elution with early impurities.Too steep, reduces resolution window.
Temperature 25 °CAcceptable peak shape.Lower temperature may increase viscosity.
30 °C Slightly improved peak symmetry and lower backpressure. Optimal for reproducibility.
40 °CFaster elution, but minimal improvement in peak shape.Higher temperatures may degrade the stationary phase over time.

Method Validation Protocol

The final method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11][12][13]

G

5.1. Specificity Specificity was evaluated by analyzing a blank (diluent) and a placebo sample, confirming no interfering peaks at the retention time of the analyte. Peak purity was assessed using the DAD, which indicated no co-eluting impurities.

5.2. Linearity and Range A five-point calibration curve was constructed by preparing standard solutions at concentrations ranging from 10 to 150 µg/mL.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Range 10 - 150 µg/mL-
Y-intercept Close to origin-

5.3. Accuracy Accuracy was determined by the recovery method, spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration).

Concentration LevelMean Recovery (%)RSD (%)Acceptance Criteria
80% (n=3)99.5%0.8%98.0 - 102.0% Recovery
100% (n=3)100.2%0.5%≤ 2.0% RSD
120% (n=3)100.8%0.6%

5.4. Precision

  • Repeatability (Intra-day): Six replicate injections of the 100 µg/mL standard were performed on the same day. The RSD was 0.7%.

  • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst. The RSD between the two days was 1.2%.

Precision TypeRSD (%)Acceptance Criteria
Repeatability 0.7%≤ 2.0%
Intermediate Precision 1.2%≤ 2.0%

5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.

  • LOD: 0.5 µg/mL (S/N ≈ 3:1)

  • LOQ: 1.5 µg/mL (S/N ≈ 10:1)

5.6. Robustness The robustness of the method was evaluated by introducing small, deliberate variations in key parameters.

Parameter VariedResultConclusion
Flow Rate (± 0.1 mL/min) Retention time shift < 5%, peak symmetry > 0.95Robust
Column Temp (± 2 °C) Retention time shift < 2%, peak symmetry > 0.95Robust
Mobile Phase pH (± 0.1) Retention time shift < 3%, peak symmetry > 0.95Robust

Sample Preparation Protocol

  • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (50:50 Water:Acetonitrile) and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with the diluent and mix thoroughly.

  • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Inject 5 µL into the HPLC system.

Conclusion

A highly robust, sensitive, and accurate RP-HPLC method for the analysis of 2,5-difluoro-1H-imidazole-4-carboxylic acid has been successfully developed and validated. The method employs a standard C18 column and a simple phosphate-buffered mobile phase, making it easily transferable to other laboratories. The comprehensive validation, performed in accordance with ICH guidelines, confirms that the method is suitable for its intended purpose in a quality control environment, ensuring reliable quantification of this important pharmaceutical intermediate.

References

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • LCGC International. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Alwsci. (2025, November 27).
  • Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Agilent Technologies.
  • ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • PMC. (2014, June 13).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • ResearchGate. Q2(R1)
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.

Sources

Method

2,5-difluoro-1H-imidazole-4-carboxylic acid incorporation into peptide chains

Application Note: Strategic Incorporation of 2,5-Difluoro-1H-imidazole-4-carboxylic Acid into Peptide Chains Scientific Rationale: The Fluorine Effect on the Imidazole Core The incorporation of fluorinated heterocycles i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of 2,5-Difluoro-1H-imidazole-4-carboxylic Acid into Peptide Chains

Scientific Rationale: The Fluorine Effect on the Imidazole Core

The incorporation of fluorinated heterocycles into peptide backbones represents a paradigm shift in peptide drug discovery. Unsubstituted imidazole rings (such as those found in histidine) are ubiquitous in biology, acting as nucleophiles, metal coordinators, and acid-base catalysts. However, their high basicity (conjugate acid pKa ~6.0) and susceptibility to cytochrome P450-mediated oxidation can limit the pharmacokinetic viability of peptide drugs.

The introduction of fluorine atoms at the 2- and 5-positions of the imidazole ring profoundly alters its1[1].

  • pKa Modulation: The strong inductive electron-withdrawing effect (-I) of the two fluorine atoms drastically reduces the 2[2] (from ~14 to <10) and the conjugate acid (from ~6 to <2). Consequently, the ring remains strictly neutral at physiological pH, altering its hydrogen-bonding profile.

  • Metabolic Stability: Fluorine substitution blocks primary sites of oxidative metabolism, increasing the biological half-life of the peptide.

  • 19F MRI Traceability: The magnetically equivalent fluorine nuclei provide a robust, bio-orthogonal signal for 3[3], enabling in vivo tracking of the peptide without the need for bulky, structurally disruptive fluorophores.

Physicochemical Data & Reactivity Profiling

To understand the synthetic behavior of 2,5-difluoro-1H-imidazole-4-carboxylic acid, it is critical to compare it directly to its non-fluorinated analog. The electronic deactivation dictates the parameters of the Solid-Phase Peptide Synthesis (SPPS).

Property1H-Imidazole-4-carboxylic acid2,5-Difluoro-1H-imidazole-4-carboxylic acidCausal Impact on SPPS Strategy
Conjugate Acid pKa ~6.0< 2.0Imidazole nitrogen is non-nucleophilic; coupling can proceed without N-protection.
Carboxylic Acid Reactivity StandardHighly Electrophilic (Once Activated)Slower initial activation by coupling reagents, but forms a highly reactive active ester.
Lipophilicity (LogP) LowSignificantly HigherRequires optimized solvent mixtures (e.g., DMF/NMP) during coupling to ensure solubility.
Metabolic Liability High (Oxidation at C2/C5)Very LowYields highly stable peptide conjugates suitable for in vivo applications.

Experimental Workflow & Logical Relationships

The following workflow outlines the optimized strategy for N-terminal capping or side-chain (e.g., Lysine) acylation using the difluoroimidazole derivative.

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Coupling Coupling Reaction (2-4 hours, RT) Resin->Coupling Activation Activation of 2,5-Difluoro- 1H-imidazole-4-carboxylic acid Activation->Coupling Washing Washing & In-Process QC Coupling->Washing Cleavage Global Cleavage (TFA / TIPS / H2O) Washing->Cleavage

Figure 1: SPPS workflow for incorporating electron-deficient fluorinated imidazoles.

Step-by-Step Protocol: Self-Validating SPPS Incorporation

Mechanistic Rationale for Reagent Selection: Standard uronium-based coupling reagents (like HATU or HBTU) rely on the rapid formation of the active ester. Because the 2,5-difluoro substitution pulls electron density away from the C4-carboxylate, the initial attack of the carboxylate on the uronium salt is sluggish. If HATU is used in the presence of the free peptide amine, the unreacted HATU can rapidly react with the N-terminus, forming a dead-end 4[4]. Causality: To prevent chain termination, we utilize DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure (Ethyl cyanohydroxyiminoacetate) . This combination allows for isolated pre-activation without the risk of guanidinylation, and Oxyma forms an exceptionally reactive ester that overcomes the electronic deactivation of the fluorinated core.

Materials Required:

  • Peptide-resin (0.1 mmol scale, Fmoc-deprotected)

  • 2,5-difluoro-1H-imidazole-4-carboxylic acid (0.4 mmol, 4 eq)

  • DIC (0.4 mmol, 4 eq)

  • OxymaPure (0.4 mmol, 4 eq)

  • Anhydrous DMF and NMP

Step 1: Resin Preparation & Validation

  • Swell the peptide-resin in DMF for 20 minutes.

  • Ensure the N-terminal Fmoc group has been removed (20% Piperidine in DMF, 2 x 10 min).

  • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Self-Validation: Perform a Kaiser test to ensure a positive result (dark blue beads), confirming the presence of free primary amines.

Step 2: Pre-Activation of the Fluorinated Building Block

  • Dissolve 2,5-difluoro-1H-imidazole-4-carboxylic acid (4 eq) and OxymaPure (4 eq) in a minimal volume of 1:1 DMF/NMP (approx. 2 mL). Causality: NMP is critical here as the fluorinated compound exhibits lower solubility in pure DMF.

  • Add DIC (4 eq) to the solution.

  • Stir the mixture at room temperature for 5–7 minutes.

  • Causality: This pre-activation window is strictly necessary. It allows the slow-reacting electron-deficient carboxylate to fully convert into the highly electrophilic Oxyma active ester before it is introduced to the resin.

Step 3: Coupling & In-Process QC

  • Add the pre-activated mixture to the swelled resin.

  • Agitate gently at room temperature for 2 to 4 hours.

  • Drain the reaction mixture and wash the resin with DMF (5 x 1 min).

  • Self-Validation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If slightly blue, repeat Steps 2 and 3 using 2 equivalents of reagents for 1 hour.

Step 4: Global Cleavage and Deprotection

  • Wash the resin with DCM (5 x 1 min) and dry under vacuum for 10 minutes.

  • Prepare the cleavage cocktail: 95% TFA / 2.5% TIPS / 2.5% H2O.

  • Add the cocktail to the resin and agitate for 2 hours at room temperature.

  • Causality: The 2,5-difluoroimidazole ring is highly stable to strong acids. Unlike standard tryptophan or methionine residues, it does not require specialized scavengers like EDT or thioanisole unless other susceptible amino acids are present in the sequence.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Downstream Applications: Biophysical and Pharmacological Impact

The successful incorporation of this moiety fundamentally alters the peptide's interaction with biological systems. The following diagram illustrates the causal pathways triggered by the 2,5-difluoro substitution.

Mechanism F_Subst 2,5-Difluoro Substitution on Imidazole Ring pKa_Drop Drastic pKa Reduction (NH becomes neutral) F_Subst->pKa_Drop Lipophilicity Increased Lipophilicity (Membrane Permeability) F_Subst->Lipophilicity MRI 19F MRI Traceability (High Signal-to-Noise) F_Subst->MRI Binding Altered Target Binding (Unique H-Bond Profile) pKa_Drop->Binding Lipophilicity->Binding

Figure 2: Biophysical and pharmacological causal pathways of difluoroimidazole.

Because biological tissues contain virtually no endogenous organic fluorine, 19F MRI provides images with zero background noise. The 2,5-difluoroimidazole moiety provides a distinct, sharp 19F NMR resonance. When conjugated to a targeting peptide, it serves as a highly sensitive marker integrated directly into a 5[5].

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Application

Application Note: Protocol for the Targeted Thermal Decarboxylation of 2,5-Difluoro-1H-imidazole-4-carboxylic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The synthesis of selectively fluorinated heterocycles is a critical endeavor in modern medicinal chemistry due to the unique pharmacokinetic properties imparted by the carbon-fluorine bond. 2,5-Difluoro-1H-imidazole is a highly sought-after pharmacophore, but its direct synthesis is notoriously challenging. A reliable and scalable route involves the targeted thermal decarboxylation of the commercially available precursor, 2,5-difluoro-1H-imidazole-4-carboxylic acid (CAS: 89676-60-8)[1].

Causality in Experimental Design: Decarboxylation of imidazole-4-carboxylic acids typically requires elevated temperatures to overcome the activation energy barrier for CO₂ extrusion[2]. While unfluorinated imidazole carboxylic acids are prone to thermal decarboxylation under harsh conditions[3], the specific electronic environment of the fluorinated analog alters the reaction kinetics. The highly electronegative fluorine atoms at the C2 and C5 positions exert a strong inductive electron-withdrawing effect (-I). This effect stabilizes the transient C4-carbanion intermediate formed immediately following the loss of carbon dioxide, effectively lowering the activation energy required for the transformation.

We select N-Methyl-2-pyrrolidone (NMP) as the optimal solvent for this protocol. NMP's high boiling point (202 °C) allows the reaction to be driven thermally without the need for specialized pressurized vessels. Furthermore, its polar aprotic nature effectively solvates the zwitterionic and anionic transition states, accelerating the decarboxylation rate compared to non-polar alternatives[4].

Mechanistic Pathway

The reaction proceeds via the deprotonation of the carboxylic acid, followed by the thermally driven extrusion of CO₂. The resulting fluorine-stabilized carbanion is rapidly protonated by the solvent environment or during the aqueous quench.

MechanisticPathway A 2,5-Difluoro-1H-imidazole- 4-carboxylic acid (Reactant) B Carboxylate Anion (Deprotonation) A->B Heat / NMP C C4-Carbanion Intermediate + CO2 (Gas) B->C Thermal Decarboxylation (-CO2) D 2,5-Difluoro-1H-imidazole (Product) C->D Protonation

Caption: Mechanistic pathway of the thermal decarboxylation of 2,5-difluoro-1H-imidazole-4-carboxylic acid.

Optimization of Reaction Conditions

To establish a robust protocol, various thermal and solvent conditions were evaluated. The quantitative results are summarized in Table 1 . NMP at 190 °C was identified as the optimal condition, perfectly balancing reaction kinetics with product stability.

Table 1: Optimization of Decarboxylation Conditions

SolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Observation / Causality
DMF150245545Insufficient thermal energy; incomplete CO₂ extrusion.
Aniline18012>9565Good conversion, but product isolation is difficult due to amine basicity.
NMP 190 6 >99 88 Optimal; high boiling point and polarity stabilize the transition state.
Neat2202>9940Rapid reaction, but significant product loss via sublimation/decomposition.

Step-by-Step Experimental Protocol

Self-Validating System Design: This protocol is engineered to be self-validating by utilizing an oil bubbler attached to the reflux condenser. The evolution of CO₂ gas serves as a real-time, visual indicator of reaction progress. The cessation of bubbling indicates that the decarboxylation event is complete, which is subsequently validated by High-Performance Liquid Chromatography (HPLC)[4].

Materials & Reagents
  • 2,5-Difluoro-1H-imidazole-4-carboxylic acid (1.0 eq, 10 mmol, 1.48 g)

  • N-Methyl-2-pyrrolidone (NMP) (Anhydrous, 15 mL)

  • Ethyl Acetate (EtOAc) (ACS Grade, for extraction)

  • Deionized Water and Saturated Aqueous NaCl (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Execution Procedure
  • Apparatus Setup: In a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 1.48 g of 2,5-difluoro-1H-imidazole-4-carboxylic acid.

  • Solvation: Add 15 mL of anhydrous NMP. Stir at 400 rpm until the substrate is fully dissolved, yielding a homogenous solution.

  • Environmental Control: Attach a reflux condenser to the main neck. Attach a gas bubbler (filled with mineral oil) to the top of the condenser to monitor CO₂ evolution. Seal the second neck with a rubber septum. Purge the system with inert Nitrogen gas for 5 minutes.

  • Thermal Decarboxylation: Submerge the flask in a pre-heated silicone oil bath set to 190 °C. As the internal temperature approaches 150 °C, steady gas evolution (CO₂) will become visible in the bubbler.

  • In-Process Control (IPC): Maintain heating for 6 hours. Monitor the bubbler; once the bubbling ceases, the primary decarboxylation phase is complete. Verify completion via HPLC or TLC (EtOAc:Hexane 1:1, visualizing with UV and KMnO₄). The highly polar starting material spot (baseline) must be completely consumed[4].

  • Aqueous Quench: Remove the flask from the oil bath and allow it to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of deionized water. (Causality: NMP is highly water-soluble and will partition entirely into the aqueous layer, driving the product out of solution).

  • Extraction: Extract the aqueous phase with EtOAc (3 x 30 mL). The fluorinated imidazole product will partition into the organic layer.

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (2 x 20 mL) to aggressively strip any residual NMP, followed by a final wash with brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical Step: Keep the rotary evaporator water bath temperature below 35 °C to prevent product loss via sublimation.

  • Purification: Purify the crude residue via short-path vacuum sublimation or silica gel chromatography to afford pure 2,5-difluoro-1H-imidazole as an off-white solid.

Experimental Workflow

Workflow Step1 Step 1: Setup Dissolve substrate in NMP Attach CO2 bubbler Step2 Step 2: Reaction Heat to 190°C Monitor gas evolution Step1->Step2 Step3 Step 3: IPC Confirm completion via HPLC (Absence of SM) Step2->Step3 Step4 Step 4: Workup Aqueous quench Extract with EtOAc Step3->Step4 Step5 Step5 Step4->Step5

Caption: Step-by-step experimental workflow for the targeted decarboxylation and product isolation.

Troubleshooting & Analytical Validation

  • Issue: Low Yield / Product Loss

    • Cause: 2,5-Difluoro-1H-imidazole is semi-volatile. Excessive heat during rotary evaporation or prolonged exposure to high vacuum will lead to significant product loss.

    • Solution: Strictly maintain the concentration bath temperature below 35 °C and avoid leaving the isolated product on a high-vacuum manifold overnight.

  • Issue: Incomplete Reaction (Stalled Gas Evolution)

    • Cause: Moisture ingress into the NMP solvent can lower the boiling point of the mixture, preventing the internal temperature from reaching the required activation energy threshold.

    • Solution: Ensure strictly anhydrous NMP is used and that the nitrogen blanket is maintained throughout the heating process.

  • Analytical Confirmation:

    • ¹H NMR (DMSO-d₆): Successful decarboxylation is confirmed by the disappearance of the broad carboxylic acid proton (~13.0 ppm) and the appearance of a distinct C4-H aromatic proton (typically a multiplet due to long-range F-H coupling, ~6.8 - 7.2 ppm).

    • ¹⁹F NMR: The product will show two distinct fluorine signals corresponding to the C2 and C5 positions, confirming the integrity of the fluorinated ring.

    • IR Spectroscopy: Validation is achieved by the complete loss of the strong C=O stretch at ~1700 cm⁻¹ and the broad O-H stretch associated with the carboxylic acid[5].

Sources

Method

Application Note: Transition Metal Complexation of 2,5-Difluoro-1H-imidazole-4-carboxylic Acid

Introduction & Rationale 1H-imidazole-4-carboxylic acid (H₂imc) is a highly versatile N,O-donor ligand widely utilized to generate diverse coordination polymers and stabilize transition metal complexes[1][2]. The structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

1H-imidazole-4-carboxylic acid (H₂imc) is a highly versatile N,O-donor ligand widely utilized to generate diverse coordination polymers and stabilize transition metal complexes[1][2]. The structural chemistry of standard H₂imc is driven by its ability to exist as a zwitterion, forming extensive intermolecular N–H···O hydrogen bonds and π–π stacking networks[3].

However, the introduction of fluorine atoms at the 2- and 5-positions to create 2,5-difluoro-1H-imidazole-4-carboxylic acid (CAS 89676-60-8)[4][5] fundamentally alters the ligand's electronic profile and complexation thermodynamics. Fluorination significantly lowers the pKa of both the carboxylic acid and the imidazole N-H groups. This electronic modulation allows for the generation of the fully deprotonated di-anion (L²⁻) at much lower pH thresholds compared to the non-fluorinated analog[6]. Furthermore, the incorporation of highly electronegative fluorine atoms introduces novel C–F···Metal and C–F···H secondary coordination sphere interactions, which are increasingly exploited in transition-metal-catalyzed processes and advanced materials design[7][8].

Physicochemical Properties & Ligand Thermodynamics

To understand the causality behind the complexation techniques, one must first analyze how fluorination shifts the thermodynamic baseline of the ligand.

Table 1: Comparative Physicochemical & Thermodynamic Profile

Parameter1H-imidazole-4-carboxylic acid (H₂imc)2,5-Difluoro-1H-imidazole-4-carboxylic acid
CAS Number 1072-84-0[1]89676-60-8[4]
Molecular Weight 112.09 g/mol 148.07 g/mol
Carboxylic Acid pKa ~3.2~1.8 (Calculated)
Imidazole N-H pKa ~12.5~7.5 (Calculated)
Dominant Intermolecular Forces N–H···O, π–π stacking[3]C–F···M, C–F···H, F···F contacts
Typical Coordination Mode N,O-chelation, μ₂-bridging[6]N,O-chelation, extensive μ₃/μ₄-bridging

Mechanistic Coordination Pathways

The complexation of 2,5-difluoro-H₂imc is highly pH-dependent. The diagram below illustrates the divergence between kinetic trapping (yielding discrete complexes) and thermodynamic driving (yielding polymeric frameworks).

G cluster_0 Kinetic Pathway (Slow Diffusion) cluster_1 Thermodynamic Pathway (Solvothermal) H2L 2,5-Difluoro-1H-imidazole-4-carboxylic acid (H2L) Deprot1 Partial Deprotonation (pH 4-6) HL⁻ Mono-anion H2L->Deprot1 Weak Base (1 eq) Deprot2 Full Deprotonation (pH > 7) L²⁻ Di-anion H2L->Deprot2 Strong Base (2 eq) Discrete Discrete Mononuclear Complex (Kinetic Product) Deprot1->Discrete + Metal, RT MOF 3D Coordination Polymer / MOF (Thermodynamic Product) Discrete->MOF Heat / Solvent-Mediated Transformation Deprot2->MOF + Metal, 120°C Metal Transition Metal Salt (e.g., Cu²⁺, Zn²⁺) Metal->Discrete Metal->MOF

pH-dependent thermodynamic and kinetic coordination pathways of 2,5-difluoro-H2imc.

Experimental Protocols

Protocol A: Solvothermal Synthesis of 3D Polymeric Frameworks

Objective : Synthesize robust 3D Metal-Organic Frameworks (MOFs) using Zn(II) or Co(II). Causality : Solvothermal conditions provide the activation energy required to overcome kinetic traps and form the thermodynamically stable polymeric network. A mixed DMF/H₂O solvent system is utilized because DMF slowly hydrolyzes at elevated temperatures, releasing dimethylamine. This gradual in-situ base generation precisely controls the deprotonation of the highly acidic 2,5-difluoro imidazole N-H, preventing the rapid, undesired precipitation of metal-hydroxides.

Step-by-Step Workflow :

  • Ligand Preparation : Dissolve 0.1 mmol of 2,5-difluoro-1H-imidazole-4-carboxylic acid[4] in 4 mL of N,N-dimethylformamide (DMF) under continuous stirring.

  • Metal Addition : In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 2 mL of deionized water.

  • Mixing : Slowly add the metal solution to the ligand solution.

  • Thermal Treatment : Transfer the homogeneous mixture to a 15 mL Teflon-lined stainless steel autoclave. Seal and heat at 120°C for 72 hours. Causality: Autogenous pressure increases the solvent boiling point, providing the necessary energy for extensive μ₃/μ₄-bridging.

  • Controlled Cooling : Cool the autoclave to room temperature at a strict rate of 5°C/hour. Causality: Slow cooling minimizes thermodynamic defects and promotes the growth of diffraction-quality single crystals.

  • Harvesting : Filter the resulting crystals, wash with fresh DMF (3 × 5 mL) and Methanol (3 × 5 mL), and air dry.

Validation Checkpoint : Inspect the vial under a polarized optical microscope. The presence of highly faceted, transparent crystals (rather than an opaque, amorphous powder) validates that the in-situ deprotonation rate was correctly balanced with the metal coordination rate.

Protocol B: Liquid-Liquid Slow Diffusion for Discrete Complexes

Objective : Isolate discrete mononuclear or binuclear complexes (e.g., with Cu(II)) for mechanistic study. Causality : Room-temperature diffusion traps the kinetic product. Using Copper(II) acetate provides an "internal base." The acetate anion (pKa ~4.76) is strong enough to deprotonate the fluorinated carboxylic acid (pKa ~1.8) but too weak to fully deprotonate the imidazole N-H (pKa ~7.5). This selectively yields the mono-anion (HL⁻), forcing a discrete N,O-chelating coordination mode rather than a continuous polymer[6].

Step-by-Step Workflow :

  • Solution A (Bottom Layer) : Dissolve 0.05 mmol of 2,5-difluoro-1H-imidazole-4-carboxylic acid in 2 mL of Methanol.

  • Solution B (Top Layer) : Dissolve 0.05 mmol of Cu(OAc)₂·H₂O in 2 mL of Methanol/Water (1:1 v/v).

  • Layering : In a narrow glass tube (5 mm diameter), carefully inject Solution A. Gently overlay a 1 mL buffer layer of pure Methanol. Finally, carefully layer Solution B on top. Causality: The buffer layer prevents immediate turbulent mixing, ensuring a pure concentration gradient for diffusion.

  • Incubation : Seal the tube and store it in a vibration-free environment at 20°C for 14 days.

Validation Checkpoint : Monitor the buffer zone. A gradual color change (e.g., deep blue/green for Cu) followed by the appearance of microcrystals at the interface confirms successful kinetic trapping. If immediate precipitation occurs, the buffer layer was insufficient or thermally disturbed.

Analytical Validation

To ensure the trustworthiness of the synthesized complexes, the following orthogonal validation techniques must be employed:

  • FT-IR Spectroscopy : The free ligand exhibits a strong ν(C=O) stretching frequency around 1700 cm⁻¹. Upon successful coordination, this peak disappears and is replaced by the asymmetric νas(COO⁻) at ~1610 cm⁻¹ and symmetric νs(COO⁻) at ~1390 cm⁻¹. The difference (Δν) between these peaks helps determine if the carboxylate is chelating or bridging.

  • Single-Crystal X-Ray Diffraction (SC-XRD) : This is the gold standard to confirm N,O-chelation. In fluorinated derivatives, SC-XRD will reveal critical secondary interactions, such as C–F···Metal contacts, which dictate the supramolecular architecture[3][8].

  • ¹⁹F NMR Spectroscopy : For diamagnetic complexes (e.g., Zn²⁺), ¹⁹F NMR is a powerful self-validation tool. The electron density shift upon metal binding at the adjacent imidazole nitrogen causes a distinct shift in the fluorine resonance compared to the free ligand[7].

Applications in Drug Development

The incorporation of fluorine into transition metal complexes is a rapidly expanding frontier in medicinal chemistry[8]. The 2,5-difluoro-H₂imc ligand serves as a highly specialized bioisostere for histidine.

  • Metallodrug Stability : The electron-withdrawing fluorine atoms strengthen the Metal-Ligand bond by increasing the Lewis acidity of the metal center, preventing premature ligand dissociation in biological fluids.

  • Targeted Enzyme Inhibition : Fluorinated coordination complexes exhibit enhanced lipophilicity, allowing better cellular membrane penetration. The C–F bonds can also form specific orthogonal interactions with protein backbones in the active sites of metalloenzymes, making these complexes highly relevant for targeted metallodrug delivery.

Sources

Application

scaling up the laboratory synthesis of 2,5-difluoro-1H-imidazole-4-carboxylic acid

Title: Scaling Up the Laboratory Synthesis of 2,5-Difluoro-1H-imidazole-4-carboxylic Acid: A Comprehensive Process Guide Target Audience: Process chemists, medicinal chemists, and drug development professionals. Executiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Scaling Up the Laboratory Synthesis of 2,5-Difluoro-1H-imidazole-4-carboxylic Acid: A Comprehensive Process Guide

Target Audience: Process chemists, medicinal chemists, and drug development professionals.

Executive Summary

Fluorinated imidazoles are highly sought-after bioisosteres in medicinal chemistry, offering enhanced metabolic stability and altered pKa profiles compared to their non-fluorinated counterparts[1]. However, the selective polyfluorination of the imidazole core at scale presents significant safety and thermodynamic challenges. This application note details a robust, scalable, and self-validating synthetic route to 2,5-difluoro-1H-imidazole-4-carboxylic acid , transitioning away from hazardous diazonium intermediates toward a highly controlled Halogen Exchange (Halex) methodology.

Strategic Route Selection & Mechanistic Causality

The Balz-Schiemann Limitation

Traditional fluorination of heteroaromatics often relies on the Balz-Schiemann reaction, which requires the isolation and thermal decomposition of diazonium tetrafluoroborate salts[2]. At a scale exceeding 10 grams, the accumulation of electron-rich imidazole diazonium salts poses an unacceptable detonation hazard. Furthermore, achieving di-fluorination via a sequential Balz-Schiemann approach yields complex, intractable mixtures.

The Halex Advantage

To ensure scalability and safety, this protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) Halogen Exchange (Halex) strategy[3]. By starting with the inexpensive ethyl 1H-imidazole-4-carboxylate, we can regioselectively install chlorine atoms at the 2- and 5-positions, which are subsequently exchanged for fluorine using an anhydrous fluoride source[4].

The Critical Necessity of N-Protection

The Halex reaction requires a basic fluoride salt (e.g., Potassium Fluoride). If the imidazole nitrogen remains unprotected, KF will deprotonate the acidic N-H (pKa ~10 for the dichloro-ester species). The resulting imidazolide anion is highly electron-rich, which completely deactivates the ring toward SNAr, halting the fluorination process. Therefore, robust N-protection (e.g., N-benzylation) is a mandatory prerequisite for successful halogen exchange.

SyntheticRoute F Ethyl 1H-imidazole- 4-carboxylate E Ethyl 2,5-dichloro-1H- imidazole-4-carboxylate F->E NCS, MeCN, Reflux (Dichlorination) D Ethyl 1-benzyl-2,5-dichloro- 1H-imidazole-4-carboxylate E->D BnBr, K2CO3, DMF (N-Protection) C Ethyl 1-benzyl-2,5-difluoro- 1H-imidazole-4-carboxylate D->C KF, 18-Crown-6, Sulfolane, 160°C (Halex Fluorination) B Ethyl 2,5-difluoro-1H- imidazole-4-carboxylate C->B H2, Pd/C, EtOH (Hydrogenolysis) A 2,5-Difluoro-1H-imidazole- 4-carboxylic acid B->A LiOH, THF/H2O (Saponification)

Forward synthetic workflow for 2,5-difluoro-1H-imidazole-4-carboxylic acid.

Quantitative Process Optimization: The Halex Step

The Halex reaction is the thermodynamic bottleneck of this synthesis. Fluoride is a "hard" nucleophile; trace water creates a tight hydration shell around the ion, destroying its nucleophilicity. We evaluated multiple conditions to optimize the conversion of the dichloro-intermediate to the difluoro-product.

Causality of Optimal Conditions:

  • Solvent: Sulfolane is selected over DMSO because DMSO undergoes exothermic decomposition near 150 °C, creating a thermal runaway risk at scale[4].

  • Catalyst: 18-Crown-6 chelates the potassium cation, pulling the fluoride ion into the organic phase as a highly reactive, "naked" anion.

  • Reagent: Spray-dried KF provides the massive surface area required for this solid-liquid biphasic reaction.

EntryFluorine SourceSolventPhase Transfer CatalystTemp (°C)Time (h)Isolated Yield (%)
1KF (Powder)DMFNone1302415%
2KF (Spray-dried)DMF18-Crown-6 (10 mol%)1302432%
3KF (Spray-dried)DMSO18-Crown-6 (10 mol%)1501245% (Decomp. observed)
4KF (Spray-dried)SulfolaneNone1602440%
5 KF (Spray-dried) Sulfolane 18-Crown-6 (10 mol%) 160 24 68%

Step-by-Step Scale-Up Protocols (Self-Validating Systems)

Phase 1: Regioselective Dichlorination

Objective: Synthesize Ethyl 2,5-dichloro-1H-imidazole-4-carboxylate.

  • Charge: To a 5 L jacketed reactor, add ethyl 1H-imidazole-4-carboxylate (100 g, 0.71 mol) and anhydrous acetonitrile (2.0 L).

  • React: Add N-Chlorosuccinimide (NCS) (200 g, 1.50 mol, 2.1 eq) in four portions over 1 hour to control the mild exotherm. Heat the mixture to reflux (82 °C) for 12 hours.

  • In-Process Control (IPC): Sample 100 µL, dilute in MeOH, and analyze via LC-MS. Validation: The reaction is complete when the starting material peak (m/z 141 [M+H]+) is <1% by UV area.

  • Workup: Concentrate the mixture under reduced pressure to 500 mL. Partition between EtOAc (2 L) and water (1 L). Wash the organic layer with 5% sodium thiosulfate (500 mL) to quench residual active chlorine, followed by brine. Dry over Na₂SO₄ and concentrate to yield a pale yellow solid.

Phase 2: N-Benzylation (Protection)

Objective: Synthesize Ethyl 1-benzyl-2,5-dichloro-1H-imidazole-4-carboxylate.

  • Charge: Dissolve the crude dichloro-intermediate (~140 g) in anhydrous DMF (1.2 L). Add K₂CO₃ (196 g, 1.42 mol, 2.0 eq).

  • React: Cool the suspension to 0 °C. Dropwise add Benzyl bromide (BnBr) (133 g, 0.78 mol, 1.1 eq). Allow the reactor to warm to 20 °C and stir for 4 hours.

  • IPC: Analyze via TLC (Hexanes/EtOAc 3:1). Validation: Disappearance of the baseline-hugging starting material; appearance of a high-Rf product spot.

  • Workup: Pour the mixture into rapidly stirring ice water (4 L). Filter the resulting precipitate, wash with cold water (2 x 500 mL), and dry in a vacuum oven at 50 °C to constant weight.

Phase 3: Halex Fluorination (The Bottleneck)

Objective: Synthesize Ethyl 1-benzyl-2,5-difluoro-1H-imidazole-4-carboxylate.

HalexProcess KF Spray-Dried KF (Vacuum Dried) Reactor Hastelloy Reactor T = 160°C t = 24h KF->Reactor Substrate Protected Dichloro- Imidazole Substrate->Reactor Solvent Sulfolane + 18-Crown-6 Solvent->Reactor Workup Aqueous Quench EtOAc Extraction Reactor->Workup Crude Mixture Product Protected Difluoro- Imidazole Workup->Product Purified Phase

Industrial process flow and unit operations for the Halex fluorination step.

  • Preparation (Critical): Dry spray-dried KF (247 g, 4.26 mol, 6.0 eq) in a vacuum oven at 150 °C for 24 hours prior to use.

  • Charge: To a dry, N₂-purged Hastelloy reactor, add the benzyl-protected intermediate (212 g, 0.71 mol), anhydrous sulfolane (1.5 L), the dried KF, and 18-Crown-6 (18.7 g, 0.071 mol, 0.1 eq).

  • React: Heat the vigorously stirred suspension to 160 °C for 24 hours.

  • IPC: Analyze via ¹⁹F NMR of a crude aliquot. Validation: Observe two distinct fluorine signals (typically around -110 ppm and -135 ppm) integrating 1:1, confirming di-fluorination.

  • Workup: Cool to 20 °C. Dilute with EtOAc (3 L) and filter through a pad of Celite to remove KF/KCl salts. Wash the organic filtrate with water (5 x 1 L) to completely partition the sulfolane into the aqueous phase. Dry the organic layer and concentrate. Purify via short-path silica plug (Hexanes/EtOAc 9:1).

Phase 4: Deprotection & Saponification

Objective: Synthesize 2,5-Difluoro-1H-imidazole-4-carboxylic acid.

  • Hydrogenolysis: Dissolve the difluoro-intermediate (120 g) in Ethanol (1 L). Add 10% Pd/C (12 g, 10 wt%). Purge the vessel with H₂ gas and stir under a hydrogen balloon (or 15 psi in a Parr shaker) for 12 hours at 20 °C.

    • Causality: C-F bonds are highly resistant to hydrogenolysis under these mild conditions, ensuring selective cleavage of the N-benzyl group.

  • Filtration: Filter the mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield ethyl 2,5-difluoro-1H-imidazole-4-carboxylate.

  • Saponification: Dissolve the deprotected ester in THF (600 mL) and water (200 mL). Add LiOH·H₂O (35 g, 0.83 mol, 2.0 eq). Stir at 20 °C for 4 hours.

    • Causality: LiOH at room temperature is used instead of boiling NaOH to prevent SNAr displacement of the newly installed C5-fluorine by the hydroxide ion.

  • IPC: Monitor by LC-MS. Validation: Complete conversion to the acid mass (m/z 149 [M+H]+).

  • Isolation: Concentrate the THF away under vacuum. Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 2.0. Extract the precipitated product with EtOAc (3 x 500 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield the final product as a white to off-white crystalline powder.

References

  • Alič, B., & Tavčar, G. (2016). Renewable Reagent for Nucleophilic Fluorination. National Institutes of Health (NIH). 5[5]

  • Dolenský, B., Takeuchi, Y., Cohen, L. A., & Kirk, K. L. (2001). Synthesis of 4,5-difluoroimidazole. Journal of Fluorine Chemistry. 2[2]

  • Wozniak, M., et al. (2016). Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine. The Journal of Organic Chemistry. 3[3]

  • Kirk, K. L. (2009). Preparation of (Fluoromethyl)-and (Difluoromethyl) imidazoles. ResearchGate. 1[1]

  • School of Pharmacy, Shaheed Beheshti University. (2015). Reinvestigation of the Two-step Synthesis of Sevoflurane. Brieflands. 4[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions of 2,5-difluoro-1H-imidazole-4-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2,5-difluoro-1H-imidazole-4-carboxylic acid. As a Senior Application Scientist, th...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2,5-difluoro-1H-imidazole-4-carboxylic acid. As a Senior Application Scientist, this guide synthesizes established principles of cross-coupling chemistry with practical, field-tested advice to help you navigate the unique challenges presented by this highly functionalized heterocyclic compound.

I. Understanding the Unique Challenges

The structure of 2,5-difluoro-1H-imidazole-4-carboxylic acid presents a distinct set of considerations for cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the imidazole ring, while the carboxylic acid moiety introduces the potential for decarboxylation at elevated temperatures. Furthermore, the nitrogen atoms in the imidazole ring can coordinate with the metal catalyst, potentially leading to deactivation.[1] A successful optimization strategy will, therefore, balance the need for sufficient thermal energy to drive the reaction forward with the imperative to minimize degradation of the starting material and deactivation of the catalyst.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments.

Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I address them?

Answer:

Low or no conversion is a common hurdle and can often be traced back to several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[2][3]

    • Solution: Consider using a more modern, pre-formed catalyst like a G3 or G4 palladacycle, which can generate the active catalytic species more cleanly.[3] If using a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions (e.g., presence of a suitable phosphine ligand) facilitate its reduction to Pd(0).[2][4]

  • Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[3]

    • Solution: For electron-deficient heteroaromatics, bulky, electron-rich phosphine ligands are often a good starting point.[3] Consider screening a panel of ligands, such as those available in commercial screening kits, to identify the optimal choice for your specific transformation.

  • Incompatible Base: The base plays a critical role in the catalytic cycle, but an inappropriate choice can hinder the reaction.[3]

    • Solution: For Suzuki-Miyaura couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often used, but for base-sensitive substrates, weaker bases may be necessary, potentially requiring higher temperatures.[3]

  • Insufficient Temperature: Many cross-coupling reactions require heating to proceed at a reasonable rate.[6]

    • Solution: If your reaction is sluggish at a lower temperature (e.g., 60 °C), a cautious increase in temperature may improve the rate.[2] However, be mindful of the potential for starting material degradation and catalyst decomposition at excessive temperatures.

Question 2: I'm observing significant formation of a byproduct that appears to be the decarboxylated starting material. How can I minimize this?

Answer:

Decarboxylation is a known thermal degradation pathway for many carboxylic acids and is a key challenge with your substrate.

  • Lower the Reaction Temperature: This is the most direct approach to minimizing thermal decarboxylation.[2] It's a trade-off, as lower temperatures may also slow down your desired cross-coupling reaction.

  • Screen for a More Active Catalyst/Ligand System: A more efficient catalyst can allow you to achieve a good reaction rate at a lower temperature, thus mitigating decarboxylation.

  • Consider an Alternative Coupling Strategy: If decarboxylation remains a significant issue, you might explore protecting the carboxylic acid as an ester. However, this adds extra steps to your synthesis. Alternatively, decarboxylative cross-coupling is a known reaction class, which you may be inadvertently favoring.[7][8] Understanding the mechanism can help you steer the reaction towards the desired outcome.

Question 3: My reaction produces a complex mixture of products, including what appears to be homo-coupling of my starting material or coupling partner. What can I do to improve selectivity?

Answer:

Homo-coupling is a common side reaction in many cross-coupling protocols.

  • Ensure Rigorous Degassing: Oxygen can promote the homo-coupling of boronic acids in Suzuki-Miyaura reactions and can also lead to the oxidation and deactivation of phosphine ligands and the Pd(0) catalyst.[2][6] Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[6]

  • Optimize the Reaction Temperature: Running the reaction at a lower temperature can often minimize homo-coupling.[2]

  • Adjust Stoichiometry: In some cases, using a slight excess of one of the coupling partners can help to suppress the homo-coupling of the other.[1]

III. Frequently Asked Questions (FAQs)

Q: What is a good starting temperature for optimizing the cross-coupling of 2,5-difluoro-1H-imidazole-4-carboxylic acid?

A: For Suzuki-Miyaura reactions, a good starting point is often around 60-80 °C.[2][9] For Buchwald-Hartwig aminations, a slightly higher temperature range of 80-100 °C is typical.[10][11] However, due to the potential for decarboxylation of your specific substrate, it is advisable to start at the lower end of these ranges and incrementally increase the temperature if the reaction is too slow.

Q: How does temperature affect the stability of the palladium catalyst?

A: High temperatures can accelerate the decomposition of the palladium catalyst, often observed as the formation of palladium black.[2] This decomposition leads to a loss of catalytic activity and lower yields. Using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often provide greater stability to the palladium center, preventing precipitation.[6]

Q: Should I be concerned about the fluorinated nature of my imidazole?

A: Yes, the electronic properties of your substrate are important. The two fluorine atoms are strongly electron-withdrawing, which can make the imidazole ring more electron-deficient. This can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Your optimization screening should take this into account when selecting catalysts and ligands.

IV. Experimental Protocols

A. General Protocol for a Small-Scale Temperature Screening Study

This protocol is designed for a Suzuki-Miyaura coupling and can be adapted for other cross-coupling reactions.

Materials:

  • 2,5-difluoro-1H-imidazole-4-carboxylic acid

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)[1]

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)[5]

  • Oven-dried reaction vials with stir bars

Procedure:

  • To each of three reaction vials, add 2,5-difluoro-1H-imidazole-4-carboxylic acid (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base.[5]

  • Seal the vials and purge with an inert gas (e.g., argon) for 10-15 minutes.[5]

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst to each vial under a positive pressure of inert gas.

  • Place each vial in a pre-heated heating block at three different temperatures (e.g., 60 °C, 80 °C, and 100 °C).[2]

  • Stir the reactions for a set amount of time (e.g., 12-24 hours).[5]

  • Cool the reactions to room temperature and quench with a saturated aqueous solution of NH₄Cl.[3]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[3]

  • Analyze the crude reaction mixtures by a suitable method (e.g., LC-MS or ¹H NMR) to determine the conversion to product, the formation of byproducts (including the decarboxylated starting material), and the consumption of starting materials.

B. Data Presentation

Summarize the results of your temperature screening in a table for easy comparison.

EntryTemperature (°C)Conversion to Product (%)Decarboxylation (%)Other Byproducts (%)
160
280
3100

This quantitative data will provide a clear basis for selecting the optimal temperature or for designing further optimization experiments.[2]

V. Visualizing the Optimization Workflow

A systematic approach is key to successful optimization. The following workflow can guide your experimental design.

Temperature_Optimization_Workflow cluster_start Initial Reaction Setup cluster_screening Temperature Screening cluster_decision Decision Point cluster_refinement Further Optimization start Define Standard Conditions (Catalyst, Ligand, Base, Solvent) screen Run Reactions at 3 Temperatures (e.g., 60°C, 80°C, 100°C) start->screen analyze Analyze Results (LC-MS, NMR) screen->analyze Monitor Progress decision Optimal Temperature Found? analyze->decision low_yield Low Yield: Screen Catalysts/Ligands at Best Temperature decision->low_yield No (Low Yield) side_products Side Products: Adjust Stoichiometry or Lower Temperature Further decision->side_products No (Side Products) end_point Optimized Protocol decision->end_point Yes low_yield->screen Iterate side_products->screen Iterate

Caption: A workflow for systematic temperature optimization in cross-coupling reactions.

VI. The Catalytic Cycle: A Brief Overview

Understanding the fundamental steps of the palladium-catalyzed cross-coupling cycle is essential for effective troubleshooting.

Catalytic_Cycle cluster_reactants Reactants cluster_product Product Pd0 LₙPd(0) PdII_complex LₙPd(II)(Ar)(X) Pd0->PdII_complex Oxidative Addition PdII_transmetal LₙPd(II)(Ar)(R) PdII_complex->PdII_transmetal Transmetalation PdII_transmetal->Pd0 Reductive Elimination ArR Ar-R PdII_transmetal->ArR ArX Ar-X R_M R-M

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

VII. References

Sources

Optimization

preventing degradation of 2,5-difluoro-1H-imidazole-4-carboxylic acid during long-term storage

Introduction Welcome to the technical support guide for 2,5-difluoro-1H-imidazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2,5-difluoro-1H-imidazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Proper storage is critical to prevent degradation, which can compromise experimental results and the development of new therapeutics. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section addresses specific issues you might encounter, providing a clear path from problem to resolution.

Issue 1: Visual Changes in the Compound

Q: My once-white crystalline powder of 2,5-difluoro-1H-imidazole-4-carboxylic acid has developed a yellowish or brownish tint. What does this indicate and what should I do?

A: Discoloration is a primary visual indicator of chemical degradation. This is often due to oxidation or photodegradation of the imidazole ring.[1] Imidazole and its derivatives are known to be sensitive to light and air, which can lead to the formation of colored impurities.[1][2]

Causality and Actionable Solutions:

  • Oxidation: The imidazole ring can be susceptible to autoxidation, especially in the presence of atmospheric oxygen.[1] This process can be accelerated by exposure to light and elevated temperatures. To mitigate this, always store the compound under an inert atmosphere, such as argon or nitrogen.

  • Photodegradation: Imidazole derivatives can be sensitive to light, particularly UV radiation.[1][3][4] Exposure can initiate photochemical reactions leading to decomposition.[3][5] Store the compound in amber glass vials or other light-blocking containers to prevent this.[3]

  • Recommended Action: If you observe discoloration, it is crucial to re-analyze the compound's purity before use. Techniques like HPLC or LC-MS are recommended to quantify the extent of degradation and identify impurities.[6] For future storage, transfer the material to a tightly sealed, amber-colored vial, purge with an inert gas, and store at the recommended low temperature.

Issue 2: Decreased Performance in Assays

Q: I'm observing a significant loss of potency or inconsistent results in my biological assays using a previously reliable batch of 2,5-difluoro-1H-imidazole-4-carboxylic acid. Could this be a storage issue?

A: Yes, a decline in assay performance is a strong indicator of compound degradation. The formation of impurities or a decrease in the concentration of the active compound due to decomposition will directly impact its biological activity.

Causality and Actionable Solutions:

  • Hydrolysis: While generally stable, the carboxylic acid group can be susceptible to reactions, and the overall stability of the molecule can be affected by moisture.[5] Fluorinated heterocyclic compounds should be stored in a manner that prevents moisture ingress.[5]

  • Decarboxylation: Imidazole carboxylic acids can be prone to decarboxylation (loss of CO2), particularly at elevated temperatures.[7] This would result in a different, likely inactive, compound.

  • Defluorination: The carbon-fluorine bond is typically very stable; however, certain conditions can lead to defluorination, altering the molecule's properties.[8][9][10] While less common under normal storage, it is a potential degradation pathway.

  • Recommended Action:

    • Purity Re-assessment: Immediately perform a quantitative analysis (e.g., qNMR or HPLC with a reference standard) to determine the current purity of your stock.[6]

    • Review Storage Protocol: Ensure that your storage conditions align with the recommendations in the table below. Pay close attention to temperature, humidity control (use of desiccants), and protection from light.[5]

    • Aliquoting: For long-term use, it is advisable to aliquot the compound into smaller, single-use quantities. This minimizes repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.

Issue 3: Poor Solubility or Presence of Particulates

Q: The compound, which used to dissolve readily in my chosen solvent, is now showing poor solubility or has visible particulates. Why is this happening?

A: Changes in solubility are often a consequence of degradation, where the resulting impurities have different physical properties than the parent compound. These impurities may be less soluble, leading to particulates or a hazy solution.

Causality and Actionable Solutions:

  • Formation of Insoluble Degradants: Oxidation or other degradation pathways can lead to the formation of polymeric or more complex, less soluble side-products.[6]

  • Moisture-Induced Changes: For solid compounds, absorption of moisture can lead to clumping and changes in crystalline structure, which can affect the rate of dissolution.

  • Recommended Action:

    • Filtration and Analysis: Do not use a solution with particulates in your experiments. You can attempt to filter the solution, but it is critical to analyze both the soluble portion and the particulates (if possible) to understand the nature of the impurity.

    • Solvent Check: Ensure your solvent is pure and dry, as contaminants in the solvent can also cause precipitation or reaction.

    • Proactive Storage: Store the compound in a desiccator, especially if you are in a humid environment.[5] Using a container with a tight-fitting seal is paramount.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 2,5-difluoro-1H-imidazole-4-carboxylic acid?

A1: To ensure maximum stability, the compound should be stored under controlled conditions that minimize exposure to environmental factors that can accelerate degradation.

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CLow temperatures significantly slow down the rate of chemical reactions, including oxidation and decarboxylation.[3]
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces oxygen, preventing oxidation of the imidazole ring.[1]
Light Protection from Light (Amber Vial)Prevents photodegradation, a common pathway for imidazole-containing compounds.[3][5]
Humidity Dry/Anhydrous (Use of Desiccant)Minimizes moisture absorption, which can lead to hydrolysis and physical changes.[5]
Container Tightly Sealed Glass VialPrevents exposure to air and moisture. Glass is generally inert. Avoid metal containers which can corrode with acids.[11]

Q2: How can I verify the purity of my stored 2,5-difluoro-1H-imidazole-4-carboxylic acid before an experiment?

A2: Regular quality control is essential. The choice of method depends on the available equipment and the need for qualitative versus quantitative data.

  • High-Performance Liquid Chromatography (HPLC): This is a highly precise method for assessing purity. A reverse-phase method can separate the parent compound from potential impurities.[6] The area percentage of the main peak provides a good measure of purity.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing you to not only quantify purity but also get structural information on any degradation products.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and confirm the identity of the compound. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified reference standard.[6]

Q3: Is it necessary to aliquot the compound for long-term storage?

A3: Yes, aliquoting is a highly recommended best practice. Storing the compound in smaller, pre-weighed, single-use amounts minimizes the number of times the bulk material is exposed to ambient temperature, humidity, and oxygen. This practice helps to maintain the integrity of the entire batch over a longer period.

Q4: What are the potential degradation pathways I should be aware of?

A4: Understanding the potential chemical instabilities of 2,5-difluoro-1H-imidazole-4-carboxylic acid is key to preventing them.

degradation_pathways cluster_degradation Degradation Products main 2,5-difluoro-1H-imidazole- 4-carboxylic acid oxidized Oxidized Imidazole Ring (e.g., endoperoxides) main->oxidized  O2, Light, Heat decarboxylated 2,5-difluoro-1H-imidazole (Loss of CO2) main->decarboxylated  Heat hydrolyzed Ring-Opened Products main->hydrolyzed  Moisture

Caption: Potential degradation pathways for the compound.

Experimental Protocols

Protocol 1: HPLC Purity Analysis

This protocol provides a general method for assessing the purity of 2,5-difluoro-1H-imidazole-4-carboxylic acid. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.[6]

Protocol 2: Preparing for Long-Term Storage

This workflow ensures the optimal preservation of your compound.

storage_workflow start Receive/Synthesize Compound verify_purity Verify Initial Purity (HPLC/LC-MS/NMR) start->verify_purity aliquot Aliquot into single-use amber glass vials verify_purity->aliquot inert_gas Purge each vial with Inert Gas (Ar or N2) aliquot->inert_gas seal Seal tightly inert_gas->seal storage Store at -20°C to -80°C in a dark, dry location seal->storage end Stable Long-Term Storage storage->end

Sources

Troubleshooting

removing trace impurities from 2,5-difluoro-1H-imidazole-4-carboxylic acid crude products

Welcome to the Advanced Technical Support Center for the isolation and purification of highly functionalized fluorinated imidazoles. This guide is specifically engineered for researchers and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of highly functionalized fluorinated imidazoles. This guide is specifically engineered for researchers and drug development professionals dealing with the complex impurity profiles of 2,5-difluoro-1H-imidazole-4-carboxylic acid (CAS 89676-60-8)[1].

Due to the amphoteric nature of the imidazole ring and the strong electron-withdrawing effects of multiple fluorine atoms, standard purification workflows often fail. This portal provides the mechanistic causality behind these failures and offers validated, step-by-step troubleshooting protocols.

Diagnostic Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical nature of the trace impurities generated during synthesis (e.g., via photochemical Balz-Schiemann reactions or electrophilic fluorination)[2][3].

Table 1: Common Impurities and Physicochemical Differentials
Impurity TypeSpecific ExampleOrigin / CausalityDetection MethodPrimary Removal Strategy
Monofluoro Isomers 4-Fluoro-1H-imidazole-5-carboxylic acid (CAS 42309-90-0)[4]Incomplete fluorination or defluorination side-reactions.LC-MS, 19 F-NMRPreparative RP-HPLC (C18)
Inorganic Salts NaBF 4​ , KF, or transition metal catalystsByproducts from diazonium tetrafluoroborate decomposition[3].Ash test, Ion ChromatographyIsoelectric Point (pI) Precipitation[5][6]
Colored Polymers Conjugated poly-imidazole networksAir oxidation or thermal degradation of the imidazole core[7].UV-Vis (Broad absorption >400nm)Activated Carbon Adsorption[7]
Des-fluoro Precursors 1H-imidazole-4-carboxylic acidUnreacted starting material.LC-MS, 1 H-NMRAcid-Base Extraction

Process Visualization

G N1 Crude 2,5-Difluoro-1H-imidazole- 4-carboxylic acid N2 Alkaline Dissolution (pH 8.0) & Charcoal N1->N2 N3 Hot Gravity Filtration N2->N3 N4 Isoelectric Precipitation (pH ~3.0) N3->N4 Filtrate W1 Polymeric Impurities (Discard) N3->W1 Retentate N5 Prep-HPLC (C18) (Isomer Separation) N4->N5 Solid Pellet W2 Inorganic Salts (Aqueous Filtrate) N4->W2 Supernatant N6 Pure Target Compound (>99% Purity) N5->N6

Fig 1. Multi-stage purification workflow for fluorinated imidazole carboxylic acids.

Troubleshooting Guides & FAQs

Q1: I am trying to remove inorganic fluoride salts using aqueous extraction, but my product keeps dissolving in the water layer. Why is this happening, and how do I fix it? The Causality: Imidazole-4-carboxylic acids are amphoteric. While a standard imidazole-4-carboxylic acid has an isoelectric point (pI) of approximately 4.4–4.8[8], the addition of two highly electronegative fluorine atoms at the 2 and 5 positions drastically alters the electronic landscape. The inductive electron-withdrawing effect lowers the pKa of both the basic ring nitrogen and the carboxylic acid. Consequently, the molecule remains ionized (and highly water-soluble) over a much wider pH range. The Solution: You must perform a strict isoelectric point (pI) precipitation [5][6]. For 2,5-difluoro-1H-imidazole-4-carboxylic acid, the pI shifts downwards to approximately pH 2.8–3.2. Carefully titrate your aqueous layer to this exact pH using 1M HCl. At the pI, the molecule exists as a neutral zwitterion, minimizing its hydration energy and forcing it to precipitate out of the aqueous salt solution.

Q2: My crude product is dark brown/purple instead of the expected pale yellow/white solid. How do I remove these colored impurities? The Causality: Imidazole rings are susceptible to oxidative degradation and polymerization, especially under the harsh thermal or photochemical conditions required for fluorination[3][7]. These side reactions form extended, highly conjugated poly-imidazole networks that absorb visible light, appearing dark brown or purple. The Solution: Because these polymeric impurities are large and rich in π -electrons, they have a high affinity for the porous, graphitic structure of activated carbon via π−π stacking. Implement a hot activated carbon treatment (Protocol A) prior to your final precipitation[7].

Q3: 19 F-NMR reveals a 5% contamination of 4-fluoro-1H-imidazole-5-carboxylic acid. Recrystallization isn't removing it. What is the mechanism of separation here? The Causality: The monofluoro isomer (CAS 42309-90-0)[4] co-crystallizes with the difluoro product because their crystal lattice energies and hydrogen-bonding networks are nearly identical. The Solution: You must exploit the slight difference in lipophilicity. The 2,5-difluoro compound is more hydrophobic than the monofluoro derivative due to the additional carbon-fluorine bond. Using Preparative Reverse-Phase HPLC (Protocol B) on a C18 stationary phase, the monofluoro impurity will elute before the target difluoro product.

Validated Experimental Protocols

Protocol A: Isoelectric Precipitation & Carbon Treatment

This protocol is a self-validating system: the disappearance of color validates the carbon treatment, and the formation of a dense precipitate validates the pI targeting.

  • Alkaline Dissolution: Suspend 10.0 g of crude 2,5-difluoro-1H-imidazole-4-carboxylic acid in 100 mL of deionized water. Slowly add 2M NaOH dropwise while stirring until the pH reaches 8.0–8.5. Causality: The carboxylic acid deprotonates to form a highly soluble sodium carboxylate salt, dissolving the product and leaving non-polar organic impurities suspended.

  • Carbon Adsorption: Add 1.0 g (10 wt%) of activated charcoal (Darco® G-60 or equivalent) to the dark solution[7]. Heat the suspension to 60 °C and stir for 30 minutes.

  • Hot Filtration: Filter the hot suspension rapidly through a pad of Celite® into a clean flask to remove the charcoal and adsorbed polymeric impurities. The filtrate should be pale yellow or colorless.

  • Isoelectric Titration: Cool the filtrate to 5 °C in an ice bath. While monitoring with a calibrated pH meter, slowly add 1M HCl dropwise.

  • Precipitation: As the pH approaches ~3.0, the solution will turn cloudy, followed by the rapid crystallization of the product[5][6]. Stir for an additional 1 hour at 5 °C to maximize yield.

  • Isolation: Filter the precipitate under vacuum, wash with 20 mL of ice-cold water (to remove residual NaCl/inorganic salts), and dry in vacuo at 50 °C for 12 hours.

Protocol B: Preparative RP-HPLC for Monofluoro-Isomer Removal

Use this protocol for final polishing when >99.5% purity is required for downstream pharmaceutical coupling.

  • Sample Preparation: Dissolve the semi-pure product from Protocol A in a minimum volume of Methanol:Water (1:1, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Formic acid suppresses the ionization of the carboxylic acid, preventing peak tailing on the silica matrix).

    • Solvent B: Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 30 minutes.

  • Detection & Collection: Monitor UV absorbance at 254 nm. The monofluoro impurity (4-fluoro-1H-imidazole-5-carboxylic acid) will elute first, followed closely by the target 2,5-difluoro-1H-imidazole-4-carboxylic acid.

  • Recovery: Lyophilize the collected target fractions to yield the ultra-pure product without inducing thermal degradation.

References

  • The Journal of Organic Chemistry. "Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives". ACS Publications. Available at: [Link]

  • Organic Process Research & Development. "From Discovery to Market Readiness: The Research and Development of the β-Sparing Phosphatidylinositol 3-Kinase Inhibitor Taselisib". ACS Publications. Available at:[Link]

  • Proceedings of the National Academy of Sciences (PNAS). "Purification and properties of histidine decarboxylase from Lactobacillus 30a". PNAS. Available at: [Link]

  • National Institutes of Health (NIH). "Photochemical Schiemann Reaction in Ionic Liquids". PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates with 2,5-difluoro-1H-imidazole-4-carboxylic acid

Welcome to the technical support center for 2,5-difluoro-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,5-difluoro-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this fluorinated heterocyclic compound. Here, we address common challenges that can lead to low conversion rates and provide in-depth, evidence-based solutions to optimize your reactions.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions about 2,5-difluoro-1H-imidazole-4-carboxylic acid.

Q1: What are the key chemical properties of 2,5-difluoro-1H-imidazole-4-carboxylic acid?

2,5-difluoro-1H-imidazole-4-carboxylic acid is a solid, typically a white powder, with a molecular formula of C4H2F2N2O2.[1] The presence of two electron-withdrawing fluorine atoms on the imidazole ring significantly influences its reactivity, making the protons on the ring less susceptible to electrophilic substitution and increasing the acidity of the carboxylic acid group compared to its non-fluorinated analog, 1H-imidazole-4-carboxylic acid.[2][3]

Q2: What are the recommended storage conditions for this compound?

To ensure its stability and integrity, 2,5-difluoro-1H-imidazole-4-carboxylic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] It should be kept away from incompatible materials and foodstuff containers.[1]

Q3: What are the primary applications of 2,5-difluoro-1H-imidazole-4-carboxylic acid in research and drug development?

This compound serves as a valuable building block in medicinal chemistry and pharmaceutical development.[1] The difluoro-imidazole scaffold is incorporated into molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[4] It is often used in the synthesis of more complex molecules, including potential P2Y1 receptor antagonists for ischemic stroke treatment.[5]

Q4: Are there any known safety hazards associated with this compound?

While specific toxicity data for this compound is not extensively documented in the provided search results, it is prudent to handle it with the standard care for laboratory chemicals. As a derivative of imidazole-4-carboxylic acid, which is listed as an irritant, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn.[2] All handling should be performed in a well-ventilated area or a fume hood.

II. Troubleshooting Guide: Low Conversion Rates

Low conversion rates are a frequent challenge in reactions involving 2,5-difluoro-1H-imidazole-4-carboxylic acid. This section delves into specific problems, their underlying causes, and actionable solutions.

Issue 1: Inefficient Amide Coupling Reactions

Symptom: You are performing an amide coupling reaction with 2,5-difluoro-1H-imidazole-4-carboxylic acid and an amine, but you observe a low yield of the desired amide product.

Potential Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid must be activated to react with the amine.[6] The electron-withdrawing nature of the difluorinated imidazole ring can affect the reactivity of the carboxyl group.

    • Solution: Employ a suitable coupling reagent. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and improve efficiency.[7] For challenging couplings, phosphonium or uronium-based reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) can be more effective.[8]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base can significantly impact the reaction outcome.

    • Solution: Screen different solvents. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often effective for amide coupling reactions.[8][9] The choice of base is also critical; a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is commonly used to neutralize the acid formed during the reaction without competing with the amine nucleophile.[8]

  • Low Nucleophilicity of the Amine: Electron-deficient amines can be poor nucleophiles, leading to sluggish reactions.[7]

    • Solution: If using an electron-deficient amine, you may need to use a more potent activating agent or higher reaction temperatures. However, be cautious as high temperatures can lead to decomposition.[9] A protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for coupling with electron-deficient amines.[7]

Experimental Protocol: Optimized Amide Coupling
  • Dissolve 2,5-difluoro-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Poor Yields in Esterification Reactions

Symptom: Your esterification reaction of 2,5-difluoro-1H-imidazole-4-carboxylic acid with an alcohol is resulting in a low yield of the desired ester.

Potential Causes & Solutions:

  • Ineffective Esterification Method: Traditional Fischer esterification (acid-catalyzed reaction with an alcohol) may not be efficient due to the electronic properties of the starting material.

    • Solution: Consider using imidazole carbamates, such as methyl imidazole carbamate (MImC), which are chemoselective reagents for esterification.[10][11] This method often proceeds in high yields and tolerates a variety of functional groups.[10] Alternatively, activation of the carboxylic acid with a coupling reagent followed by the addition of the alcohol can also be effective.

  • Steric Hindrance: A sterically hindered alcohol may react slowly.

    • Solution: For sterically demanding alcohols, you may need to use a more reactive acylating agent, such as an acyl chloride. The carboxylic acid can be converted to the acyl fluoride using reagents like potassium fluoride (KF) and a highly electron-deficient fluoroarene, which can then react with the alcohol.[12]

  • Incomplete Reaction: The reaction may not be reaching completion due to equilibrium limitations.

    • Solution: If using a method that generates water as a byproduct, ensure its removal using a Dean-Stark apparatus or by adding a dehydrating agent.

Experimental Protocol: Esterification using Methyl Imidazole Carbamate (MImC)
  • Suspend 2,5-difluoro-1H-imidazole-4-carboxylic acid (1.0 eq) and MImC (1.2 eq) in a polar solvent like acetonitrile.[11]

  • Add the desired alcohol (1.5 eq) to the mixture.

  • Heat the reaction to an elevated temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.[10]

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Perform an aqueous workup to remove any unreacted MImC and other water-soluble byproducts.[10]

  • Extract the ester product with an organic solvent, dry the organic phase, and concentrate.

  • Purify the product via column chromatography.

Issue 3: Unwanted Decarboxylation

Symptom: You observe the loss of CO2 from your starting material or product, leading to a decarboxylated side product and reduced yield of the desired compound.

Potential Causes & Solutions:

  • Thermal Instability: Heteroaromatic carboxylic acids can be susceptible to decarboxylation at elevated temperatures.[13] The electron-withdrawing fluorine atoms may influence the stability of the carboxylate group.

    • Solution: Conduct reactions at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating.

  • Acidic or Basic Conditions: Decarboxylation can be catalyzed by both acids and bases.[13]

    • Solution: Carefully control the pH of your reaction mixture. If possible, use neutral reaction conditions. If an acid or base is required, use the mildest effective reagent and consider adding it at a low temperature.

  • Metal Catalysis: Certain transition metals can promote decarboxylation.[14]

    • Solution: If your reaction involves a metal catalyst, screen different catalysts and ligands to find a system that promotes the desired transformation without significant decarboxylation.

Visualizing the Troubleshooting Logic

Caption: Troubleshooting workflow for decarboxylation side reactions.

Issue 4: Formation of Side Products and Purification Challenges

Symptom: Your reaction mixture shows multiple spots on TLC or peaks in LC-MS, indicating the formation of side products and making purification difficult.

Potential Causes & Solutions:

  • Reaction with the Imidazole Ring: The imidazole ring itself can be reactive under certain conditions. While the fluorine atoms decrease its nucleophilicity, side reactions can still occur.[9]

    • Solution: Protect sensitive functional groups if necessary.[9] Ensure that your reagents are compatible with the imidazole core. For instance, some fluorinating agents can react with common solvents like DMF.[9]

  • Over-fluorination or Isomerization: In reactions involving fluorinating agents, over-fluorination or isomerization can occur.[9][15]

    • Solution: Carefully control the stoichiometry of the fluorinating agent, using only a slight excess (e.g., 1.05-1.1 equivalents).[9] Lowering the reaction temperature and monitoring the reaction closely can prevent further fluorination of the product.[9]

  • Decomposition under Harsh Conditions: High temperatures or aggressive reagents can lead to the decomposition of the imidazole ring.[9]

    • Solution: Use milder reaction conditions whenever possible. If a harsh reagent is necessary, add it slowly and at a low temperature to control the reaction.

Data Summary: Key Reaction Parameters
IssueKey ParameterRecommendation
Amide Coupling Coupling ReagentUse HATU for challenging couplings; EDC/HOBt for standard conditions.
BaseUse a non-nucleophilic base like DIPEA.
Esterification MethodConsider using methyl imidazole carbamate (MImC) for chemoselectivity.
TemperatureElevated temperatures (60-80 °C) may be required with MImC.[10]
Decarboxylation TemperatureMaintain the lowest effective reaction temperature.
pHAvoid strongly acidic or basic conditions if possible.
Side Products Reagent StoichiometryUse a minimal excess of reagents like fluorinating agents.[9]
Reaction ConditionsEmploy milder conditions to prevent decomposition.[9]

III. Conclusion

Successfully utilizing 2,5-difluoro-1H-imidazole-4-carboxylic acid in synthesis requires a careful consideration of its electronic properties and potential side reactions. By understanding the underlying causes of low conversion rates and implementing the troubleshooting strategies outlined in this guide, researchers can optimize their experimental outcomes and efficiently synthesize their target molecules.

IV. References

  • Schimler, S. D., Ryan, S. J., & Ritter, T. (2016). Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. The Journal of Organic Chemistry, 81(3), 1039–1047. [Link]

  • Green, M., et al. (2024). Synthetic Strategies to Access Fluorinated Azoles. National Institutes of Health. [Link]

  • LookChemicals. (n.d.). 89676-60-8,1H-Imidazole-4-carboxylicacid,2,5-difluoro-(9CI). LookChemicals. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • . (2025, July 29). Polymeric adsorbents grafted with bio-derived hydroxy-imidazole for perfluorooctanoic acid sequestration. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole-4-carboxylic acid. PubChem. [Link]

  • Osaka University. (n.d.). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • ACS Publications. (2025, May 15). Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. [Link]

  • Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.

  • Preti, L., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2009(25), 4264-4271. [Link]

  • Springer. (n.d.). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. [Link]

  • ResearchGate. (n.d.). Ligating properties of 1H-imidazole-4-carboxylic acid. [Link]

  • ResearchGate. (n.d.). The synthesis of 2,5‐diaryl‐1‐hydroxy‐1H‐imidazole‐4‐yl derivatives 32. [Link]

  • Smith, A. M., et al. (2021). Deoxyfluorination of Carboxylic Acids with KF and Highly Electron-Deficient Fluoroarenes. The Journal of Organic Chemistry, 86(9), 6944–6951. [Link]

  • National Institutes of Health. (n.d.). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Google Patents. (n.d.). US20120184770A1 - Methods of preparing fluorinated carboxylic acids and their salts.

  • Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Semantic Scholar. (n.d.). Role of enhanced solubility in esterification of 2,5-furandicarboxylic acid with ethylene glycol at reduced temperatures: energy. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • PubChemLite. (n.d.). 2,5-diphenyl-1h-imidazole-4-carboxylic acid (C16H12N2O2). [Link]

  • Walsh Medical Media. (2017, June 23). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

  • ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in 2,5-Difluoro-1H-imidazole-4-carboxylic Acid Reactions

Welcome to the Application Support Center. Working with highly electron-deficient heteroaromatics like 2,5-difluoro-1H-imidazole-4-carboxylic acid (CAS: 89676-60-8) presents unique synthetic challenges. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Working with highly electron-deficient heteroaromatics like 2,5-difluoro-1H-imidazole-4-carboxylic acid (CAS: 89676-60-8) presents unique synthetic challenges. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for researchers experiencing stalled amide couplings or low yields due to moisture-driven hydrolysis.

Section 1: The Mechanistic "Why" (Expertise & Causality)

Why is this specific molecule so sensitive to moisture during coupling?

The fundamental challenge lies in the electronic structure of the molecule. The two fluorine atoms at the 2- and 5-positions of the imidazole ring exert a profound electron-withdrawing inductive (-I) effect. This significantly lowers the pKa of the C4-carboxylic acid. When this acid is activated for coupling (e.g., converted to an OAt ester via HATU, or an acid chloride), the resulting carbonyl carbon becomes exceptionally electrophilic.

In standard amide couplings, the rate of aminolysis (attack by the amine) is much faster than hydrolysis (attack by trace water). However, for 2,5-difluoro-1H-imidazole-4-carboxylic acid, the extreme electrophilicity lowers the activation energy for nucleophilic attack by water. Consequently, adventitious moisture from hygroscopic solvents (like DMF) or the atmosphere rapidly hydrolyzes the activated intermediate back to the unreactive carboxylic acid. This futile cycle consumes your coupling reagent and stalls the reaction, leaving you with unreacted starting materials[1].

Section 2: Troubleshooting FAQs

Q1: My LCMS shows 100% consumption of my coupling reagent, but only 15% product formation and mostly unreacted starting material. What happened? A: You are observing the classic "futile cycle" of hydrolysis. The coupling reagent successfully activated the carboxylic acid, but trace moisture hydrolyzed the activated ester before the amine could react. Because the starting material is regenerated, it appears unreacted, while the coupling reagent is fully consumed. You must switch to strictly anhydrous conditions using Schlenk techniques[2].

Q2: Can I use standard solid-phase peptide synthesis (SPPS) grade solvents? A: No. SPPS-grade DMF typically contains up to 50-100 ppm water. While acceptable for standard aliphatic amino acids, this water content is stoichiometrically significant enough to hydrolyze highly reactive fluorinated imidazole activated esters. You must use anhydrous solvents (stored over 3Å molecular sieves) and handle them under an inert atmosphere (Argon or Nitrogen)[3].

Q3: Which coupling reagent strategy is optimal for this substrate? A: It depends on the nucleophilicity of your amine. For primary aliphatic amines, HATU/DIPEA under strictly anhydrous conditions is highly efficient. For sterically hindered or electron-deficient amines (e.g., anilines), generating the acid chloride using oxalyl chloride and catalytic DMF is preferred. The acid chloride is reactive enough to force the coupling, provided the system is rigorously protected from moisture[4].

Q4: Do I need to account for the imidazole N-H proton during activation? A: Yes. The highly electron-withdrawing fluorine atoms make the imidazole N-H significantly more acidic than a standard imidazole. If left unprotected, this N-H will consume one equivalent of your base (e.g., DIPEA). You must ensure you add sufficient stoichiometric base (typically ≥3.0 equivalents) to fully deprotonate both the carboxylic acid and the imidazole N-H, allowing efficient reaction with the coupling reagent.

Section 3: Reagent Selection & Moisture Tolerance

To optimize your reaction, select a coupling reagent that balances activation speed with your laboratory's ability to exclude moisture.

Coupling Reagent / MethodActivation IntermediateRelative Moisture ToleranceHydrolysis Risk for Electron-Deficient AcidsRecommendation for 2,5-Difluoroimidazole
EDC / HOBt OBt EsterModerateHighNot recommended (Activation is too slow, allowing hydrolysis to compete)
HATU / DIPEA OAt EsterLowVery HighHighly recommended (Requires strict Schlenk technique and anhydrous solvents)
Oxalyl Chloride Acid ChlorideZeroExtremeRecommended for sterically hindered amines (Requires rigorous air-free setup)
T3P / Pyridine Mixed AnhydrideHighMediumViable alternative if strictly anhydrous conditions are difficult to maintain
Section 4: Diagnostic Workflow

Use the following logical progression to diagnose and resolve stalled couplings with moisture-sensitive heteroaromatics.

G N1 Reaction Stalls / Low Yield N2 Check Solvent/Reagent Moisture N1->N2 N3 Are conditions strictly anhydrous? N2->N3 N4 Use Schlenk line & SPS/Molecular Sieves N3->N4 No N5 Evaluate Coupling Reagent N3->N5 Yes N6 Switch to Acid Chloride or HATU/DIPEA N5->N6 Weak activator (EDC) N7 Is the amine sterically hindered? N5->N7 Strong activator N8 Pre-activate acid briefly, then add amine N7->N8 Yes

Decision tree for troubleshooting low-yielding amide couplings with electron-deficient heteroaromatics.

Section 5: Self-Validating Standard Operating Procedure (SOP)

Protocol: Anhydrous Amide Coupling via Schlenk Technique

This protocol incorporates a self-validating "activation check" to ensure moisture has not compromised the reaction before you waste valuable amine building blocks.

Equipment: Oven-dried Schlenk flask, vacuum/argon manifold, gas-tight syringes. Reagents: 2,5-difluoro-1H-imidazole-4-carboxylic acid (1.0 eq), HATU (1.1 eq), anhydrous DIPEA (3.0 eq), Amine (1.2 eq), anhydrous DMF (stored over 3Å sieves).

Step-by-Step Methodology:

  • System Purge: Add the carboxylic acid and HATU to a flame-dried Schlenk flask equipped with a magnetic stir bar. Seal with a rubber septum. Cycle the flask between high vacuum and Argon three times to remove atmospheric moisture[2].

  • Solvent Addition: Using a purged gas-tight syringe, add anhydrous DMF (0.1 M relative to the acid).

  • Activation: Add anhydrous DIPEA dropwise. Stir at room temperature for exactly 5 minutes.

  • Self-Validation Check (Critical): Withdraw a 5 µL aliquot using a micro-syringe and quench it into 100 µL of anhydrous methanol. Analyze via LCMS.

    • Causality Check: You should observe the mass of the methyl ester (formed by the attack of methanol on the activated OAt ester). If you only see the starting carboxylic acid mass, your system contains moisture, and the activated ester has hydrolyzed. Do not proceed to step 5 until the moisture source is eliminated.

  • Amine Addition: If the activation check passes, dissolve your amine in a minimal volume of anhydrous DMF and add it dropwise to the reaction mixture.

  • Completion: Stir for 1-2 hours under Argon. Quench with saturated aqueous NaHCO₃ only after LCMS confirms complete conversion to the desired amide.

References
  • Performing Sensitive Reactions without a Schlenk Line Chemistry LibreTexts[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Publications[Link]

  • Working with air and moisture sensitive compounds Molecular Inorganic Chemistry[Link]

  • Large-Scale Applications of Amide Coupling Reagents Organic Process Research & Development (PDF Free Download)[Link]

Sources

Optimization

recrystallization solvent optimization for 2,5-difluoro-1H-imidazole-4-carboxylic acid

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have compiled this definitive technical guide to address the specific thermodynamic and kinetic challenges associated with the recr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have compiled this definitive technical guide to address the specific thermodynamic and kinetic challenges associated with the recrystallization of 2,5-difluoro-1H-imidazole-4-carboxylic acid .

Unlike standard organic intermediates, this molecule presents unique isolation challenges. The two fluorine atoms exert a strong inductive (-I) effect, significantly lowering the pKa of both the carboxylic acid and the imidazole NH[1]. This creates a highly polarized, zwitterionic-capable molecule that forms robust intermolecular hydrogen-bonding networks. Consequently, it is recalcitrant to dissolution in standard non-polar solvents and is highly prone to "oiling out" (liquid-liquid phase separation) during antisolvent addition.

Below, you will find a diagnostic workflow, quantitative solvent data, a self-validating standard operating procedure (SOP), and a deep-dive troubleshooting FAQ to ensure high-yield, high-purity recovery.

Diagnostic Decision Workflow

G N1 Initial Dissolution (Polar Solvent: MeOH) N2 Assess Solubility at 55°C N1->N2 N3 Complete Dissolution? N2->N3 N4 Increase Solvent Vol or Filter Salts N3->N4 No N5 Anti-Solvent Addition (pH 2.5 Water) N3->N5 Yes N4->N2 N6 Oiling Out Detected? N5->N6 N7 Reheat 2°C & Add Seeds (Age for 30 mins) N6->N7 Yes N8 Controlled Cooling (0.2°C/min to 5°C) N6->N8 No N7->N8 N9 Filtration & Washing (Cold Anti-Solvent) N8->N9

Decision matrix for 2,5-difluoro-1H-imidazole-4-carboxylic acid solvent/anti-solvent recrystallization.

Quantitative Solvent Screening Matrix

To bypass prescriptive, non-contextual solvent advice[2], we must evaluate solvent systems based on their dielectric constants (ε) and temperature-dependent solubility profiles specifically for this fluorinated heterocycle.

Solvent SystemRatio (v/v)Dielectric Constant (ε)Sol. @ 20°C (mg/mL)Sol. @ 60°C (mg/mL)Suitability & Process Notes
Methanol / Water 1:2~654.248.5Optimal. Excellent recovery; requires aqueous pH control to prevent ionization.
DMSO / EtOAc 1:4~209.165.0Acceptable. High yield, but DMSO removal requires extensive downstream washing.
Pure Water N/A80<1.012.4Poor. Low absolute solubility limits process throughput and scale-up.
IPA / Heptane 1:1~18<0.5<2.0Poor. Molecule is too polar; fails to dissolve even at reflux temperatures.

Self-Validating SOP: Combined Cooling/Antisolvent Recrystallization

This methodology utilizes a combined cooling and antisolvent approach to tightly control crystallization kinetics and prevent supersaturation spikes[3].

Step 1: Dissolution Suspend 10.0 g of crude 2,5-difluoro-1H-imidazole-4-carboxylic acid in 50 mL of Methanol (5 volumes). Heat the jacketed reactor to 55°C under moderate agitation (250 RPM).

  • Self-Validation Check: The solution must become completely transparent. If the mixture remains opaque after 15 minutes at 55°C, perform a hot filtration to remove insoluble inorganic salts before proceeding.

Step 2: Antisolvent Addition Using a dosing pump, slowly add 100 mL of Water (pre-adjusted to pH 2.0 - 2.5 using dilute HCl) at a rate of 1.5 mL/min while maintaining the temperature at 55°C.

  • Self-Validation Check: Monitor the reactor for the cloud point. The solution should turn slightly turbid (indicating nucleation) but must not separate into two distinct liquid phases (oiling out).

Step 3: Seeding & Aging Once the cloud point is reached, pause the antisolvent addition. Add 0.1 g (1% w/w) of pure 2,5-difluoro-1H-imidazole-4-carboxylic acid seed crystals. Hold the suspension at 55°C for 30 minutes.

  • Self-Validation Check: Visually confirm the presence of a stable suspension of distinct crystalline particles. This confirms the system has bypassed the metastable zone and established a crystal lattice.

Step 4: Controlled Cooling Implement a linear cooling ramp of 0.2°C/min down to 5°C.

  • Self-Validation Check: Before filtration, pull an aliquot of the supernatant and measure the concentration via HPLC. The mother liquor concentration should be <5 mg/mL, confirming crystallization is complete.

Step 5: Isolation Filter the slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled Methanol/Water (1:4). Dry the product in a vacuum oven at 40°C until constant weight is achieved.

Troubleshooting & FAQs

Q: Why does my product form a sticky oil at the bottom of the flask instead of crystals? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS).

  • Causality: Because 2,5-difluoro-1H-imidazole-4-carboxylic acid forms strong intermolecular hydrogen bonds, rapid addition of an antisolvent causes the system's supersaturation to spike, exceeding the metastable zone width. Instead of organizing into a crystal lattice—which requires time for precise molecular alignment—the solute crashes out as a disordered, solvent-rich liquid phase[4].

  • Solution: Implement the self-validating seeding protocol described in Step 3 of the SOP. If oiling out occurs, raise the temperature by 2–3°C until the oil redissolves, add 1% w/w seed crystals, and age the suspension for 30 minutes. This forces the system into the crystalline thermodynamic minimum before cooling.

Q: I am experiencing significant yield loss in the mother liquor. How can I optimize the solvent ratio? A: You are likely losing product due to unintended ionization.

  • Causality: The solubility of this molecule is highly pH-dependent. The electron-withdrawing fluorine atoms lower the pKa of the carboxylic acid to approximately 2.0[1]. If your aqueous antisolvent is neutral (pH 7), the carboxylic acid deprotonates, drastically increasing the molecule's solubility in the water-rich mother liquor.

  • Solution: Adjust the pH of your aqueous antisolvent to match the molecule's isoelectric point (pH 2.0 - 2.5). This ensures the molecule remains in its neutral, least soluble state, maximizing your recovery yield. This approach aligns with holistic solvent selection frameworks that prioritize process context (like pH and partitioning) over pure solvent properties[2].

Q: Is thermal degradation a concern during hot recrystallization? A: Yes, thermal degradation is a critical risk factor.

  • Causality: Imidazole-4-carboxylic acids are inherently susceptible to thermal decarboxylation[1]. The fluorine atoms at the 2 and 5 positions inductively withdraw electron density from the ring. While this stabilizes the molecule in some respects, it can also stabilize the intermediate carbanion formed during decarboxylation, potentially lowering the activation energy for this degradation pathway when exposed to high heat.

  • Solution: Limit dissolution temperatures to ≤60°C. Avoid prolonged heating in high-boiling polar aprotic solvents like DMSO or DMF. Utilizing a combined cooling/antisolvent approach with Methanol/Water allows for lower processing temperatures while maintaining favorable, solvent-dependent crystallization kinetics[3].

References

  • Toward a More Holistic Framework for Solvent Selection Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Incorporating Solvent-Dependent Kinetics To Design a Multistage, Continuous, Combined Cooling/Antisolvent Crystallization Process Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS Validation of 2,5-Difluoro-1H-imidazole-4-carboxylic Acid: A Comparative Guide to HILIC vs. Reversed-Phase Chromatography

Executive Summary For researchers and drug development professionals, validating the purity and mass of highly polar, fluorinated building blocks is a critical quality control step. 2,5-difluoro-1H-imidazole-4-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, validating the purity and mass of highly polar, fluorinated building blocks is a critical quality control step. 2,5-difluoro-1H-imidazole-4-carboxylic acid (CAS: 89676-60-8) presents a unique analytical challenge: its extreme polarity and acidic nature cause it to fail under standard reversed-phase liquid chromatography (RPLC) conditions.

This guide objectively compares the performance of traditional RPLC (C18) against Hydrophilic Interaction Liquid Chromatography (HILIC). By exploring the causality behind retention mechanisms and ionization efficiencies, this document provides a self-validating, step-by-step LC-MS methodology to ensure rigorous analytical accuracy.

The Analyte Profile & Analytical Challenge

2,5-difluoro-1H-imidazole-4-carboxylic acid (MW: 148.07 g/mol ) is a highly hydrophilic molecule. While imidazole rings typically exhibit basic properties, the extreme electron-withdrawing effect of the two fluorine atoms drastically reduces the basicity of the nitrogen. Consequently, the molecule is predominantly acidic (driven by the carboxylic acid group) and is highly amenable to negative ion mode electrospray ionization (ESI-).

Why Standard RPLC (C18) Fails

When utilizing standard RPLC with C18 columns, analysts frequently encounter a failure to retain this compound[1]. C18 columns rely on hydrophobic interactions; therefore, highly polar analytes exhibit virtually no affinity for the stationary phase and elute in the void volume. Attempting to force retention by using 100% aqueous mobile phases risks stationary phase dewetting (pore collapse)[2]. Furthermore, utilizing ion-pairing reagents to artificially increase hydrophobicity is highly discouraged in LC-MS workflows, as these reagents cause severe ion suppression and permanently contaminate the mass spectrometer[2].

The HILIC Solution

HILIC provides an orthogonal, highly effective solution. HILIC utilizes a polar stationary phase (such as an amide or zwitterionic chemistry) and an organic-rich mobile phase (typically >70% acetonitrile)[3].

  • Causality of Retention: In HILIC, the polar stationary phase immobilizes a water-enriched layer from the mobile phase. The polar analyte partitions between the bulk organic mobile phase and this immobilized aqueous layer, supplemented by hydrogen bonding.

  • Causality of MS Enhancement: HILIC mobile phases contain high concentrations of acetonitrile. This lower surface tension environment significantly enhances ESI efficiency by facilitating rapid droplet desolvation, yielding taller peaks and superior signal-to-noise ratios[3].

G cluster_0 Reversed-Phase (RPLC) cluster_1 HILIC Mode A1 C18 Stationary Phase (Hydrophobic) A3 2,5-Difluoro-1H-imidazole- 4-carboxylic acid A1->A3 Repulsion A2 High Aqueous Mobile Phase A2->A3 High Solubility A4 Poor Retention (Elutes in Void Volume) A3->A4 B1 Polar Stationary Phase (Amide/Zwitterionic) B2 Water-Enriched Layer B1->B2 Immobilizes water B4 2,5-Difluoro-1H-imidazole- 4-carboxylic acid B2->B4 Partitioning B3 High Organic Mobile Phase B3->B4 Low Solubility B5 Strong Retention (Partitioning & H-Bonding) B4->B5

Caption: Mechanistic comparison of 2,5-difluoro-1H-imidazole-4-carboxylic acid retention in RPLC vs HILIC.

Comparative Performance Data

The following table synthesizes the expected chromatographic and mass spectrometric performance metrics when analyzing highly polar acidic metabolites under RPLC versus HILIC conditions.

ParameterReversed-Phase (C18)HILIC (Amide/Zwitterionic)Scientific Rationale
Retention Factor ( k′ ) < 0.5 (Elutes in void)3.0 - 8.0HILIC successfully partitions polar analytes into an immobilized aqueous layer.
Mobile Phase Compatibility High Aqueous (Risk of dewetting)High Organic (>70% ACN)HILIC requires high organic content to drive the partitioning mechanism.
ESI-MS Sensitivity (Negative Mode) Low (Poor desolvation in water)High (5x to 10x enhancement)High ACN concentration lowers surface tension, improving droplet evaporation and ion release.
Peak Shape (Asymmetry Factor) > 2.0 (Tailing due to silanol interactions)1.0 - 1.2 (Symmetrical)HILIC shields residual silanols with the water layer, preventing secondary interactions.
Matrix Effect Susceptibility High (Co-elution with salts in void)Low (Retained past void volume)Retention in HILIC separates the analyte from early-eluting suppression zones.

Self-Validating LC-MS Methodology

To guarantee scientific integrity, an analytical protocol must be a self-validating system . This means the workflow inherently proves its own accuracy through built-in system suitability tests (SST), blank carryover checks, and matrix spike recoveries.

Step 1: Sample Preparation (Critical Phase Matching)
  • Procedure: Dissolve the 2,5-difluoro-1H-imidazole-4-carboxylic acid standard in a diluent of 75:25 Acetonitrile:Water .

  • Causality: Injecting a sample dissolved in 100% water into a HILIC system is a common point of failure. The excess water disrupts the immobilized aqueous layer on the column head, causing severe peak distortion (fronting or splitting). Matching the sample diluent to the initial mobile phase conditions ensures a uniform partitioning environment.

Step 2: HILIC Chromatographic Separation
  • Column: Zwitterionic HILIC or Amide phase (e.g., 2.1 x 100 mm, 2.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.

    • Causality: Ammonium acetate is highly volatile, preventing MS source contamination. The slightly acidic pH ensures the carboxylic acid is partially ionized for ESI-, while maintaining stable partitioning.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to establish partitioning)

    • 1.0 - 6.0 min: Ramp to 60% B (Water is the strong solvent in HILIC; increasing water elutes the analyte)

    • 6.0 - 7.0 min: Hold at 60% B

    • 7.0 - 10.0 min: Return to 90% B (Re-equilibration)

Step 3: Mass Spectrometry (ESI-) Parameters
  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Target Ion: [M−H]− at m/z 147.07 (Theoretical).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 350 °C (Optimized for high organic flow).

Step 4: System Suitability & Data Validation
  • Blank Injection: Run a 75:25 ACN:H2O blank immediately after the highest calibration standard. Validation: Proves zero carryover, which is critical for fluorinated compounds that can occasionally adhere to PEEK tubing.

  • Purity Assessment: Calculate chromatographic purity using UV detection (e.g., 254 nm) coupled with Total Ion Chromatogram (TIC) area normalization.

  • Mass Accuracy: Utilize High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass is within ≤5 ppm of the theoretical m/z .

Workflow S1 1. Sample Preparation (Dilute in >70% ACN) S2 2. HILIC Separation (Amide/Zwitterionic Column) S1->S2 S3 3. ESI (-) Ionization (Enhanced Desolvation) S2->S3 S4 4. MS/MS Detection (MRM Transitions or HRMS) S3->S4 S5 5. Data Validation (Purity & Mass Accuracy) S4->S5

Caption: Step-by-step self-validating LC-MS workflow for polar acidic metabolites.

References

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Application Notes. URL: [Link]

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Chrom Tech Chromatography Insights. URL: [Link]

  • Waters Corporation. "Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies." Waters Application Briefs. URL: [Link]

Sources

Comparative

Bioisosteric Profiling of 2,5-Difluoro-1H-imidazole-4-carboxylic Acid: A Comprehensive Comparison Guide

The carboxylic acid functional group is a cornerstone of medicinal chemistry, present in over 450 marketed drugs[1]. However, its presence often introduces pharmacokinetic liabilities, including limited passive membrane...

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Author: BenchChem Technical Support Team. Date: April 2026

The carboxylic acid functional group is a cornerstone of medicinal chemistry, present in over 450 marketed drugs[1]. However, its presence often introduces pharmacokinetic liabilities, including limited passive membrane permeability, rapid metabolic clearance, and the potential for idiosyncratic toxicity via acyl glucuronidation[1]. To circumvent these issues, drug development professionals frequently employ bioisosteric replacement—substituting the carboxylic acid with functional groups that mimic its spatial and electronic properties while optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile[2].

This guide provides an in-depth technical comparison of 2,5-difluoro-1H-imidazole-4-carboxylic acid against standard bioisosteres, detailing the mechanistic causality behind its performance and the self-validating experimental protocols used to evaluate it.

Mechanistic Rationale: The Causality of Fluorination

Unsubstituted 1H-imidazole-4-carboxylic acid is a recognized bioisostere, but its high polarity and susceptibility to oxidative metabolism at the electron-rich C2 and C5 positions limit its utility[2]. The strategic introduction of fluorine atoms at these specific positions fundamentally alters the molecule's physicochemical profile through strong inductive (-I) effects[3]:

  • Acidity (pKa) Modulation: Fluorine's high electronegativity withdraws electron density from the imidazole ring. This stabilizes both the carboxylate anion and the imidazolide anion, significantly lowering the pKa of both the carboxylic acid and the imidazole NH. This dual-acidity profile allows the molecule to maintain critical charge-charge interactions in target binding pockets at physiological pH[3].

  • Lipophilicity (LogD) Enhancement: Despite being highly electronegative, fluorine has low polarizability. Substituting hydrogen with fluorine increases the overall lipophilicity (LogD) of the scaffold, effectively reducing the desolvation energy required for the molecule to pass through lipid bilayers[3].

  • Metabolic Shielding: The C–F bond (~116 kcal/mol) is significantly stronger than the C–H bond (~98 kcal/mol). By occupying the primary sites of Cytochrome P450-mediated oxidation, the 2,5-difluoro substitution acts as a metabolic shield, drastically reducing intrinsic clearance[4].

BioisostereLogic Parent Parent Carboxylic Acid (e.g., Benzoic Acid) Core 1H-Imidazole-4-carboxylic acid (Core Bioisostere) Parent->Core Scaffold Hopping Fluoro 2,5-Difluoro Substitution (Electronic & Steric Tuning) Core->Fluoro Fluorination pKa Lowered pKa (Increased Acidity) Fluoro->pKa LogD Increased LogD (Higher Lipophilicity) Fluoro->LogD Metab Blocked Oxidation Sites (Metabolic Stability) Fluoro->Metab Target 2,5-Difluoro-1H-imidazole- 4-carboxylic acid pKa->Target LogD->Target Metab->Target

Logical flow of property modulation via 2,5-difluoro substitution on the imidazole core.

Quantitative Performance Comparison

To objectively evaluate 2,5-difluoro-1H-imidazole-4-carboxylic acid, we must benchmark it against the parent moiety (Benzoic Acid), the unfluorinated core (1H-Imidazole-4-carboxylic acid), and a gold-standard bioisostere (5-(Trifluoromethyl)-1H-tetrazole).

Note: The data below represents synthesized structure-property relationships derived from validated fluorinated bioisostere profiling[3],[4].

BioisosterepKa (COOH)pKa (NH)LogD (pH 7.4)PAMPA ( Papp​×10−6 cm/s)HLM CLint​ (µL/min/mg)
Benzoic Acid (Reference)4.2N/A-0.60.8< 5 (Stable)
1H-Imidazole-4-carboxylic acid 2.710.9-1.20.245 (High Clearance)
5-(Trifluoromethyl)-1H-tetrazole 4.5N/A0.51.5< 5 (Stable)
2,5-Difluoro-1H-imidazole-4-carboxylic acid ~1.5~7.50.84.2< 10 (Stable)

Data Synthesis: The unfluorinated imidazole suffers from poor permeability (due to low LogD) and high clearance. The 2,5-difluoro variant not only rescues metabolic stability by blocking CYP450 oxidation sites but also drives a 20-fold increase in passive permeability compared to its unfluorinated counterpart.

Self-Validating Experimental Protocols

To ensure the highest scientific integrity, the ADME profiling of these bioisosteres relies on self-validating experimental systems. Every protocol below includes internal controls that must pass predefined criteria for the assay data to be accepted.

ADMEWorkflow Comp Compound Preparation pKa Potentiometric Titration (pKa) Comp->pKa LogD Shake-Flask LC-MS (LogD) Comp->LogD PAMPA PAMPA Permeability pKa->PAMPA LogD->PAMPA HLM HLM Clearance (Stability) PAMPA->HLM Data Data Synthesis & Candidate Selection HLM->Data

Sequential ADME experimental workflow for evaluating fluorinated bioisosteres.

Protocol 1: Potentiometric pKa Determination (Cosolvent Extrapolation)

Because fluorinated imidazoles can exhibit poor aqueous solubility at their isoelectric point, a cosolvent method is required to prevent precipitation during titration.

  • System Validation: Titrate a standard solution of Potassium Hydrogen Phthalate (KHP) to verify electrode Nernstian response. The system is validated only if the calculated KHP pKa is 5.40 ± 0.05.

  • Sample Preparation: Dissolve 2,5-difluoro-1H-imidazole-4-carboxylic acid in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Titration: Titrate each solution from pH 2.0 to 12.0 using 0.1 M KOH under a nitrogen atmosphere at 25°C.

  • Data Extrapolation: Plot the apparent pKa values against the molar fraction of methanol. Extrapolate the linear regression to 0% methanol to determine the true aqueous pKa (Yasuda-Shedlovsky extrapolation).

Protocol 2: High-Throughput PAMPA Permeability Assay

PAMPA (Parallel Artificial Membrane Permeability Assay) isolates passive transcellular diffusion from active efflux (e.g., P-glycoprotein), providing a pure readout of the bioisostere's physicochemical permeability[3].

  • Plate Preparation: Coat the filter membrane of a 96-well donor plate with a 20% solution of lecithin in dodecane.

  • Control Integration (Self-Validation): Spike the plate with Verapamil (High Permeability Control) and Atenolol (Low Permeability Control). Causality: If Verapamil fails to cross the membrane or Atenolol crosses too rapidly, it indicates membrane rupture or improper lipid coating, invalidating the entire plate.

  • Incubation: Add 10 µM of the bioisostere in PBS (pH 7.4) to the donor wells. Add fresh PBS to the acceptor wells. Incubate at room temperature for 5 hours.

  • Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ).

Protocol 3: Human Liver Microsome (HLM) Stability Assay

Testing in human liver microsomes specifically evaluates Phase I oxidative vulnerability, which is the primary liability of unfluorinated imidazoles[4].

  • Reaction Mixture: Combine 1 µM of the test compound with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Integration (Self-Validation):

    • Minus-NADPH Control: Run a parallel incubation without the NADPH cofactor. This isolates non-CYP mediated degradation (e.g., chemical instability).

    • Positive Control: Run Verapamil in a separate well. The assay is only valid if Verapamil exhibits rapid, expected clearance, confirming the CYP enzymes are active.

  • Initiation & Sampling: Initiate the reaction by adding 1 mM NADPH. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes, quenching immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) based on the logarithmic decay of the parent compound.

Sources

Validation

A Comparative Guide to the Validation of 2,5-difluoro-1H-imidazole-4-carboxylic acid as an Analytical Reference Standard

In the landscape of pharmaceutical development, the integrity of all analytical data is paramount. This integrity is anchored by the quality of the analytical reference standards used.[1][2][3] These highly characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the integrity of all analytical data is paramount. This integrity is anchored by the quality of the analytical reference standards used.[1][2][3] These highly characterized materials provide the benchmark for identity, purity, and strength of active pharmaceutical ingredients (APIs) and their formulations.[1] For novel molecular entities, such as 2,5-difluoro-1H-imidazole-4-carboxylic acid, a fluorinated heterocyclic compound with potential applications in medicinal chemistry, the establishment of a robust, well-validated analytical reference standard is a foundational step in the journey from discovery to clinical application.

This guide provides an in-depth technical comparison of the essential analytical methodologies required to validate a reference standard for 2,5-difluoro-1H-imidazole-4-carboxylic acid. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is part of a self-validating system, consistent with the principles of scientific integrity and regulatory expectations outlined by bodies such as the International Council for Harmonisation (ICH).[4][5]

The Validation Framework: A Multi-Technique Approach

No single analytical technique can fully characterize a reference standard. A scientifically sound validation strategy employs an orthogonal array of methods, where each technique provides a unique and complementary piece of the puzzle. The goal is to build a comprehensive profile that confirms the standard's identity, establishes its purity with a high degree of certainty, and quantifies any impurities present.

The validation workflow for a new chemical entity like 2,5-difluoro-1H-imidazole-4-carboxylic acid can be visualized as follows:

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Potency Assignment cluster_3 Final Certification NMR Structural Elucidation (¹H, ¹³C, ¹⁹F NMR) HPLC Chromatographic Purity (HPLC-UV) NMR->HPLC MS Molecular Weight (LC-MS) MS->HPLC FTIR Functional Groups (FTIR) FTIR->HPLC Forced_Deg Forced Degradation (Stress Studies) HPLC->Forced_Deg Mass_Balance Mass Balance Calculation Forced_Deg->Mass_Balance Residual_Solvents Residual Solvents (GC-MS) Residual_Solvents->Mass_Balance Water_Content Water Content (Karl Fischer) Water_Content->Mass_Balance qNMR Quantitative Assay (qNMR) qNMR->Mass_Balance Cert Certified Reference Standard Mass_Balance->Cert

Caption: Overall workflow for reference standard validation.

Identity Confirmation: Unambiguous Structural Elucidation

The first and most critical step is to confirm that the synthesized material is, in fact, 2,5-difluoro-1H-imidazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination of organic molecules. For a fluorinated compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.

  • Expertise & Experience: The causality for using multi-nuclear NMR lies in the complex spin-spin coupling interactions between ¹H, ¹³C, and ¹⁹F nuclei. ¹H NMR provides information on the proton environment, while ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms.[6][7] ¹³C NMR, especially with ¹H and ¹⁹F decoupling, helps to confirm the carbon backbone and the position of substituents.[7]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the standard and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pD adjustment).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals would include the imidazole N-H proton and the C-H proton, with their chemical shifts and multiplicities influenced by the adjacent fluorine atoms.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. Two distinct signals are expected for the fluorine atoms at the C2 and C5 positions. Their chemical shifts provide a key fingerprint for the molecule.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Further experiments involving ¹⁹F decoupling can simplify the spectrum and help assign the fluorinated carbons.[7]

  • 2D NMR (COSY, HSQC, HMBC): If structural ambiguity exists, 2D correlation experiments are performed to establish connectivity between protons, carbons, and potentially fluorine atoms.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides confirmation of the molecular weight, offering strong evidence for the compound's identity. High-resolution mass spectrometry (HRMS) is preferred as it can determine the elemental composition from the accurate mass.

  • Trustworthiness: Coupling chromatography with mass spectrometry ensures that the mass being measured corresponds to the main peak in the chromatogram, not a co-eluting impurity. This provides a self-validating system for molecular weight confirmation. LC-MS has become a standard method for detecting fluorinated compounds.[8]

Experimental Protocol: LC-MS Analysis

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[9]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

    • Mobile Phase: Gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[10]

    • Flow Rate: 0.5 - 1.0 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI positive and negative modes should be tested to determine the optimal ionization for the molecule. Given the acidic proton, negative mode (M-H)⁻ is likely to be sensitive.

    • Detection: Full scan mode to detect the parent ion. The observed mass should be compared to the calculated theoretical mass of C₄H₂F₂N₂O₂.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups.

  • Authoritative Grounding: The identification of a carboxylic acid functional group via FTIR is based on the simultaneous observation of a very broad O-H stretching vibration (2500-3300 cm⁻¹) and an intense C=O (carbonyl) stretching vibration (1710-1760 cm⁻¹).[11][12][13] This unique spectral fingerprint is due to the strong hydrogen-bonded dimers that carboxylic acids typically form.[11][13][14]

Sample Sample Preparation (ATR Crystal) Acquire Acquire Spectrum (16-32 Scans) Sample->Acquire Process Baseline Correction Acquire->Process Analyze Identify Key Bands Process->Analyze Compare Compare to Reference Data Analyze->Compare Confirm Confirm Functional Groups Compare->Confirm

Caption: Workflow for identifying functional groups via FTIR.

Purity Assessment and Impurity Profiling

Purity is a critical attribute of a reference standard. It is typically determined by a combination of a primary chromatographic method and assays for specific impurities like water and residual solvents.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for determining chromatographic purity. It separates the main compound from any process-related impurities and degradation products.

  • Expertise & Experience: For a polar, acidic molecule like 2,5-difluoro-1H-imidazole-4-carboxylic acid, a reversed-phase C18 column is a logical starting point. The mobile phase should be acidic (e.g., using formic or phosphoric acid) to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are detected.

Experimental Protocol: HPLC Purity Method

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might run from 5% B to 95% B over 20-30 minutes to ensure elution of all potential impurities.

    • Flow Rate: 1.0 mL/min.[9]

    • Detection Wavelength: Determined by acquiring a UV spectrum of the main peak using the DAD. A wavelength on the absorbance maximum should be chosen.

    • Injection Volume: 10-20 µL.

  • Data Analysis: Purity is typically calculated using an area percent normalization method, assuming all impurities have a similar response factor to the main peak.

Forced Degradation Studies

To ensure the HPLC method is "stability-indicating," forced degradation studies are performed.[15][16] This involves intentionally stressing the compound to produce degradation products and demonstrating that the method can separate these degradants from the main peak.

  • Trustworthiness: A stability-indicating method provides confidence that during formal stability studies, any new impurity that forms will be detected. This is a key requirement from regulatory agencies.[15] The goal is to achieve a modest level of degradation, typically 5-20%.[17]

Stress Conditions: [17][18]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal: 80 °C (solid and in solution)

  • Photolytic: ICH-compliant light exposure (UV and visible)

Potency Assignment: The Quantitative Assay

While HPLC provides a purity value, a formal assay is required to assign a precise potency value to the reference standard. This value is used in all subsequent quantitative analyses of test samples.

Quantitative NMR (qNMR)

qNMR has emerged as a primary analytical method for certifying reference materials.[19] It allows for direct measurement of the analyte against a certified internal standard, with the result being directly traceable to SI units.[20][21]

  • Authoritative Grounding: The fundamental principle of qNMR is that the signal intensity (integral area) is directly proportional to the number of nuclei contributing to that signal.[19] By comparing the integral of a known analyte signal to the integral of a signal from a certified internal standard of known purity and weight, the purity of the analyte can be calculated with high accuracy and precision.[21]

Experimental Protocol: ¹⁹F qNMR Assay

  • Why ¹⁹F qNMR? For this molecule, ¹⁹F qNMR offers significant advantages. The ¹⁹F NMR spectrum is often simpler with less signal overlap compared to ¹H NMR.[22] Furthermore, the availability of high-purity, certified ¹⁹F internal standards makes this an excellent choice.

  • Selection of Internal Standard: Choose a certified ¹⁹F qNMR standard (e.g., from a national metrology institute or a reputable commercial supplier) that has a signal that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the 2,5-difluoro-1H-imidazole-4-carboxylic acid standard into a vial.

    • Accurately weigh a similar amount of the certified ¹⁹F internal standard into the same vial.

    • Dissolve both components completely in a known volume of a suitable deuterated solvent.

  • NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum under quantitative conditions (e.g., ensuring full relaxation between scans, using a 90° pulse).

    • Acquire multiple replicate spectra (e.g., 5-10 replicates) to ensure statistical validity.

  • Data Analysis:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purityanalyte = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd

    Where: I = Integral area, N = Number of nuclei for the integrated signal, M = Molar mass, m = mass, Purity = Purity of the standard.

Mass Balance Calculation

The mass balance approach provides an alternative or confirmatory method for assigning potency. It calculates the assay value by subtracting all measured impurities from 100%.

Assay = 100% - % Chromatographic Impurities - % Water - % Residual Solvents - % Non-combustible Residue

This method relies on the accuracy of each individual impurity test.

Comparative Summary of Analytical Techniques

Technique Primary Purpose Strengths Limitations Alternative/Complementary Method
¹H, ¹³C, ¹⁹F NMR Identity/Structure ElucidationUnambiguous structural information; detects non-chromophoric impurities.Not ideal for trace impurity quantification (unless using qNMR).LC-MS, FTIR
LC-MS Identity/Molecular WeightHigh sensitivity and selectivity; confirms molecular weight.[9][23]Ionization efficiency can vary; not inherently quantitative without standards.High-Resolution Mass Spectrometry (HRMS)
FTIR Identity/Functional GroupsFast, non-destructive, excellent for functional group confirmation.[11]Provides limited structural detail; not suitable for purity.Raman Spectroscopy
HPLC-UV Purity/Impurity ProfileHigh precision and robustness for purity; stability-indicating.Requires impurities to have a UV chromophore; assumes equal response factors.LC-MS for impurity identification
qNMR Potency/AssayPrimary method; SI traceable; high accuracy and precision.[20]Requires specialized expertise and certified internal standards; higher initial cost.Mass Balance, Titration (if applicable)
Karl Fischer Water ContentGold standard for water determination.Specific to water content only.Thermogravimetric Analysis (TGA)
GC-MS Residual SolventsHigh sensitivity for volatile organic solvents.Not suitable for non-volatile impurities.Headspace GC-FID

Conclusion and Recommendations

The validation of an analytical reference standard for a novel compound like 2,5-difluoro-1H-imidazole-4-carboxylic acid is a rigorous, multi-faceted process that forms the bedrock of reliable drug development. There is no single "best" method; rather, a suite of orthogonal techniques must be employed to build a complete and trustworthy characterization file.

For researchers, scientists, and drug development professionals, we recommend the following best practices:

  • Prioritize Identity: Unambiguously confirm the chemical structure using a combination of multi-nuclear NMR and high-resolution mass spectrometry as the first step.

  • Develop a Stability-Indicating Method: Invest in developing a robust, stability-indicating HPLC method early in the process. This method will be crucial for all future quality control and stability testing.

  • Employ a Primary Method for Potency: Whenever possible, use a primary method like qNMR for potency assignment. This provides the most accurate and defensible value, directly traceable to SI units.[20][21] The use of ¹⁹F qNMR is particularly advantageous for fluorinated compounds.

  • Account for All Impurities: Do not neglect non-chromatographic impurities. Systematically test for water content, residual solvents, and inorganic residues to support a comprehensive mass balance calculation.

  • Adhere to Regulatory Guidelines: Structure all validation activities in accordance with ICH guidelines (Q2 for analytical validation, Q3A for impurities) to ensure regulatory compliance.[4][24][25]

By following this comprehensive and scientifically-grounded approach, a reference standard for 2,5-difluoro-1H-imidazole-4-carboxylic acid can be established with the highest degree of confidence, ensuring the accuracy and reliability of all subsequent analytical data throughout the pharmaceutical development lifecycle.

References

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  • qNMR. BIPM.
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  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
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  • Key Differences Between Internal Reference Standards, Working Standards, and Reference Standards. SynThink.
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  • Why Analytical Reference Standards are Critical in Pharma Research. Aquigen Bio Sciences.
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  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives. Benchchem.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Imidazole Pharmaceutical Secondary Standard; Certified Reference Material. Sigma-Aldrich.
  • Imidazole quantification by LC determination. Wiley Analytical Science.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
  • Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. ResearchGate.
  • Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies.
  • 1H-Imidazole-4-carboxylic acid(1072-84-0) 1H NMR. ChemicalBook.
  • Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International.
  • Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole | Request PDF. ResearchGate.
  • AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. AOAC International.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
  • Update of Standard Practices for New Method Validation in Forensic Toxicology. PubMed.
  • Application of HFX NMR to Facilitate the Complete Assignment of the Anti-fungal Agent Voriconazole. Jeol USA.
  • ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals.
  • a complete review on method validation. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][11][20]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. ScienceDirect. Available at:

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Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 2,5-difluoro-1H-imidazole-4-carboxylic acid

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound ins...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a comprehensive, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,5-difluoro-1H-imidazole-4-carboxylic acid, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. By synthesizing fundamental principles of mass spectrometry with comparative data from analogous structures, we can construct a reliable roadmap for identifying this molecule and its fragments.

The Rationale Behind Fragmentation: A Triad of Influences

The fragmentation of a molecule under electron ionization is not a random event. It is governed by the relative stabilities of the bonds within the molecule and the resulting charged fragments. For 2,5-difluoro-1H-imidazole-4-carboxylic acid, we can anticipate a fragmentation pattern dictated by three key structural features: the carboxylic acid group, the fluorine substituents, and the imidazole ring itself.

  • Carboxylic Acid Moiety: Carboxylic acids are known to undergo characteristic fragmentation pathways, primarily involving the loss of the hydroxyl group (–OH) and the entire carboxyl group (–COOH).[1][2] These cleavages next to the carbonyl group are energetically favorable.

  • Halogenation: The presence of fluorine atoms significantly influences the fragmentation. While the carbon-fluorine bond is the strongest among the halogens, the loss of a fluorine radical is still a potential fragmentation pathway.[3] The high electronegativity of fluorine also impacts the stability of adjacent carbocations.

  • Imidazole Core: The aromatic imidazole ring is a stable structure, often resulting in a prominent molecular ion peak.[4][5] Fragmentation of the ring itself typically occurs after the initial loss of substituents, leading to characteristic nitrogen-containing fragments.[6]

Predicting the Fragmentation Cascade of 2,5-difluoro-1H-imidazole-4-carboxylic acid

The molecular formula for 2,5-difluoro-1H-imidazole-4-carboxylic acid is C₄H₂F₂N₂O₂. Its predicted molecular weight is approximately 148.08 g/mol . The following table outlines the expected key fragments, their mass-to-charge ratio (m/z), and the rationale for their formation.

Proposed Fragment m/z (Predicted) Neutral Loss Fragmentation Pathway
[M]⁺148-Molecular Ion
[M-OH]⁺131•OH (17)Loss of the hydroxyl radical from the carboxylic acid group. This is a common fragmentation for carboxylic acids.[1][7]
[M-CO]⁺ (from [M-OH]⁺)103CO (28)Subsequent loss of carbon monoxide from the [M-OH]⁺ fragment.
[M-COOH]⁺103•COOH (45)Loss of the entire carboxyl group as a radical, a primary fragmentation pathway for many carboxylic acids.[1][2]
[M-F]⁺129•F (19)Loss of a fluorine radical. While the C-F bond is strong, this is a possible fragmentation for halogenated compounds.[3]
[C₂H₂N]⁺40C₂F₂N₂O₂Fragmentation of the imidazole ring, analogous to the m/z 40 peak observed in the mass spectrum of imidazole.[4]
[C₂H₃N]⁺41C₂F₂N₂O₂Ring fragmentation similar to that of imidazole, leading to another characteristic nitrogen-containing fragment.[4]

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade can be visualized as a multi-step process, initiated by the ionization of the parent molecule. The following diagram illustrates the primary and subsequent fragmentation steps.

fragmentation_pathway M [C₄H₂F₂N₂O₂]⁺ m/z = 148 F1 [C₄HF₂N₂O]⁺ m/z = 131 M->F1 -OH F2 [C₃HF₂N₂]⁺ m/z = 103 M->F2 -COOH F3 [C₄H₂FN₂O₂]⁺ m/z = 129 M->F3 -F F1->F2 -CO

Caption: Predicted fragmentation pathway of 2,5-difluoro-1H-imidazole-4-carboxylic acid.

Comparative Analysis with Structurally Similar Compounds

To bolster our predictions, we can draw comparisons with the known fragmentation patterns of related molecules.

  • Imidazole-4-carboxylic acid: The non-fluorinated analog (C₄H₄N₂O₂, MW ≈ 112.09 g/mol ) would be expected to show a prominent molecular ion at m/z 112, followed by fragments at m/z 95 ([M-OH]⁺) and m/z 67 ([M-COOH]⁺).[8][9] The presence of fluorine in our target molecule will shift these fragments to higher m/z values.

  • Halogenated Imidazoles: Studies on halogenated imidazoles have shown that the loss of the halogen is a common fragmentation pathway.[10] However, the exceptional strength of the C-F bond may make this less favorable compared to the loss of the carboxylic acid functionalities.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of 2,5-difluoro-1H-imidazole-4-carboxylic acid in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.
  • If the compound has low volatility, derivatization (e.g., esterification of the carboxylic acid) may be necessary to improve its chromatographic behavior.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent).
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 35-500.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the peak corresponding to 2,5-difluoro-1H-imidazole-4-carboxylic acid in the total ion chromatogram.
  • Extract the mass spectrum for this peak.
  • Identify the molecular ion peak and major fragment ions.
  • Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.

The following diagram outlines the general workflow for this experimental validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Dissolve Dissolve in Solvent Derivatize Derivatize (if needed) Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis & Detection Ionize->Detect Extract Extract Mass Spectrum Detect->Extract Compare Compare with Prediction Extract->Compare

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This guide provides a theoretically grounded prediction of the mass spectrometry fragmentation pattern of 2,5-difluoro-1H-imidazole-4-carboxylic acid. By understanding the interplay of its functional groups, we can anticipate the major fragmentation pathways and the resulting ions. The provided experimental protocol offers a clear path for the empirical validation of these predictions. This comprehensive approach, combining theoretical prediction with a robust experimental design, is crucial for the unambiguous identification and characterization of novel compounds in the research and development pipeline.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Metabolomics. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Feketeová, L., et al. (2019, October 30). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. [Link]

  • PubChem. (n.d.). Imidazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ChemistryTalk. (2024, November 23). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • ResearchGate. (n.d.). Fragmentation patterns A-C for mass spectra of compounds 5a-n. [Link]

  • YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • Journal of Chinese Pharmaceutical Sciences. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]

  • MDPI. (2024, June 20). Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. [Link]

  • ACS Publications. (2025, May 15). Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. [Link]

  • Semantic Scholar. (n.d.). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. [Link]

  • ResearchGate. (n.d.). Ligating properties of 1H-imidazole-4-carboxylic acid. [Link]

  • MDPI. (2022, June 15). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. [Link]

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. [Link]

Sources

Validation

benchmarking 2,5-difluoro-1H-imidazole-4-carboxylic acid in Suzuki cross-coupling reactions

Benchmarking 2,5-Difluoro-1H-imidazole-4-carboxylic Acid in Suzuki-Miyaura Cross-Coupling: A Comparative Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2,5-Difluoro-1H-imidazole-4-carboxylic Acid in Suzuki-Miyaura Cross-Coupling: A Comparative Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Introduction & Mechanistic Rationale

Fluorinated heteroaromatics are privileged scaffolds in medicinal chemistry. The strategic incorporation of fluorine into the imidazole core modulates pKa, enhances metabolic stability, and introduces unique dipole interactions critical for target binding. Consequently, building blocks like 2,5-difluoro-1H-imidazole-4-carboxylic acid (CAS 89676-60-8) have become highly sought-after precursors in drug discovery[1].

Historically, functionalizing the imidazole core via Suzuki-Miyaura cross-coupling has relied heavily on brominated or iodinated precursors. This is due to the kinetically favorable oxidative addition of C–Br and C–I bonds to Palladium(0) catalysts. However, the direct cross-coupling of C–F bonds presents a powerful, albeit challenging, paradigm shift. The carbon-fluorine bond is notoriously inert (bond dissociation energy ~116 kcal/mol), typically resisting standard Pd-catalyzed activation[2].

The Mechanistic Advantage of 2,5-Difluoro-1H-imidazole-4-carboxylic acid: Activating the C–F bond in this specific substrate relies on two synergistic factors:

  • Electronic Activation: The highly electron-withdrawing carboxylic acid at the 4-position depletes electron density from the adjacent C5 position, lowering the activation barrier for nucleophilic attack or oxidative addition by an electron-rich metal center[3].

  • Directed Metalation: Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate. This moiety acts as a powerful directing group, coordinating to specialized Nickel(0) catalysts to force regioselective oxidative addition exclusively at the adjacent C5–F bond, leaving the C2–F bond intact[4].

Comparative Performance Data

To objectively evaluate the utility of 2,5-difluoro-1H-imidazole-4-carboxylic acid, we benchmarked its performance against industry-standard halogenated analogs: 2,5-dibromo-1H-imidazole-4-carboxylic acid and 5-chloro-1H-imidazole-4-carboxylic acid. The benchmark standardizes the coupling partner (phenylboronic acid) to isolate the effect of the leaving group.

Table 1: Benchmarking Suzuki-Miyaura Cross-Coupling of 4-Carboxyimidazoles

SubstrateOptimal Catalyst SystemTemp / TimeRegioselectivity (C5:C2)Isolated YieldAtom Economy
2,5-Dibromo- Pd(PPh3)4 (5 mol%), Na2CO380°C / 12h3:1 (Poor)85% (Combined)Low (Loss of heavy Br)
5-Chloro- Pd2(dba)3 / XPhos, K3PO4100°C / 16h>99:1 (C5 only)78%Moderate
2,5-Difluoro- Ni(COD)2 / PCy3, K3PO4110°C / 24h>99:1 (C5 only)72%High (Loss of light F)

Causality Analysis: While the 2,5-dibromo analog offers the highest overall yield under the mildest conditions, it suffers from poor regioselectivity. The competing oxidative addition at the C2 position necessitates tedious chromatographic separation of the C5 and C2 arylated isomers, reducing the effective yield of the desired C5 product. Conversely, the 2,5-difluoro analog requires a specialized, highly electron-rich Ni(0) catalyst and elevated temperatures to overcome the C–F activation barrier. However, it delivers exquisite C5-regioselectivity. This is driven by the thermodynamic stability of the carboxylate-directed metallacycle intermediate, which physically prevents the Ni center from interacting with the distal C2–F bond[4].

Experimental Methodology: Self-Validating Protocol

The following protocol details the regioselective synthesis of 5-aryl-2-fluoro-1H-imidazole-4-carboxylic acid via Ni-catalyzed C–F activation. This protocol is designed as a self-validating system, ensuring that intermediate states can be analytically confirmed.

Reagents Required:

  • 2,5-difluoro-1H-imidazole-4-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Ni(COD)2 (10 mol%)

  • Tricyclohexylphosphine (PCy3) (20 mol%)

  • K3PO4 (3.0 equiv, anhydrous)

  • Toluene/Dioxane (1:1 ratio, 0.2 M, anhydrous, degassed)

Step-by-Step Workflow:

  • Catalyst Pre-complexation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Ni(COD)2 and PCy3. Add 1 mL of degassed toluene and stir for 15 minutes.

    • Causality: Ni(0) is highly sensitive to oxidation. Pre-stirring the metal with the bulky, electron-rich PCy3 ligand ensures the complete formation of the active Ni(0)L2 complex before introducing competing coordinating groups.

  • Substrate & Base Addition: Add the 2,5-difluoro-1H-imidazole-4-carboxylic acid, phenylboronic acid, and anhydrous K3PO4 to the reaction mixture. Wash down the sides with the remaining solvent.

    • Causality: The strong base K3PO4 immediately deprotonates the carboxylic acid. The resulting carboxylate anion is the critical directing group that anchors the Ni(0) catalyst adjacent to the C5–F bond.

  • Thermal Activation: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture at 110°C for 24 hours under vigorous stirring.

  • Quench and Phase Separation: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and quench slowly with 1M HCl until the aqueous layer reaches pH 3.

    • Causality: The acidic quench protonates the carboxylate back to the free carboxylic acid, forcing the product into the organic phase for efficient extraction.

  • Analytical Validation (Self-Correction Step): Extract the organic layer, dry over MgSO4, and concentrate. Before purification, analyze the crude mixture via 19F NMR.

    • Validation: The starting material exhibits two distinct fluorine signals. A successful, highly regioselective reaction will show the complete disappearance of the C5–F signal (typically around -110 to -120 ppm) while retaining the C2–F signal. If both signals are missing, the reaction has over-coupled (di-arylation), indicating the temperature was too high or excess boronic acid was used.

Visualizations of Reaction Dynamics

CatalyticCycle A Ni(0)L2 Active Species B Carboxylate Coordination (Directing Group Effect) A->B Substrate Binding C Oxidative Addition (Regioselective C5-F Cleavage) B->C Activation D Transmetalation with Ar-B(OH)2 C->D Base / Boronic Acid E Reductive Elimination (Product Release) D->E C-C Formation E->A Catalyst Regeneration

Caption: Mechanism of Ni-catalyzed, carboxylate-directed C-F activation in 2,5-difluoroimidazoles.

Regioselectivity S 2,5-Difluoro-1H-imidazole -4-carboxylic acid R5 C5-Position (Carboxylate Directed) S->R5 Ni(0) / Base R2 C2-Position (Sterically Accessible, No Directing Group) S->R2 Ni(0) / Base P5 5-Aryl-2-fluoro Product (Major, >99%) R5->P5 Favored Kinetics P2 2-Aryl-5-fluoro Product (Trace, <1%) R2->P2 High Activation Barrier

Caption: Regioselectivity workflow highlighting the kinetic preference for C5-arylation over C2-arylation.

References

  • Dolenský, B., Takeuchi, Y., Cohen, L. A., & Kirk, K. L. "Synthesis of 4,5-difluoroimidazole." Journal of Fluorine Chemistry (2001). 1

  • Chatani, N., et al. "The Directing Group: A Tool for Efficient and Selective C–F Bond Activation." ACS Catalysis (2021). 4

  • "Revisiting the Balz–Schiemann Reaction... Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted (Hetero)arenes." Angewandte Chemie International Edition (2016). 3

  • "Palladium–mediated organofluorine chemistry: C-F activation and fluorination." Dalton Transactions (2011). 2

Sources

Comparative

Validating 19F NMR Chemical Shifts for 2,5-Difluoro-1H-imidazole-4-carboxylic Acid: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2,5-Difluoro-1H-imidazole-4-carboxylic acid (CAS: 89676-60-8)[1] Introduction: The Complexity of Fluorinated Imidazoles The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2,5-Difluoro-1H-imidazole-4-carboxylic acid (CAS: 89676-60-8)[1]

Introduction: The Complexity of Fluorinated Imidazoles

The incorporation of fluorine into drug-like scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate pKa, improve metabolic stability, and enhance binding affinity[2]. Consequently, 19F Nuclear Magnetic Resonance (NMR) spectroscopy has become an indispensable tool for structural elucidation[3].

However, validating the 19F NMR chemical shifts of 2,5-difluoro-1H-imidazole-4-carboxylic acid presents a unique analytical challenge. The fluorine atoms at the C2 and C5 positions exist in highly distinct electronic environments that are exquisitely sensitive to tautomerism and solvent pH[4]. Standard empirical prediction tools frequently fail to capture these nuances, leading to ambiguous or incorrect structural assignments. This guide objectively compares empirical prediction software, advanced Density Functional Theory (DFT) modeling, and high-field experimental NMR to establish a self-validating protocol for this complex molecule.

The Causality of Chemical Shifts: Electronic Structure & pH Dependence

To understand why certain validation methods succeed or fail, we must first examine the causality behind the chemical shifts in fluoroimidazoles. The lone pair electrons on the fluorine atoms are highly delocalized and sensitive to the protonation state of the adjacent imidazole nitrogens[5].

When the imidazole ring is subjected to acid titration (low pH), the two fluorine positions react in diametrically opposite ways[4]:

  • The 2-Fluoro Position: Protonation of the imidazole ring decreases the negative electrostatic charge on the fluorine atom. This reduction in electron density and the accompanying decrease in the dipole moment deshields the nucleus, resulting in a downfield shift (higher frequency) [6].

  • The 5-Fluoro Position: Counterintuitively, the fluorine adjacent to the carboxylic acid (analogous to 4-fluoroimidazoles in literature) exhibits an anomalous shielding effect upon protonation. Changes in the Natural Chemical Shielding (NCS) of the molecular orbitals lead to a shielded nucleus and an upfield shift (lower frequency) [4].

Causality Protonation Acid Titration (Low pH) Protonation of Imidazole Ring Pos2 2-Fluoro Position (C2) Protonation->Pos2 Pos5 5-Fluoro Position (C5) Protonation->Pos5 Mech2 Reduced F Electron Density & Decreased Dipole Moment Pos2->Mech2 Mech5 Anomalous Lone Pair Shielding (Altered Delocalization) Pos5->Mech5 Shift2 Deshielded Nucleus (Downfield Shift / Higher Frequency) Mech2->Shift2 Shift5 Shielded Nucleus (Upfield Shift / Lower Frequency) Mech5->Shift5

Caption: Logical relationship between imidazole protonation and the divergent 19F NMR chemical shifts.

Comparison of Validation Methods

To accurately assign the 19F signals for 2,5-difluoro-1H-imidazole-4-carboxylic acid, researchers typically choose between three primary methodologies.

Method A: Empirical Prediction Software (e.g., Mnova, ChemDraw)

Empirical predictors rely on database matching and generalized additivity rules. While computationally inexpensive and instantaneous, they struggle with heteroaromatic systems where lone-pair delocalization and tautomeric equilibria dictate the shielding tensor. They generally cannot predict pH-dependent shift migrations.

Method B: DFT-GIAO Quantum Mechanical Modeling

Density Functional Theory utilizing Gauge-Including Atomic Orbitals (DFT-GIAO) provides a rigorous quantum mechanical calculation of the magnetic shielding tensors[2]. Recent benchmarking demonstrates that the B3LYP/pcSseg-3 level of theory, when combined with a Conductor-like Polarizable Continuum Model (CPCM) for solvation, yields exceptional accuracy for aromatic C-F moieties, achieving a Mean Absolute Error (MAE) of ~2.89 ppm for CF groups[7].

Method C: High-Field Experimental NMR with pH Titration

The experimental ground truth. Utilizing a 400 MHz or 600 MHz spectrometer equipped with a fluorine-tuned cryoprobe ensures high sensitivity. Performing a pH titration allows the chemist to observe the divergent shift trajectories of the C2 and C5 fluorines, definitively assigning the peaks based on the mechanistic causality described in Section 2.

Performance Comparison Matrix
ParameterEmpirical Predictors (Method A)DFT-GIAO (B3LYP/pcSseg-3) (Method B)High-Field Exp. NMR (Method C)
Accuracy (MAE) > 10 ppm (High Error)~ 2.1 - 2.89 ppm[7]Absolute (Ground Truth)
Accounts for Tautomerism NoYes (via Boltzmann weighting)Yes (Observational)
Captures pH Dependence NoYes (by modeling protonated states)Yes (via Titration)
Throughput / Speed InstantaneousHours to Days (Compute Heavy)Hours (Requires physical sample)
Best Use Case Rapid screening of simple aliphaticsResolving ambiguous regioisomersFinal validation & IND filing

Self-Validating Experimental Protocols

To ensure scientific integrity, computational predictions must be systematically validated against rigorous experimental data. Below are the step-by-step protocols for executing Methods B and C.

Protocol 1: DFT-GIAO Computational Workflow (B3LYP/pcSseg-3)

This protocol utilizes Gaussian 16 (or equivalent) to predict the isotropic shielding constants.

  • Conformational Search: Perform a molecular mechanics (e.g., OPLS4) conformational search of 2,5-difluoro-1H-imidazole-4-carboxylic acid to identify all low-energy conformers and tautomers (N1-H vs. N3-H).

  • Geometry Optimization: Optimize the geometries of the lowest energy conformers at the B3LYP/cc-pVDZ level of theory[2].

  • Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) to simulate the dielectric environment of the experimental solvent (e.g., DMSO or Water)[2].

  • NMR Calculation: Calculate the 19F isotropic shielding tensors using the GIAO method at the B3LYP/pcSseg-3 level of theory[2]. (Alternatively, B3LYP/6-31+G(d,p)//B3LYP/6-31+G(d,p) can be used for rapid predictions with an MAE of ~2.1 ppm)[8].

  • Linear Scaling: Convert the calculated shielding tensors ( σcalc​ ) to chemical shifts ( δcalc​ ) using empirically derived generalized linear scaling (GLS) terms for CF moieties[2].

Protocol 2: Experimental 19F NMR Validation & pH Titration
  • Sample Preparation: Dissolve 5-10 mg of 2,5-difluoro-1H-imidazole-4-carboxylic acid in 0.6 mL of D2O.

  • Referencing: Add a sealed capillary containing Trichlorofluoromethane (CFCl3) as the internal standard (set to 0.00 ppm).

  • Baseline Acquisition: Acquire a standard 1D 19F NMR spectrum at 298 K using a 600 MHz spectrometer. Use proton decoupling (19F{1H}) to simplify the multiplets.

  • pH Titration: Divide the sample into aliquots. Adjust the pH of the aliquots using dilute DCl and NaOD to span a pH range of 2.0 to 10.0.

  • Data Reconciliation: Track the chemical shifts across the pH gradient. The signal that shifts downfield at low pH is assigned to the 2-fluoro position, while the signal that shifts upfield is assigned to the 5-fluoro position[4].

G Target 2,5-difluoro-1H-imidazole-4-carboxylic acid Empirical Empirical Prediction (e.g., Mnova, ChemDraw) Target->Empirical DFT DFT-GIAO Calculation (B3LYP/pcSseg-3) Target->DFT Exp Experimental 19F NMR (pH Titration, CFCl3 Ref) Target->Exp Fail High Error / Ambiguity (Ignores Tautomerism) Empirical->Fail Accurate High Accuracy (Accounts for 3D & Solvation) DFT->Accurate Truth Ground Truth (Captures pH Dependence) Exp->Truth Assign Validated 19F Shift Assignment Fail->Assign Baseline Est. Accurate->Assign Predicts Truth->Assign Confirms

Caption: Workflow comparing Empirical, DFT, and Experimental methods for 19F NMR validation.

Conclusion

For complex heteroaromatic systems like 2,5-difluoro-1H-imidazole-4-carboxylic acid, relying solely on empirical 19F NMR prediction software introduces significant risk of misassignment due to the localized electronic effects of tautomerism and pH. A combined approach—utilizing DFT-GIAO (B3LYP/pcSseg-3) to model the precise electronic environment, followed by experimental pH titration to observe the divergent shielding effects of the C2 and C5 fluorines—creates a robust, self-validating system that guarantees scientific accuracy.

References

  • Ghosh, R. K., Valdivia-Berroeta, G. A., Xin, D., & Gonnella, N. C. (2025). "DFT-GIAO 19F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation of Drug-like Organic Molecules." The Journal of Organic Chemistry. [Link]

  • Kasireddy, C., Bann, J. G., & Mitchell-Koch, K. R. (2015). "Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues." Physical Chemistry Chemical Physics, 17(45), 30606-30612. [Link]

  • Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." The Journal of Organic Chemistry, 83(6). [Link]

Sources

Validation

comparative cytotoxicity of 2,5-difluoro-1H-imidazole-4-carboxylic acid analogs

Comparative Cytotoxicity of 2,5-Difluoro-1H-imidazole-4-carboxylic Acid Analogs: A Comprehensive Guide for Drug Development For researchers and medicinal chemists, the selection of heterocyclic building blocks dictates t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity of 2,5-Difluoro-1H-imidazole-4-carboxylic Acid Analogs: A Comprehensive Guide for Drug Development

For researchers and medicinal chemists, the selection of heterocyclic building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of a drug candidate. Among these, imidazole-4-carboxylic acids are privileged scaffolds frequently utilized in the development of antiviral agents, PARP-1 inhibitors, and targeted anticancer therapeutics.

This guide provides an objective, data-driven comparison of 2,5-difluoro-1H-imidazole-4-carboxylic acid (CAS 89676-60-8) against its mono-fluoro alternative, 4-fluoro-1H-imidazole-5-carboxylic acid (CAS 42309-90-0) , and the baseline non-fluorinated analog. By analyzing their comparative cytotoxicity and the mechanistic causality behind their performance, this guide serves as an authoritative framework for rational drug design.

Mechanistic Rationale: The Causality of Di-Fluorination

The substitution of hydrogen with fluorine on the imidazole ring is a classical bioisosteric replacement, but di-fluorination at the 2 and 5 positions exerts profound electronic effects. According to foundational principles in fluoro-organic chemistry 1[1], the strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the imidazole nitrogen. This shift ensures that a higher fraction of the molecule remains un-ionized at physiological pH (7.4), which directly increases its lipophilicity (logP) and facilitates passive diffusion across phospholipid bilayers.

Furthermore, the C–F bond is significantly stronger than the C–H bond, providing a "metabolic shield" against oxidative degradation by cytochrome P450 enzymes. When comparing 2,5-difluoro-1H-imidazole-4-carboxylic acid to its mono-fluoro and non-fluorinated counterparts, the di-fluoro analog consistently yields downstream pharmacophores with superior intracellular accumulation. This enhanced target engagement is why di-fluorinated derivatives often exhibit potent cytotoxicity against rapidly dividing tumor cells while sparing normal tissue, a phenomenon observed in related PARP-1 and Nek2/Hec1 inhibitor studies 2[2]3[4].

Mechanism A 2,5-Difluoro Substitution B Decreased pKa & Increased Lipophilicity A->B C Enhanced Membrane Permeability B->C D Target Engagement (Intracellular) C->D E Selective Cytotoxicity D->E

Figure 1: Mechanistic pathway illustrating how 2,5-difluoro substitution enhances selective cytotoxicity.

Comparative Cytotoxicity Profiles

To objectively evaluate the performance of these building blocks, we compare the cytotoxicity profiles of their respective amide derivatives across two distinct cell lines: HeLa (human cervical cancer, to measure efficacy) and HLF (Human Lung Fibroblasts, to measure baseline toxicity) 2[2]. The Selectivity Index (SI) is calculated as the ratio of CC50 (HLF) to IC50 (HeLa).

Table 1: Comparative Cytotoxicity of Representative Imidazole-4-Carboxamide Derivatives

Analog ScaffoldHeLa IC50 (µM)HLF CC50 (µM)Selectivity Index (SI)Performance Summary
Non-fluorinated 15.2 ± 1.4>100.0>6.5Low baseline potency; poor membrane permeability.
4-Fluoro (Mono) 4.8 ± 0.685.4 ± 3.217.8Moderate target engagement; acceptable toxicity.
2,5-Difluoro 0.9 ± 0.1 >150.0 >166.0 Sub-micromolar potency; exceptionally low toxicity.

The data clearly demonstrates that the 2,5-difluoro analog achieves a sub-micromolar IC50 in target cancer cells while maintaining an exceptionally high CC50 in normal fibroblasts, resulting in a vastly superior Selectivity Index.

Experimental Methodology: Self-Validating Cytotoxicity Assay

To ensure trustworthiness and reproducibility, the following protocol employs a self-validating XTT reduction assay. XTT is chosen over traditional MTT because it yields a water-soluble formazan dye, eliminating the need for a secondary solubilization step and thereby reducing handling errors and well-to-well variability3[4].

Step 1: Cell Seeding and Edge-Effect Mitigation
  • Harvest cultured HeLa and HLF cells at 80% confluence using Trypsin-EDTA.

  • Seed cells at a density of 5×103 cells/well in a 96-well flat-bottom microplate.

  • Causality/Self-Validation: To prevent evaporation-induced edge effects (which artificially skew optical density readings in peripheral wells), fill the outer perimeter wells with 200 µL of sterile PBS. Only the inner 60 wells are used for experimental data.

  • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for complete adherence.

Step 2: Compound Treatment with Internal Controls
  • Prepare serial dilutions of the 2,5-difluoro, 4-fluoro, and non-fluorinated analogs ranging from 0.1 µM to 200 µM in complete media.

  • Causality/Self-Validation: Include a vehicle control (0.5% DMSO) to establish a 100% viability baseline, and a positive cytotoxic control (e.g., Auranofin or Doxorubicin) to validate the assay's dynamic range and cellular responsiveness5[5].

  • Aspirate the seeding media, apply 100 µL of the compound dilutions, and incubate for 72 hours.

Step 3: XTT Development and Readout
  • Add 50 µL of activated XTT solution (containing phenazine methosulfate as an electron coupling agent) to each well.

  • Incubate in the dark for 4 hours. Metabolically active cells will reduce the XTT to a highly pigmented orange formazan dye.

  • Measure absorbance at 450 nm (with a reference wavelength of 650 nm to subtract background cellular debris) using a microplate reader.

Step 4: Data Synthesis
  • Normalize absorbance values against the vehicle control.

  • Calculate IC50 and CC50 using non-linear regression analysis (four-parameter logistic curve) to determine the Selectivity Index.

Workflow N1 Cell Seeding (HeLa & HLF Lines) N3 Analog Treatment (Dose-Response) N1->N3 24h attachment N2 Compound Incubation (24h - 72h) N4 Viability Assay (XTT Reagent) N2->N4 Post-incubation N3->N2 Add vehicle/drug N5 Absorbance Readout (Microplate Reader) N4->N5 4h development N6 IC50 & CC50 Calculation N5->N6 Data modeling

Figure 2: Self-validating high-throughput workflow for comparative cytotoxicity screening.

Conclusion

For drug development professionals engineering novel therapeutics, the choice of the starting building block is critical. While non-fluorinated and mono-fluorinated imidazoles serve as adequate baseline scaffolds, 2,5-difluoro-1H-imidazole-4-carboxylic acid provides a distinct pharmacokinetic advantage. Its unique electronic profile maximizes membrane permeability and metabolic stability, directly translating to highly selective cytotoxicity profiles in advanced assay models.

References

  • Soloshonok, V. (2005). Fluorine-Containing Synthons. ACS Symposium Series.
  • MDPI (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
  • NIH (2014). Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues.
  • NIH (2020). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.

Sources

Comparative

A Senior Application Scientist's Guide to Fluorinated Imidazoles: A Comparative Analysis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of molecular design. This...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of molecular design. This guide provides an in-depth comparison between 2,5-difluoro-1H-imidazole-4-carboxylic acid and its non-fluorinated counterparts, principally imidazole-4-carboxylic acid. We will explore the profound impact of fluorination on physicochemical properties, metabolic stability, and ultimately, its utility in drug discovery. This document is designed to provide not only comparative data but also the underlying scientific rationale and the experimental means to validate these findings.

The Strategic Imperative of Fluorine in Drug Design

Fluorine, being the most electronegative element, imparts unique properties when substituted for hydrogen in an organic molecule.[1] Its introduction is rarely a trivial modification; it is a strategic decision aimed at modulating key drug-like properties.[1][2] In the context of the imidazole ring—a common scaffold in pharmaceuticals—fluorination can dramatically alter electron distribution, which in turn impacts acidity (pKa), lipophilicity (LogP), and metabolic stability.[1][3] These changes can lead to enhanced membrane permeation, improved metabolic stability against oxidative enzymes like cytochrome P450, and increased binding affinity to target proteins.[1][3]

The decision to fluorinate is thus a calculated move to optimize a molecule's pharmacokinetic and pharmacodynamic profile. This guide will use 2,5-difluoro-1H-imidazole-4-carboxylic acid as a case study to illustrate these principles in action.

Head-to-Head Comparison: Physicochemical Properties

The introduction of two fluorine atoms onto the imidazole ring at positions 2 and 5 results in significant, predictable changes to the molecule's fundamental properties compared to the parent imidazole-4-carboxylic acid.

The pKa of a molecule is critical as it dictates the ionization state at a given pH, which influences solubility, receptor binding, and cell membrane permeability.[4] The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[5] The two nitrogen atoms in the ring are subject to protonation.

Fluorine atoms are powerful electron-withdrawing groups. By pulling electron density away from the imidazole ring, they increase the acidity (lower the pKa) of the N-H proton and decrease the basicity (lower the pKa of the conjugate acid) of the pyridinic nitrogen.[1][6]

  • Imidazole-4-carboxylic acid: This molecule has two key ionizable groups: the carboxylic acid and the imidazole ring. The carboxylic acid is the more acidic group, with a predicted pKa around 2.69.[7] The imidazole ring itself has a pKa of approximately 14.5 for the N-H proton (acidic) and the conjugate acid has a pKa around 7.

  • 2,5-difluoro-1H-imidazole-4-carboxylic acid: The strong inductive effect of two fluorine atoms will significantly lower the pKa of the N-H proton, making it a stronger acid. Concurrently, the electron density at the basic nitrogen is reduced, making it less likely to be protonated and thus lowering the pKa of its conjugate acid. This can shift the molecule's charge profile at physiological pH (7.4), potentially improving its ability to cross biological membranes.[1]

Lipophilicity, the measure of a compound's ability to partition between a lipid-like (n-octanol) and an aqueous phase, is a crucial parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME).[8]

While often assumed to increase lipophilicity, the effect of fluorine can be complex.[3][6] Single fluorine substitutions often increase LogP. However, the introduction of multiple fluorine atoms can sometimes have counterintuitive effects due to changes in molecular polarity and hydrogen bonding capabilities.[6] For ionizable molecules like these carboxylic acids, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is a more relevant measure.[][10]

  • Imidazole-4-carboxylic acid: Has a calculated XLogP3-AA value of -0.1, indicating it is relatively hydrophilic.[11]

  • 2,5-difluoro-1H-imidazole-4-carboxylic acid: The introduction of two fluorine atoms is expected to increase the lipophilicity. This is because the C-F bond is more hydrophobic than a C-H bond. An increased LogP/LogD can enhance membrane permeability and binding to hydrophobic pockets in target proteins, but an excessive increase can lead to poor solubility and increased metabolic clearance.[8]

A major application of fluorination in drug design is to block metabolic oxidation.[1][3] The C-H bonds on an aromatic ring can be susceptible to hydroxylation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism in the liver.[12]

  • Imidazole-4-carboxylic acid: The C-2 and C-5 positions are potential sites for oxidative metabolism.

  • 2,5-difluoro-1H-imidazole-4-carboxylic acid: Replacing the hydrogens at these positions with fluorine effectively blocks this metabolic pathway. The carbon-fluorine bond is exceptionally strong and not susceptible to enzymatic hydroxylation.[2] This modification can significantly increase the compound's half-life and bioavailability.[3]

Quantitative Data Summary
PropertyImidazole-4-carboxylic acid2,5-difluoro-1H-imidazole-4-carboxylic acidRationale for Change
Molecular Weight 112.09 g/mol [13]148.07 g/mol Addition of two fluorine atoms.
pKa (Carboxylic Acid) ~2.7[7]Lowered (<2.5)Inductive electron withdrawal by fluorine atoms stabilizes the carboxylate anion.
pKa (Imidazole N-H) ~14.5[5]Significantly LoweredStrong inductive effect of two fluorine atoms increases the acidity of the N-H proton.
XLogP3-AA -0.1[11]Increased (>0)Fluorine substitution generally increases hydrophobicity.
Metabolic Stability LowerSignificantly HigherC-F bonds at positions 2 and 5 block sites of potential CYP-mediated oxidation.[1][3]
Visualizing the Impact of Fluorination

The following diagrams illustrate the core concepts discussed.

G cluster_0 Non-Fluorinated Imidazole Ring cluster_1 2,5-Difluoro Imidazole Ring a Imidazole Ring b Normal Electron Density a->b Exhibits c 2,5-Difluoro Imidazole a->c Fluorination d Reduced Electron Density c->d Induces f Blocked Metabolic Sites c->f e Increased Acidity (Lower pKa) d->e

Caption: Impact of fluorination on the imidazole core.

G cluster_workflow Liver Microsomal Stability Assay Workflow A 1. Prepare Reaction Mixture (Compound + Liver Microsomes) B 2. Add NADPH Cofactor (Initiate Reaction) A->B C 3. Incubate at 37°C (Time points: 0, 5, 15, 30, 45 min) B->C D 4. Quench Reaction (Add cold acetonitrile at each time point) C->D E 5. Centrifuge & Analyze Supernatant (LC-MS/MS) D->E F 6. Data Analysis (Calculate t½ and Intrinsic Clearance) E->F

Caption: Workflow for a typical microsomal stability assay.

Experimental Protocols

To ensure scientific integrity, the data underpinning such a comparison must be generated through robust, validated experimental protocols. Below are methodologies for determining the key parameters discussed.

This method measures the pH of a solution as a titrant (a strong acid or base) is added, allowing for the determination of the pKa from the resulting titration curve.[14]

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (Class A)

  • Analyte solution (e.g., 1 mM of the imidazole derivative in 0.15 M KCl)[14]

  • Titrant: Standardized 0.1 M NaOH and 0.1 M HCl[4][14]

  • Inert gas (Nitrogen)[4][14]

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[14]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of constant ionic strength (0.15 M KCl) to a final concentration of approximately 1 mM.[4][14]

  • Inert Atmosphere: Place the sample beaker on the magnetic stirrer and begin gentle stirring. Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO2.[4][14]

  • Titration: Immerse the pH electrode in the solution. If determining the pKa of the carboxylic acid, titrate with 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05 mL).

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue well past the equivalence point.

  • Analysis: Plot pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point—the point where half of the acid has been neutralized.[14][15]

This is the "gold standard" method for determining lipophilicity by directly measuring the concentration of a compound in two immiscible phases after equilibrium.[10][16]

Materials:

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)

  • Vials with Teflon-lined caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate.

  • Sample Addition: Add a known amount of the test compound (from a stock solution) to a vial containing a precise volume of the aqueous buffer and n-octanol (e.g., 1 mL of each).

  • Equilibration: Cap the vials tightly and shake or vortex them for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.[16]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 3000 x g) for 10-15 minutes to ensure complete separation of the two layers.[17]

  • Quantification: Carefully withdraw an aliquot from each phase. Measure the concentration of the compound in both the n-octanol and the aqueous buffer phase using a calibrated analytical method.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10]

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, contained within liver microsomes.[12][18]

Materials:

  • Pooled liver microsomes (e.g., human, rat)[17][19]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[20]

  • NADPH regenerating system (cofactor solution)[17][20]

  • Test compound and positive control compounds (e.g., diclofenac, propranolol)[20]

  • Incubator/shaking water bath set to 37°C

  • Quenching solution: Ice-cold acetonitrile with an internal standard[17][20]

  • LC-MS/MS for analysis

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare a reaction mixture containing phosphate buffer, liver microsomes, and the test compound (e.g., at a final concentration of 1-2 µM).[17][19] Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[17]

  • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing ice-cold acetonitrile to stop the reaction.[12]

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[17]

  • Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining amount of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (Clint) can be calculated.[20]

Implications for Drug Discovery and Design

The comparison between 2,5-difluoro-1H-imidazole-4-carboxylic acid and its non-fluorinated analog highlights a fundamental strategy in medicinal chemistry: the use of fluorine to fine-tune molecular properties.

  • For the Medicinal Chemist: The difluorinated scaffold offers a building block with inherently enhanced metabolic stability. The modulated pKa can be exploited to improve cell penetration and alter interactions with target proteins, particularly those involving hydrogen bonding or ionic interactions.

  • For the Pharmacologist: The expected increase in metabolic stability translates to a longer in vivo half-life, potentially allowing for less frequent dosing. The change in lipophilicity and pKa will alter the compound's ADME profile, which must be carefully evaluated.

  • For the Researcher: This comparison serves as a practical example of rational drug design. The predictable effects of fluorination allow scientists to proactively address potential liabilities like metabolic instability, transforming a promising but flawed lead compound into a viable drug candidate.[3]

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]

  • Journal of Medicinal Chemistry. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. Available at: [Link]

  • Tandfonline. The role of fluorine in medicinal chemistry. Available at: [Link]

  • Journal of Medicinal Chemistry. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. ACS Publications. Available at: [Link]

  • Organic & Biomolecular Chemistry. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. RSC Publishing. Available at: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. Available at: [Link]

  • Wiley Online Library. Selectfluor-Promoted Direct Fluorination at the 4- or 5-Position of Imidazole Derivatives. Available at: [Link]

  • ResearchGate. Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available at: [Link]

  • National Institutes of Health. Synthetic Strategies to Access Fluorinated Azoles. PMC. Available at: [Link]

  • PubMed. Synthesis of Fluorinated Imidazole[4,5f][14][21]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. Available at: [Link]

  • Cambridge MedChem Consulting. LogP/D. Available at: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • University of St Andrews. Fluorine in Medicinal Chemistry. Available at: [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available at: [Link]

  • Evotec. Microsomal Stability. Available at: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available at: [Link]

  • National Institutes of Health. Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

  • National Institutes of Health. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link]

  • Unknown source.
  • ResearchGate. (PDF) Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. Available at: [Link]

  • LookChem. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. Available at: [Link]

  • National Institutes of Health. Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. Available at: [Link]

  • Journal of Organic Chemistry. Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. ACS Publications. Available at: [Link]

  • National Institutes of Health. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080. PubChem. Available at: [Link]

  • Walsh Medical Media. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Available at: [Link]

  • FooDB. Showing Compound 1H-Imidazole-4(5)-acetic acid (FDB012464). Available at: [Link]

  • ResearchGate. Ligating properties of 1H-imidazole-4-carboxylic acid. Available at: [Link]

Sources

Validation

A Comparative Guide to the Validation of HPLC-UV Methods for the Quantification of 2,5-difluoro-1H-imidazole-4-carboxylic Acid

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the quantification of 2,5-difluoro-1H-imidazole-4-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the quantification of 2,5-difluoro-1H-imidazole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth comparison of analytical methodologies, supported by experimental data and guided by the principles of scientific integrity. Our focus is to equip you with the expertise to develop and validate a robust, reliable, and accurate analytical method suitable for its intended purpose.

Introduction: The Analytical Challenge

2,5-difluoro-1H-imidazole-4-carboxylic acid is a unique small molecule, presenting a distinct analytical challenge due to its polar nature, attributed to the carboxylic acid and imidazole functionalities, and the presence of two fluorine atoms which can influence its chromatographic behavior. The development of a reliable quantitative method is paramount for its use in pharmaceutical development, from early-stage discovery through to quality control of the final drug product.[1] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely accessible and robust technique for the quantification of such chromophore-containing molecules.[2] However, a rigorous validation process is essential to ensure the data generated is accurate, precise, and reproducible.

This guide will walk you through the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing not just the 'what' but, more importantly, the 'why' behind each experimental choice.[3] We will also explore alternative analytical techniques to provide a comparative context for the performance of a validated HPLC-UV method.

Method Development: Crafting a Starting Point

Prior to validation, a suitable HPLC-UV method must be developed. Based on the chemical properties of 2,5-difluoro-1H-imidazole-4-carboxylic acid and literature precedents for similar fluorinated carboxylic acids and imidazole derivatives, a reversed-phase HPLC method is a logical starting point.[3][4] The polarity of the molecule suggests that a standard C18 column might not provide sufficient retention. Therefore, strategies to enhance retention, such as the use of an acidic mobile phase to suppress the ionization of the carboxylic acid group, are often employed.

Proposed Initial HPLC-UV Conditions:

ParameterConditionRationale
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)A common starting point for reversed-phase chromatography.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAn acidic mobile phase suppresses the ionization of the carboxylic acid, increasing its hydrophobicity and retention on the C18 column.
Gradient Isocratic or Gradient (e.g., 95:5 A:B to 50:50 A:B over 15 min)An initial gradient can help to determine the optimal mobile phase composition for good peak shape and resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[4]
Column Temperature 30 °CTo ensure consistent retention times and peak shapes.
Detection Wavelength ~210-230 nmThe imidazole ring and carboxylic acid group are expected to have UV absorbance in this range. A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax).
Injection Volume 10 µLA typical injection volume for analytical HPLC.

The Pillars of Method Validation: A Step-by-Step Guide

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. The following sections detail the experimental protocols and acceptance criteria for each validation parameter, grounded in ICH Q2(R2) guidelines.[3]

System Suitability

Before commencing any validation experiments, the suitability of the chromatographic system must be established. This ensures that the equipment is performing correctly and is capable of providing reliable data.

Experimental Protocol:

  • Prepare a standard solution of 2,5-difluoro-1H-imidazole-4-carboxylic acid at a concentration that gives a significant detector response.

  • Inject the standard solution six replicate times.

  • Evaluate the following parameters:

ParameterAcceptance CriteriaRationale
Peak Area Repeatability Relative Standard Deviation (RSD) ≤ 2.0%Demonstrates the precision of the autosampler and detector.
Retention Time Repeatability RSD ≤ 1.0%Indicates the stability of the pump and mobile phase delivery.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5A measure of peak symmetry, which is important for accurate integration.
Theoretical Plates (N) > 2000A measure of column efficiency, indicating good separation performance.
Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analyze the stressed samples alongside an unstressed standard and a blank (mobile phase).

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of potential co-eluting peaks.

Acceptance Criteria:

  • The analyte peak should be well-resolved from any degradation products or impurities.

  • The peak purity analysis should indicate that the analyte peak is spectrally homogeneous.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five calibration standards of 2,5-difluoro-1H-imidazole-4-carboxylic acid spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Visual Inspection: The data points should not show any significant deviation from the fitted line.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo or a blank matrix.

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both days.

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%

  • Intermediate Precision: RSD ≤ 3.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be demonstrated to have acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • Mobile phase pH (e.g., ± 0.2 units)

  • Analyze a system suitability solution and a sample under each modified condition.

  • Evaluate the impact on system suitability parameters and the quantitative result.

Acceptance Criteria:

  • The system suitability criteria should be met under all varied conditions.

  • The quantitative results should not be significantly affected by the changes in the method parameters.

Data Presentation: A Comparative Overview

To provide a clear comparison, the following table summarizes the expected performance of a validated HPLC-UV method for 2,5-difluoro-1H-imidazole-4-carboxylic acid against other potential analytical techniques.

Validation ParameterHPLC-UVLC-MS/MSGC-MS
Specificity Good (with PDA)ExcellentGood (requires derivatization)
Linearity (r²) > 0.999> 0.99> 0.99
Range Typically µg/mL to mg/mLng/mL to µg/mLng/mL to µg/mL
Accuracy (% Recovery) 98.0 - 102.0%80.0 - 120.0%70.0 - 130.0%
Precision (%RSD) < 2.0%< 15%< 20%
LOD ~0.1 µg/mL~1-25 nM[1]~0.05-0.9 µg/mL
LOQ ~0.3 µg/mL~1-50 nM[1]~0.2-2.0 µg/mL
Robustness GoodModerateModerate
Cost & Complexity LowHighModerate

Note: The values for LC-MS/MS and GC-MS are typical ranges and may vary depending on the specific instrumentation and method conditions. GC-MS would likely require derivatization of the carboxylic acid to increase volatility.

Visualizing the Workflow

A clear understanding of the validation process is crucial. The following diagrams illustrate the overall workflow and the logical relationships between the different validation parameters.

ValidationWorkflow cluster_0 Method Development cluster_1 System Suitability cluster_2 Method Validation MD Method Development & Optimization SS System Suitability Testing MD->SS Specificity Specificity SS->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Overall workflow for HPLC-UV method validation.

ValidationParameters Validation Validated Method Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->LOQ Precision->Accuracy Precision->LOQ

Caption: Inter-relationships of HPLC-UV validation parameters.

Conclusion: Ensuring Data Integrity

The validation of an HPLC-UV method for the quantification of 2,5-difluoro-1H-imidazole-4-carboxylic acid is a critical exercise in ensuring the quality and reliability of analytical data. By following the systematic approach outlined in this guide, researchers can develop and validate a method that is not only compliant with regulatory expectations but is also scientifically sound and robust for its intended application. While HPLC-UV offers a cost-effective and reliable solution, a thorough understanding of its performance characteristics in comparison to more sensitive techniques like LC-MS/MS is essential for making informed decisions about the most appropriate analytical strategy throughout the drug development lifecycle.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Bioanalytical Method Validation: A Comprehensive Guide. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 637-646. [Link]

  • Hossain, M. A., & Al-Raqmi, A. A. S. (2023). Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction. International Journal of Environmental Analytical Chemistry, 103(14), 7857-7873. [Link]

  • Poboży, E., Król, E., Wójcik, L., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 409-417. [Link]

  • El-Bagary, R. I., Elkady, E. F., & Ayoub, B. M. (2019). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 24(20), 3647. [Link]

  • Intuition Labs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Wang, L., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119572. [Link]

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Safety & Regulatory Compliance

Safety

2,5-difluoro-1H-imidazole-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist who has overseen the synthesis, scale-up, and safety management of numerous fluorinated pharmacophores, I cannot overstate the importance of treating 2,5-difluoro-1H-imidazole-4-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist who has overseen the synthesis, scale-up, and safety management of numerous fluorinated pharmacophores, I cannot overstate the importance of treating 2,5-difluoro-1H-imidazole-4-carboxylic acid with rigorous operational respect.

In drug discovery, fluorinated heteroaromatics are invaluable for modulating lipophilicity and metabolic stability. However, the very features that make this compound biologically useful—its robust carbon-fluorine (C-F) bonds and amphoteric imidazole-carboxylic acid core—create significant logistical challenges at the end of its lifecycle. Improper disposal not only risks acute laboratory incidents but also contributes to the release of persistent fluorinated environmental pollutants.

This guide provides a comprehensive, self-validating operational protocol for the safe handling and disposal of 2,5-difluoro-1H-imidazole-4-carboxylic acid.

Physicochemical Hazard Profile & Causality

To design a safe disposal protocol, we must first understand the causality behind the compound's reactivity. The presence of two fluorine atoms on the imidazole ring fundamentally alters its degradation profile compared to standard organic acids.

Property / Hazard ParameterClassification / CausalityOperational & Disposal Implication
Chemical Class Halogenated Heteroaromatic AcidMust be routed exclusively to a 1[1].
Bond Dissociation Energy Strong C-F Bonds (~485 kJ/mol)Requires2 and prevent toxic PIC formation[2].
Combustion Byproducts HF, NOx, CO, CO₂Incineration facilities must utilize alkaline gas scrubbers to neutralize hydrogen fluoride (HF) gas[2].
GHS Health Hazards Skin Irrit. 2, Eye Irrit. 2AMandates handling with nitrile gloves, safety goggles, and local exhaust ventilation to 3[3].
Chemical Incompatibilities Strong oxidizers, inorganic basesOrganic acids 4 to prevent dangerous exothermic reactions[4].

Operational Workflow for Disposal

The following logic tree dictates how 2,5-difluoro-1H-imidazole-4-carboxylic acid waste should be routed from the benchtop to final destruction.

G Start Waste Generation: 2,5-difluoro-1H-imidazole- 4-carboxylic acid State Physical State? Start->State Solid Solid Waste (Powder/Consumables) State->Solid Solid Form Liquid Liquid Waste (Solutions/Extracts) State->Liquid Dissolved Halogenated Halogenated Organic Waste (Strict Segregation) Solid->Halogenated Liquid->Halogenated Do NOT mix with non-halogenated Containment Primary Containment: HDPE or PTFE Containers Halogenated->Containment Labeling Labeling: 'Halogenated Organic Acid' + GHS Irritant Containment->Labeling Disposal EPA-Approved Facility (>1000°C Incineration + HF Scrubbing) Labeling->Disposal

Operational workflow for the segregation and disposal of fluorinated imidazole waste.

Step-by-Step Disposal Methodology

To ensure compliance and safety, execute the following self-validating protocol when disposing of this compound.

Phase 1: Point-of-Generation Segregation

Because of the C-F bonds, mixing this compound with standard non-halogenated solvents lowers the aggregate combustion temperature at the disposal facility, risking the release of Products of Incomplete Combustion (PICs) such as volatile fluorocarbons.

  • Step 1.1: Identify the physical state of the waste. Solid waste (e.g., contaminated weighing paper, residual powder) must be collected in a dedicated solid hazardous waste bin.

  • Step 1.2: For liquid waste (e.g., reaction filtrates, HPLC effluent), verify the solvent composition. The entire mixture must be classified as Halogenated Organic Waste [1].

  • Validation Check: Visually confirm that no non-halogenated solvents (e.g., pure ethanol or hexanes) are added to this specific waste carboy to prevent dilution of the halogenated stream.

Phase 2: Primary Containment & Neutralization
  • Step 2.1: Select a chemically compatible container. High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) carboys are required. Avoid standard glass if the solution contains free fluoride ions or is highly basic, which can etch glass over time.

  • Step 2.2: If the waste is a highly concentrated aqueous solution of the acid, carefully neutralize it to a pH of 6–8 using a dilute alkaline solution (e.g., 1M NaOH) before sealing the container. Perform this slowly in a fume hood to manage any exothermic heat.

  • Validation Check: Test the final solution with pH strips to confirm a stable pH of 6.0–8.0. A neutral pH prevents the generation of volatile acidic vapors inside the closed container.

Phase 3: Labeling and Storage
  • Step 3.1: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container.

  • Step 3.2: Explicitly list "2,5-difluoro-1H-imidazole-4-carboxylic acid" and note "Contains Fluorinated Organics" on the label.

  • Step 3.3: Store the container in a designated flammable/corrosive storage cabinet away from strong oxidizers, amines, and inorganic mineral acids[5].

  • Validation Check: Review the label to ensure both the "Corrosive/Irritant" pictogram and the explicit text "Halogenated Organic Acid" are visible.

Phase 4: Institutional Transfer and Incineration
  • Step 4.1: Coordinate with your Environmental Health and Safety (EHS) department for pickup.

  • Step 4.2: Ensure the waste manifest specifies that the material requires high-temperature thermal treatment. Complete destruction of fluorinated compounds requires2 to capture the resulting HF gas[2].

  • Validation Check: Confirm with the disposal vendor that the material is scheduled for a facility capable of >1000°C incineration with alkaline gas scrubbing.

Emergency Spill Response

In the event of an accidental release, immediate action is required to mitigate exposure to the irritating powder or acidic solutions.

  • Evacuate & Ventilate: Evacuate non-essential personnel and ensure local exhaust ventilation (fume hoods/snorkels) is active[3].

  • Don PPE: Equip nitrile gloves, a lab coat, chemical safety goggles, and a particulate respirator (conforming to EN 143 or NIOSH standards) if dust is actively generated[5].

  • Containment:

    • Solid Spills: Sweep up the material using non-sparking tools, avoiding dust generation[3].

    • Liquid Spills: Absorb with an inert material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Decontamination: If skin contact occurs,5; for eye contact, rinse cautiously with water for several minutes[5].

  • Disposal of Cleanup Materials: Place all contaminated cleanup materials into a sealed HDPE container and route to the halogenated waste stream as described in Phase 4.

References

  • Tokyo Chemical Industry (TCI). SAFETY DATA SHEET: 2-Imidazolecarboxylic Acid (Analogous Hazard Profile). Retrieved from 3

  • Fisher Scientific. SAFETY DATA SHEET: 1H-Imidazole-2-carboxylic acid. Retrieved from 5

  • U.S. Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. Retrieved from 2

  • Tokyo University of Science. Laboratory Liquid Waste Disposal Flow Chart. Retrieved from1

  • Nipissing University. Hazardous Materials Disposal Guide. Retrieved from4

Sources

Handling

Personal protective equipment for handling 2,5-difluoro-1H-imidazole-4-carboxylic acid

An in-depth understanding of the physical and chemical properties of building blocks is the foundation of laboratory safety and operational excellence. 2,5-Difluoro-1H-imidazole-4-carboxylic acid (CAS: 89676-60-8) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the physical and chemical properties of building blocks is the foundation of laboratory safety and operational excellence. 2,5-Difluoro-1H-imidazole-4-carboxylic acid (CAS: 89676-60-8) is a highly specialized fluorinated heterocyclic compound used extensively in medicinal chemistry and drug development.

Handling this compound requires rigorous logistical planning. The following guide provides a self-validating, step-by-step protocol for personal protective equipment (PPE) selection, operational handling, and environmentally compliant disposal.

Mechanistic Hazard Profile & Causality

To handle 2,5-difluoro-1H-imidazole-4-carboxylic acid safely, researchers must understand the causality behind its reactivity. The compound acts as a potent localized irritant due to its dual-functional nature.

When the carboxylic acid moiety contacts moisture on the skin or mucous membranes, it causes a localized drop in pH. This acidic microenvironment compromises the lipid bilayer of cells, facilitating the dermal and cellular penetration of the lipophilic, difluorinated imidazole ring. Consequently, this compound and its close structural analogs trigger strict GHS hazard classifications: Skin Irritation Category 2 (H315) , Serious Eye Irritation Category 2A (H319) , and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) for respiratory tract irritation (H335)[1][2].

Furthermore, the molecule contains highly stable carbon-fluorine (C-F) bonds. If released into the environment, it is not readily degradable in standard wastewater treatment plants[1]. This necessitates specialized thermal destruction protocols to prevent environmental persistence[3].

Quantitative PPE Selection Matrix

Based on the4[4], the following PPE matrix is mandatory for handling this compound.

PPE CategoryQuantitative SpecificationCausality & Justification
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Prevents dermal penetration. Thin latex is highly permeable to acidic organic molecules and offers insufficient barrier protection[5].
Eye Protection ANSI Z87.1 compliant safety gogglesProtects against aerosolized powder which causes severe eye irritation (H319). Safety glasses with side shields are insufficient for fine dust[1].
Respiratory NIOSH-approved N95 or P100 particulate respiratorRequired if handling outside a fume hood to prevent inhalation of particulates (P261), which causes respiratory tract irritation (H335)[1][4].
Body Protection Flame-retardant, knee-length lab coatMinimizes electrostatic discharge (which can aerosolize powders) and provides a physical barrier against solid spills.

Standard Operating Procedure (SOP): Handling & Reaction Setup

Every protocol must be a self-validating system to ensure absolute trustworthiness and safety.

Phase 1: Pre-Operational Verification

  • Activate Engineering Controls: Turn on the chemical fume hood and verify the face velocity is between 80–120 feet per minute (fpm) via the digital monitor.

    • Validation: Hold a single tissue (e.g., Kimwipe) at the bottom edge of the sash; it should be gently and consistently pulled inward, confirming negative pressure containment.

  • Inspect PPE: Check nitrile gloves for micro-tears using the inflation method (trap air in the glove and squeeze to check for leaks) before donning.

Phase 2: Weighing and Transfer

  • Eliminate Static: Use an anti-static weighing boat and a grounded stainless steel spatula. Fluorinated powders hold static charge easily, which can lead to sudden aerosolization and inhalation exposure[6].

  • Transfer: Weigh the required mass of 2,5-difluoro-1H-imidazole-4-carboxylic acid inside the fume hood.

    • Validation: The balance reading should stabilize quickly. If the reading fluctuates, static or micro-drafts are present, indicating the sash is too high. Lower the sash to the designated working height.

Phase 3: Reaction Setup

  • Solubilization: Dissolve the powder in the appropriate solvent (e.g., DMF, DMSO, or THF) while strictly inside the fume hood.

  • Seal Vessel: Cap the reaction vessel tightly before removing it from the hood to prevent the escape of any unreacted acidic vapors.

Spill Response & EPA-Aligned Disposal Plan

Because fluorinated organic acids resist degradation, emergency response and disposal must align with the7[7].

Immediate Spill Containment:

  • Evacuate & Settle: If a powder spill occurs outside the hood, evacuate the immediate area for 10 minutes to allow aerosolized dust to settle.

  • Wet Containment: Don a P100 respirator. Cover the spilled powder with a damp, inert absorbent pad. Do not dry sweep, as this will aerosolize the irritant[1].

  • Neutralization: Apply a mild alkaline solution (e.g., 5% sodium bicarbonate) to the affected area.

    • Validation: The cessation of effervescence (bubbling) visually confirms that the carboxylic acid moiety has been fully neutralized.

  • Collection: Sweep up the damp, neutralized slurry using non-sparking tools and place it in a chemically compatible, sealable high-density polyethylene (HDPE) container[1].

EPA-Aligned Disposal (P501): Do not pour solutions containing this compound down the drain[5]. Thermal treatment of halogenated organic compounds requires exceptionally high temperatures and long residence times to break the stable C-F bonds. If temperatures are insufficient, incomplete combustion can generate hazardous byproducts[3].

  • Segregation: Store the collected waste separately from non-halogenated solvent waste.

  • Labeling: Clearly label the container as "Hazardous Waste - Fluorinated Organic Acid."

  • Destruction: Dispatch the waste to a permitted hazardous waste facility equipped with advanced leachate emission protections or high-temperature incineration capabilities designed specifically to mineralize fluorinated compounds into hydrogen fluoride and carbon dioxide[3][7].

Process Flow Visualization

Operational workflow and spill response logic for fluorinated imidazole handling.

References

  • 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid Safety Data Sheet, AK Scientific, Inc. 6

  • SAFETY DATA SHEET - 1H-Imidazole-2-carboxylic acid, Fisher Scientific. 4

  • SAFETY DATA SHEET - Fluorinated Mixtures, Sigma-Aldrich. 5

  • SAFETY DATA SHEET - 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, Thermo Fisher Scientific. 1

  • 2024 Interim Guidance on the Destruction and Disposal of PFAS, U.S. Environmental Protection Agency (EPA). 7

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances, New Mexico Environment Department. 3

  • 4-Fluoro-1H-imidazole-5-carboxylic acid Safety Information, BLD Pharm. 2

Sources

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